Hydron
Description
Properties
CAS No. |
12408-02-5 |
|---|---|
Molecular Formula |
H+ |
Molecular Weight |
1.008 g/mol |
IUPAC Name |
hydron |
InChI |
InChI=1S/p+1 |
InChI Key |
GPRLSGONYQIRFK-UHFFFAOYSA-N |
SMILES |
[H+] |
Canonical SMILES |
[H+] |
physical_description |
Solid |
Synonyms |
Hydrogen Ion Hydrogen Ions Ion, Hydrogen Ions, Hydrogen Proton Protons |
Origin of Product |
United States |
Foundational & Exploratory
The Hydron: An In-depth Technical Guide to the IUPAC Definition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) definition of the hydron, its relationship to other hydrogen cations, and its significance in chemical and biological sciences.
The Official IUPAC Definition of a this compound
The IUPAC, through its "Gold Book" compendium of chemical terminology, defines a This compound as the general name for the cation of hydrogen, denoted as H⁺.[1][2][3] This term is intentionally broad and is to be used without regard to the nuclear mass of the hydrogen isotope.[1][2] The recommendation to use the term "this compound" was formally made by IUPAC in 1988 to provide a precise and unifying term for the cationic form of hydrogen.[4]
It is crucial to distinguish "this compound" from "proton." While "proton" is often used colloquially to refer to H⁺, IUPAC recommends that "proton" be used specifically for the cation of the protium isotope, ¹H⁺.[4] The term "this compound" encompasses the cations of all hydrogen isotopes.[4] Calling the this compound simply a "hydrogen ion" is discouraged as this could also refer to the hydrogen anion (hydride, H⁻).[4]
Speciation of Hydrons: Protons, Deuterons, and Tritons
The general term "this compound" collectively refers to the following specific cations:
-
Proton (p or ¹H⁺): The cation of the protium isotope (¹H).[4]
-
Deuteron (d or ²H⁺ or D⁺): The cation of the deuterium isotope (²H or D).[4][5]
-
Triton (t or ³H⁺ or T⁺): The cation of the tritium isotope (³H or T).[4][5]
The following table summarizes the quantitative data for the primary isotopes of hydrogen and their corresponding hydrons.
| Isotope Name | Isotopic Symbol | Natural Abundance (%) | Cation Name | Cation Symbol | Molar Mass (g·mol⁻¹) |
| Protium | ¹H | ~99.98 | Proton | ¹H⁺ | 1.0078250319[6] |
| Deuterium | ²H or D | ~0.0156 | Deuteron | ²H⁺ or D⁺ | 2.0141017778[7] |
| Tritium | ³H or T | Trace | Triton | ³H⁺ or T⁺ | 3.0160492777 |
Natural abundance can vary. Tritium is radioactive and occurs in trace amounts.
Chemical Properties and Behavior
The this compound is a fundamental species in chemistry, particularly in acid-base theories. In the Brønsted-Lowry theory, an acid is defined as a this compound donor and a base as a this compound acceptor.[4] Due to its nature as a bare nucleus (for ¹H⁺) and its resulting high charge density, the unsolvated this compound does not exist in the condensed phase (liquids or solids).[4]
In aqueous solutions, hydrons are solvated by water molecules. The simplest representation of a solvated this compound is the hydronium ion (H₃O⁺) .[8] However, the actual structure of the solvated proton is more complex, with species such as the Zundel cation (H₅O₂⁺) and the Eigen cation (H₉O₄⁺) also playing a role in its diffusion through water.[4] For this reason, the notation H⁺(aq) is often preferred to denote a solvated this compound without specifying the exact nature of the hydrated species.[4]
As a Lewis acid, the this compound can accept an electron pair from a Lewis base.[4] According to the Hard/Soft Acid/Base (HSAB) theory, the bare this compound is considered an infinitely hard Lewis acid.[4]
Experimental Protocols
The study of hydrons and their isotopes is central to many analytical techniques. While a comprehensive review of all relevant experimental protocols is beyond the scope of this guide, two key methodologies are highlighted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between different hydrogen isotopes (protium, deuterium) in a molecule.
Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O) to minimize the solvent signal in ¹H NMR.
-
¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum. The chemical shifts of the signals provide information about the electronic environment of the protium nuclei.
-
²H NMR Spectroscopy: If isotopic substitution is suspected or being studied, acquire a deuterium NMR spectrum. The principles are similar to ¹H NMR, but the resonance frequency is different.
-
Data Analysis: Compare the spectra to identify the presence and location of different hydrogen isotopes. The absence of a signal in the ¹H NMR spectrum that is present in the unlabeled compound, coupled with the appearance of a signal in the ²H NMR spectrum, confirms deuteration.
Mass Spectrometry (MS)
Objective: To determine the isotopic composition of a molecule.
Methodology:
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization, Electron Impact).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the abundance of ions at each m/z value.
-
Data Analysis: The substitution of a protium atom with a deuterium atom will result in an increase in the molecular weight of the ion by approximately 1 Da. The presence of peaks corresponding to these higher masses indicates the incorporation of deuterium. High-resolution mass spectrometry can distinguish between the exact masses of ¹H and ²H.
Visualizing the this compound Concept
The following diagrams illustrate the relationships between the hydrogen isotopes and the concept of the this compound.
Caption: Relationship between hydrogen isotopes and their corresponding hydrons.
Caption: The role of the this compound in Brønsted-Lowry acid-base theory.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. differencebetween.com [differencebetween.com]
- 6. Proton | H+ | CID 5460653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deuteron | H+ | CID 5460634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
The Hydron and Proton in Chemistry: A Technical Guide for Researchers
An In-depth Guide to IUPAC Nomenclature, Isotopic Distinctions, and Practical Implications in Chemical Research and Drug Development
Executive Summary
In the precise language of chemistry, the terms "hydron" and "proton" are not strictly interchangeable. While often used synonymously in general contexts, their exact definitions, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), carry important distinctions. This technical guide delineates the precise definitions of the this compound and its isotopes, including the proton. It explores the contexts in which this distinction is critical, such as in the study of isotope effects and isotopic labeling. Furthermore, this guide details the relevance of these concepts in drug discovery and development, with a focus on protonation states, hydrogen bonding, and advanced experimental protocols. Quantitative data are provided for clarity, and key relationships are visualized to aid comprehension for researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Core Definitions
According to IUPAC, the distinction between "this compound" and "proton" is a matter of generality versus specificity.
-
This compound (H⁺) : This is the general term for the cation of atomic hydrogen, irrespective of its nuclear mass.[1][2] The term, endorsed by IUPAC in 1988, is intended for use when no distinction is made between the various isotopes of hydrogen or when discussing hydrogen cations in their natural isotopic abundance.[3]
-
Proton (¹H⁺ or p) : This term refers specifically to the cation of the most common isotope of hydrogen, protium (¹H).[3][4] The nucleus of a protium atom consists of a single proton and no neutrons. Therefore, the ¹H⁺ cation is a lone proton.[5]
In many common chemical contexts, such as acid-base reactions, terms like "proton transfer" or "protonation" are still widely used and considered acceptable for referring to the transfer of a this compound.[3] However, the term "this compound" is preferred in contexts where it is important to compare the properties and reactions of different hydrogen isotopes.[3]
The Isotopes of the this compound
The general term "this compound" encompasses the cations of the three naturally occurring isotopes of hydrogen.[3][6]
-
Proton (¹H⁺) : The cation of protium (¹H) , which has one proton and no neutrons in its nucleus.[7][8]
-
Deuteron (²H⁺ or D⁺) : The cation of deuterium (²H or D) , which has one proton and one neutron.[3][9]
-
Triton (³H⁺ or T⁺) : The cation of tritium (³H or T) , which contains one proton and two neutrons.[3][9]
While other, highly unstable hydrogen isotopes (⁴H to ⁷H) have been synthesized, they are not relevant in most chemical contexts.[7]
Quantitative Data Summary
The physical properties of the hydrogen isotopes differ due to the variation in the number of neutrons, which has significant chemical consequences. These properties are summarized below.
| Property | Protium (¹H) | Deuterium (²H or D) | Tritium (³H or T) |
| Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | 1 proton, 2 neutrons |
| Cation Name | Proton | Deuteron | Triton |
| Atomic Mass (Da) | 1.007825 | 2.014102 | 3.016049 |
| Natural Abundance | >99.98%[7] | ~0.0156% (in seawater)[3] | Trace amounts |
| Stability | Stable[6] | Stable[6] | Radioactive (β⁻ decay)[7] |
| Half-life | N/A | N/A | 12.32 years[6][7] |
Context is Key: When the Distinction Matters
The differentiation between a proton, deuteron, and triton is crucial in several advanced scientific contexts.
Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution.[10] Because deuterium is approximately twice as massive as protium, the C-D bond has a lower zero-point vibrational energy and is stronger than a C-H bond. Consequently, breaking a C-D bond requires more energy and proceeds more slowly than breaking a C-H bond. This primary KIE (kH/kD) is often in the range of 1 to 8 and is a powerful tool for determining if a C-H bond is broken in the rate-determining step of a reaction mechanism.[11]
Isotopic Labeling and Spectroscopy
Deuterium and tritium serve as non-radioactive and radioactive labels, respectively, to trace the path of hydrogen atoms through complex reaction mechanisms.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can readily distinguish between hydrogen's isotopes. ¹H NMR (proton NMR) is the most common type, detecting the spin of the protium nucleus.[12] Spectrometers can also be tuned to detect deuterium (²H NMR), though these signals are typically broader.[13] Deuterated solvents (e.g., CDCl₃, D₂O) are widely used in ¹H NMR because they are "invisible" to a spectrometer tuned for protons, thus preventing solvent signals from overwhelming the analyte signals.[14]
-
Vibrational Spectroscopy (IR/Raman) : The difference in mass also affects vibrational frequencies. For example, the O-D stretching frequency (~2500 cm⁻¹) is significantly lower than the O-H stretching frequency (~3400 cm⁻¹), allowing for clear differentiation.
The this compound in Solution: Solvation and Transport
An unsolvated or "naked" this compound (proton) does not exist in condensed phases like liquids or solids.[3] Its extremely high charge density causes it to be immediately solvated by surrounding molecules. In aqueous solutions, the this compound exists in complex, transient structures.[3][15]
-
Hydronium Ion (H₃O⁺) : The simplest representation of a solvated this compound in water, often used in introductory chemistry.
-
Zundel Cation (H₅O₂⁺) and Eigen Cation (H₉O₄⁺) : More complex and realistic models for the hydrated this compound, representing structures where the this compound is shared between two or four water molecules, respectively.[16]
The anomalously high mobility of hydrons in water is explained by the Grotthuss mechanism . This model describes a "hopping" or "shuttling" process where protons are transferred along a chain of hydrogen-bonded water molecules, rather than a single hydronium ion diffusing through the solution.[1][16] Recent experimental evidence from techniques like dielectric spectroscopy and quasielastic neutron scattering has provided direct observation of proton transfer, refining our understanding of this century-old mechanism.[2][7]
Relevance in Drug Discovery and Development
The precise nature of the this compound is of paramount importance in the design and development of pharmaceuticals.
Protonation States and pKa
The protonation state of a drug molecule and its biological target (e.g., an enzyme or receptor) is critical for molecular recognition and binding affinity. The pKa value dictates the extent of protonation at a given pH. Incorrectly assigning the protonation state of an ionizable residue in a protein's binding pocket can lead to flawed structure-based drug design. Experimental determination of pKa is therefore essential and can be achieved through methods like potentiometric titration or NMR spectroscopy, where chemical shifts are monitored as a function of pH.[3][6]
Deuterated Drugs
Strategically replacing specific hydrogen atoms with deuterium in a drug molecule can favorably alter its metabolic profile. This is an application of the Kinetic Isotope Effect. If a C-H bond is broken during a key metabolic step (often by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing.
Experimental Protocols
Protocol: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions, making it invaluable in drug development for epitope mapping and characterizing drug binding.[8][17] It relies on the exchange of backbone amide hydrogens with deuterium from a deuterated buffer. The rate of exchange depends on solvent accessibility and hydrogen bonding.[9]
Generalized Bottom-Up HDX-MS Workflow:
-
Sample Preparation : Prepare the protein of interest (e.g., apo-protein) and the protein-ligand complex in a standard H₂O-based buffer.
-
Deuterium Labeling : Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer (e.g., a 1:20 dilution). Perform this for various time points (e.g., 10s, 1m, 10m, 1h) to generate a kinetic profile.[9]
-
Quenching : Stop the exchange reaction by rapidly lowering the pH to ~2.5 and dropping the temperature to 0°C. This is typically done by adding a pre-chilled quench buffer.[8]
-
Proteolytic Digestion : The quenched sample is immediately passed over an in-line pepsin column (or other acid-stable protease) to digest the protein into peptides. This step is also performed at 0°C to minimize deuterium back-exchange.
-
Peptide Separation : The resulting peptides are trapped and then separated using ultra-performance liquid chromatography (UPLC) with a C18 column, typically using a water/acetonitrile gradient.
-
Mass Spectrometry Analysis : Peptides are analyzed by a high-resolution mass spectrometer. The mass of each peptide is measured to determine the amount of deuterium incorporated.
-
Data Analysis : The deuterium uptake for each peptide is plotted over time for both the apo and ligand-bound states. Regions on the protein that show reduced deuterium uptake upon ligand binding are identified as interaction sites or areas of conformational stabilization.[18]
Protocol: pKa Determination by ¹H NMR Spectroscopy
This method relies on the principle that the chemical shift of a nucleus is sensitive to its chemical environment, which changes upon protonation or deprotonation.[3]
-
Sample Preparation : Dissolve the compound of interest in D₂O. Add a chemical shift standard, such as tetramethylammonium iodide, that is insensitive to pH changes.[3]
-
pH Titration : Prepare a series of samples across a wide range of pH (or pD) values. This is achieved by adding small, precise amounts of DCl or NaOD solutions (also prepared in D₂O to minimize the H₂O signal).[3]
-
NMR Data Acquisition : Record a ¹H NMR spectrum for each sample, ensuring the temperature is kept constant.
-
Data Processing : Identify a proton signal that shows a significant change in chemical shift (δ) across the pH range.
-
Data Analysis : Plot the observed chemical shift (δ_obs) versus the measured pH for the chosen proton. The data should form a sigmoidal curve.
-
pKa Calculation : Fit the data to the appropriate Henderson-Hasselbalch-derived equation. The inflection point of the sigmoidal curve corresponds to the pH at which [acid] = [conjugate base], and at this point, pH = pKa.[6]
Conclusion
The distinction between the general term "this compound" and the specific term "proton" is fundamental to a precise understanding of chemical principles. For researchers in chemistry and drug development, this distinction is not merely semantic; it is critical for interpreting reaction mechanisms via kinetic isotope effects, designing isotopic labeling studies, and developing safer, more effective deuterated drugs. A clear grasp of these concepts, alongside the experimental techniques used to probe them, is essential for advancing modern chemical and pharmaceutical sciences.
References
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- 2. communities.springernature.com [communities.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for a Grotthuss mechanism through the observation of proton transfer (Journal Article) | OSTI.GOV [osti.gov]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1 H NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 13. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 16. Grotthuss mechanism - Wikipedia [en.wikipedia.org]
- 17. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical models of hydron solvation in aqueous solutions
An In-depth Technical Guide on the Core Theoretical Models of Hydron Solvation in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The behavior of the this compound (proton, H⁺) in aqueous solutions is fundamental to a vast array of processes in chemistry, biology, and materials science. Far from being a simple, isolated ion, the hydrated proton exists as a highly dynamic and complex entity, integral to phenomena ranging from enzyme catalysis to the performance of proton-exchange membranes. This technical guide provides a comprehensive overview of the core theoretical models describing this compound solvation and transport in water. We delve into the principal structural motifs, the Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺) cations, and elucidate the Grotthuss mechanism of structural diffusion that accounts for the proton's anomalously high mobility. Furthermore, this paper details the key experimental and computational methodologies employed to investigate these transient species, presenting quantitative data and detailed protocols to support researchers in the field.
Introduction
In aqueous environments, the fundamental nature of the acidic proton (this compound) is not that of a bare H⁺ ion. Due to its high charge density, it is instantly solvated by surrounding water molecules, forming distinct, albeit transient, structural complexes.[1] Understanding the structure, stability, and dynamics of these hydrated protons is crucial for fields such as drug development, where acid-base catalysis is central to enzyme function, and in materials science for the design of next-generation fuel cells and proton-conducting materials.[2][3]
The classical depiction of the hydronium ion, H₃O⁺, is an oversimplification of a much more complex and dynamic reality.[4][5] Modern theoretical and experimental studies have revealed that the excess proton is delocalized over several water molecules, constantly fluctuating between two principal limiting structures: the Eigen and Zundel cations.[6][7] The transport of this protonic charge occurs not through conventional diffusion of a single ion, but via a unique "structural diffusion" known as the Grotthuss mechanism, where covalent and hydrogen bonds rapidly rearrange within the water's hydrogen-bond network.[2][8][9][10]
This guide will explore these foundational models, outline the advanced computational and experimental techniques used to probe them, and provide a consolidated reference of key quantitative data.
Core Structural Models of the Hydrated this compound
The solvation structure of an excess proton in water is best described as a dynamic equilibrium between two idealized forms.
The Eigen Cation (H₉O₄⁺)
The Eigen model posits a central, stable hydronium ion (H₃O⁺) that is strongly hydrogen-bonded to three neighboring water molecules in its first solvation shell.[11][12] This creates a symmetric H₉O₄⁺ complex.[9] In this configuration, the excess proton is primarily localized on the central hydronium core.[12] Simulation studies suggest that a distorted Eigen cation is the most prevalent and stable hydrated proton species in aqueous solutions of dilute to moderate concentration.[6] The hydrogen bonds within this complex are strong, with O-O distances of approximately 2.5 Å.[12]
The Zundel Cation (H₅O₂⁺)
In contrast, the Zundel model describes a H₅O₂⁺ complex where the excess proton is equally shared between two flanking water molecules.[7][13][14] This structure is characterized by a very short and strong hydrogen bond, with the proton located at the center of the two oxygen atoms.[12] The Zundel cation is now widely considered to be a key intermediate or transition state complex in the process of proton transfer, rather than a long-lived stable species.[6][9]
A Dynamic Interconversion
The contemporary understanding is that the hydrated proton is not statically fixed in either the Eigen or Zundel state. Instead, it undergoes continuous and rapid fluctuations between these two limiting structures.[15] This dynamic interconversion is the fundamental basis for the mechanism of proton transport in water. The process is incredibly fast, with the interconversion between Eigen and Zundel structures occurring on a timescale of approximately 120 femtoseconds.[2]
The Mechanism of this compound Transport: The Grotthuss Mechanism
The remarkably high mobility of protons in water, far exceeding that of other cations of similar size, is explained by the Grotthuss mechanism, first proposed in the 19th century and significantly refined since.[9] This mechanism involves a "proton jump" or "hop," but it is more accurately described as a structural diffusion where the charge defect, not a specific proton, moves through the hydrogen-bond network.[2][15]
Modern View: The Eigen-Zundel-Eigen (EZE) Pathway
The dominant mechanism for proton transport is believed to be the Eigen-Zundel-Eigen (EZE) pathway.[6] This process involves the cleavage of a hydrogen bond in the second solvation shell of an Eigen cation, which facilitates the formation of a transient Zundel cation as the proton is transferred to an adjacent water molecule.[6] This is followed by the formation of a new Eigen cation, effectively displacing the positive charge. This sequence of events allows the protonic charge to be shuttled over long distances with minimal actual movement of the atomic nuclei.[4][8]
Theoretical and Computational Methodologies
Due to the extremely short timescales and complex quantum nature of this compound solvation, computational simulations are indispensable tools.
Ab initio Molecular Dynamics (AIMD)
AIMD is a powerful simulation technique where the forces governing the motion of atoms are calculated "on the fly" from the electronic structure using methods like Density Functional Theory (DFT).[15][16] This approach avoids the need for pre-parameterized force fields and can accurately model the continuous breaking and forming of chemical bonds during proton transport.[15][17] AIMD simulations have been instrumental in revealing the dynamic fluctuations between Eigen and Zundel structures and the concerted motions involved in the Grotthuss mechanism.[18]
Multistate Empirical Valence Bond (MS-EVB)
The MS-EVB model is a specialized semi-empirical method designed specifically for simulating proton solvation and transport (PS&T).[4] It represents the system as a quantum mechanical mixture of different bonding topologies (valence bond states), allowing it to smoothly describe the proton shuttle process where covalent bonds are rearranged.[4][19] This method is computationally less expensive than AIMD, enabling simulations of larger systems and longer timescales, which is critical for studying proton transport in complex biological systems like ion channels.[10][19]
Marcus Theory for Proton Transfer
Marcus theory, originally developed for electron transfer reactions, can be adapted to analyze the kinetics of proton transfer.[20] It provides a framework for calculating the free energy barrier of a reaction based on its driving force (thermodynamics) and a reorganization energy term.[21] Analysis using Marcus theory suggests that the intrinsic barrier for a proton transfer along a pre-formed hydrogen bond is very low, around 1 kcal/mol, while the apparent barrier for transfers that require an intervening water molecule is higher, typically about 5 kcal/mol.[22]
Experimental Probes and Protocols
Experimental validation of theoretical models is critical. Advanced spectroscopic techniques have provided direct evidence for the proposed structures and dynamics.
Vibrational Spectroscopy (Infrared Photodissociation)
Principle: Infrared (IR) spectroscopy probes the vibrational modes of molecules. The frequencies of O-H stretching vibrations are highly sensitive to the strength of hydrogen bonding, allowing researchers to distinguish between different solvation structures.[23][24] For example, the free O-H stretches of water molecules at the edge of a cluster appear at higher frequencies (e.g., 3695-3715 cm⁻¹) compared to the stretches of hydrogen-bonded water molecules, which are red-shifted to lower frequencies (~3050 cm⁻¹).[23]
Experimental Protocol: A common and powerful technique is IR photodissociation spectroscopy of size-selected, gas-phase protonated water clusters (H⁺(H₂O)ₙ).[23]
-
Ion Generation & Selection: Protonated water clusters are generated in an ion source. The specific cluster size of interest (e.g., n=21) is selected using a mass filter like a quadrupole.[23]
-
Ion Trapping & Irradiation: The size-selected cluster ions are guided into an ion trap (e.g., an octopole ion guide) where they are irradiated with a tunable IR laser.[23]
-
Vibrational Predissociation: If the IR laser frequency is resonant with a vibrational mode of the cluster, the ion absorbs a photon. This excess vibrational energy leads to the fragmentation of the cluster, typically by losing one or more water molecules.[23]
-
Fragment Detection: A second mass filter is set to detect a specific fragment ion (e.g., the n-1 cluster).
-
Spectrum Generation: The intensity of the fragment ions is monitored as the IR laser wavelength is scanned. A plot of fragment intensity versus IR frequency yields the vibrational spectrum of the parent cluster.[23]
References
- 1. CECAM - Aqueous Solvation of IonsAqueous Solvation of Ions [cecam.org]
- 2. Proton conduction in aqueous systems - AMOLF [amolf.nl]
- 3. Emerging computational and machine learning methodologies for proton-conducting oxides: materials discovery and fundamental understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proton Hydration Structures are Asymmetric, Study Reveals | News | Physical Sciences Division | The University of Chicago [physicalsciences.uchicago.edu]
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- 7. Solvation Dynamics of Excess Protons | Max-Born-Institut [mbi-berlin.de]
- 8. pnas.org [pnas.org]
- 9. Grotthuss mechanism - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 18. Ab initio molecular dynamics of protonated water clusters by integrated multicenter molecular-orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Computer Simulation Study of the Hydrated Proton in a Synthetic Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Infrared Spectroscopic Evidence for Protonated Water Clusters Forming Nanoscale Cages - ProQuest [proquest.com]
- 24. pubs.aip.org [pubs.aip.org]
The Hydron: A Cornerstone of Modern Chemistry
An In-depth Guide to its Discovery, History, and Foundational Concepts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of the hydron, the generalized cation of hydrogen, is fundamental to numerous areas of chemistry, from acid-base theories to the intricate mechanisms of biological systems. This technical guide provides a comprehensive overview of the discovery and history of the this compound concept, detailing its formal definition, the key experiments that established its existence, and its central role in chemical sciences. Quantitative data for the various isotopic forms of the this compound are presented for comparative analysis, and detailed protocols for seminal experiments are provided. Furthermore, key chemical processes involving hydrons are visualized through signaling pathways and logical relationship diagrams to facilitate a deeper understanding.
Introduction: Defining the this compound
In the precise language of modern chemistry, the term This compound refers to the cation of a hydrogen atom, represented by the symbol H⁺. The International Union of Pure and Applied Chemistry (IUPAC) formally endorsed this term in 1988 to provide a general name for the hydrogen cation without regard to its nuclear mass.[1][2][3][4] This encompasses the cations of the three main isotopes of hydrogen:
-
Proton (¹H⁺ or p): The nucleus of the most common hydrogen isotope, protium.
-
Deuteron (²H⁺ or D⁺): The nucleus of deuterium.
-
Triton (³H⁺ or T⁺): The nucleus of tritium.
The term "proton" is often used informally and interchangeably with "this compound," particularly in the context of acid-base chemistry.[1] However, "this compound" is the more accurate and encompassing term when the isotopic composition is not specified or is a mixture.[1] It is crucial to distinguish the this compound (a cation) from the neutral hydro group (H) and the hydride anion (H⁻).[2][3][4]
The unsolvated this compound, a "naked" atomic nucleus, is a theoretical concept and does not exist in the condensed phase due to its extremely high charge density.[1] In solution, it is always solvated. In aqueous solutions, it is often represented as the hydronium ion (H₃O⁺), though more complex structures like the Zundel cation (H₅O₂⁺) and the Eigen cation (H₉O₄⁺) are also involved in its transport.[1]
Quantitative Properties of this compound Isotopes
The distinct physical properties of the proton, deuteron, and triton are foundational to their applications in various scientific fields, including kinetic isotope effect studies and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Proton (¹H⁺) | Deuteron (²H⁺) | Triton (³H⁺) |
| Composition | 1 proton | 1 proton, 1 neutron | 1 proton, 2 neutrons |
| Mass (amu) | 1.007276 | 2.013553 | 3.016049 |
| Charge (e) | +1 | +1 | +1 |
| Spin (ħ) | 1/2 | 1 | 1/2 |
| Magnetic Moment (μN) | 2.792847 | 0.857438 | 2.978962 |
| Stability | Stable | Stable | Radioactive (β⁻ decay) |
| Half-life | > 3.6 × 10²⁹ years | Stable | 12.32 years |
The Historical Journey: From Hypothesis to Discovery
The conceptualization and discovery of the this compound, primarily through the discovery of the proton, was a multi-decade process that reshaped our understanding of atomic structure and chemical reactivity.
Early Concepts: Prout's Hypothesis
In 1815, English chemist William Prout hypothesized that the atomic weights of all elements were integer multiples of the atomic weight of hydrogen, suggesting that the hydrogen atom was the fundamental building block of all other atoms.[5] While this hypothesis was later refined with the discovery of isotopes and more accurate atomic weight measurements, it was a crucial early step in recognizing the fundamental nature of the hydrogen nucleus.
The Discovery of the Proton: Rutherford's Seminal Experiments
The definitive discovery of the proton is credited to Ernest Rutherford.[6][7] His work established the existence of a small, dense, positively charged nucleus within the atom and identified the hydrogen nucleus as a fundamental particle.
This experiment, conducted by Hans Geiger and Ernest Marsden under Rutherford's direction, provided the first evidence for the nuclear model of the atom.[1][6][8]
Experimental Protocol: Rutherford's Gold Foil Experiment
-
Alpha Particle Source: A sample of a radioactive element (such as radium) that emits alpha particles (He²⁺) was placed in a lead box with a small opening to produce a collimated beam.
-
Target: A very thin sheet of gold foil (approximately 600 nm thick) was placed in the path of the alpha particle beam.[8]
-
Detection System: A movable circular screen coated with zinc sulfide, which produces scintillations (flashes of light) when struck by alpha particles, was positioned around the gold foil.
-
Vacuum Chamber: The entire apparatus was placed in an evacuated chamber to prevent the alpha particles from being scattered by air molecules.[9]
-
Observation: The positions of the scintillations on the screen were observed through a microscope.
-
Most alpha particles passed straight through the foil with little to no deflection, indicating that the atom is mostly empty space.[1][6]
-
A small fraction of alpha particles were deflected at large angles, and a very few even bounced back.[1][10]
-
Rutherford concluded that the atom must contain a tiny, dense, positively charged nucleus that was repelling the positively charged alpha particles.[1][6]
This experiment provided direct evidence that the hydrogen nucleus was a constituent of other atomic nuclei.[11][12][13]
Experimental Protocol: Rutherford's Nitrogen Experiment
-
Alpha Particle Source: A source of energetic alpha particles (from Radium C) was used.[14]
-
Target: A chamber was filled with pure nitrogen gas.
-
Detection: A zinc sulfide screen was placed at a distance beyond the range of the alpha particles.
-
Observation: Scintillations were observed on the screen, indicating the presence of particles with a longer range than the alpha particles.
-
Analysis: These long-range particles were identified as hydrogen nuclei (protons) by their deflection in a magnetic field.[14]
The this compound in Chemical Theory
The discovery of the proton revolutionized the understanding of chemical reactions, particularly in the realm of acid-base chemistry.
The Brønsted-Lowry Theory of Acids and Bases
In 1923, Johannes Brønsted and Thomas Lowry independently proposed a new theory of acids and bases that centered on the transfer of a proton.[15][16][17]
-
Brønsted-Lowry Acid: A species that donates a this compound (proton).
-
Brønsted-Lowry Base: A species that accepts a this compound (proton).
This theory describes an acid-base reaction as a this compound transfer process, resulting in the formation of a conjugate acid and a conjugate base.[7][16]
Caption: Brønsted-Lowry Acid-Base Reaction.
The Lewis Theory of Acids and Bases
Also in 1923, Gilbert N. Lewis proposed a more general theory of acids and bases based on electron pair donation and acceptance.[18][19]
-
Lewis Acid: An electron pair acceptor. The this compound (H⁺) is a quintessential Lewis acid.[3]
-
Lewis Base: An electron pair donor.
In a Lewis acid-base reaction, the base donates a pair of electrons to the acid to form a coordinate covalent bond, resulting in a Lewis adduct.[3][18]
Caption: Lewis Acid-Base Adduct Formation.
This compound Transport in Aqueous Solution: The Grotthuss Mechanism
The mobility of hydrons in water is anomalously high compared to other ions. This is explained by the Grotthuss mechanism, a process of "proton hopping" through the hydrogen-bonded network of water molecules.[2][4][15]
Experimental Workflow: Grotthuss Mechanism
The Grotthuss mechanism is not a single experiment but a model supported by various experimental observations, including NMR spectroscopy and molecular dynamics simulations.[2][15] The general workflow for studying this phenomenon involves:
-
Sample Preparation: Preparing aqueous solutions with a known concentration of an acid to introduce excess hydrons.
-
Spectroscopic or Simulation Analysis: Using techniques like NMR to probe the local environment and dynamics of the hydrons or employing molecular dynamics simulations to model the movement of protons at the atomic level.
-
Data Analysis: Analyzing the spectroscopic data or simulation trajectories to determine the mechanism of proton transfer between water molecules.
Caption: Grotthuss Mechanism of Proton Hopping.
Modern Experimental Techniques: Mass Spectrometry
Mass spectrometry is a powerful technique for studying ions, including hydrons and deuterons, particularly in the context of hydrogen-deuterium exchange (HDX) mass spectrometry.
Experimental Protocol: Hydrogen-Deuterium Exchange Mass Spectrometry (Bottom-Up Approach)
-
Deuterium Labeling: A protein of interest is incubated in a deuterated buffer (e.g., D₂O) for various time points. Amide hydrogens on the protein backbone exchange with deuterium.[20][21][22]
-
Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.[20][22]
-
Proteolytic Digestion: The protein is digested into smaller peptides using an acid-stable protease like pepsin.[20][22]
-
LC Separation: The resulting peptides are separated using liquid chromatography.[20][22]
-
Mass Spectrometry Analysis: The mass of each peptide is measured using a high-resolution mass spectrometer. The increase in mass due to deuterium incorporation provides information about the solvent accessibility and dynamics of different regions of the protein.[20][21]
Conclusion
The concept of the this compound, from its theoretical inception to its experimental confirmation and its central role in chemical theories, represents a paradigm shift in our understanding of chemistry. The formalization of the term "this compound" by IUPAC has provided necessary clarity in scientific communication. The pioneering work of scientists like Rutherford laid the experimental foundation, while the theoretical frameworks of Brønsted, Lowry, and Lewis have enabled us to rationalize and predict a vast range of chemical phenomena. For researchers in chemistry and drug development, a thorough understanding of the this compound concept is indispensable for elucidating reaction mechanisms, understanding biological processes, and designing new molecular entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grotthuss mechanism - Wikipedia [en.wikipedia.org]
- 3. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 4. idc-online.com [idc-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. study.com [study.com]
- 7. Chemical reaction - Bronsted-Lowry, Acids, Bases | Britannica [britannica.com]
- 8. VRLab Academy | Blog | Experiments that Changed the World: Rutherford’s Gold Foil Experiment [vrlabacademy.com]
- 9. savemyexams.com [savemyexams.com]
- 10. What is the Rutherford gold-foil experiment? | Britannica [britannica.com]
- 11. Rutherford’s Legacy – the birth of nuclear physics in Manchester [manchester.ac.uk]
- 12. Manhattan Project: Exploring the Atom, 1919-1932 [osti.gov]
- 13. Rutherford, transmutation and the proton – CERN Courier [cerncourier.com]
- 14. Rutherford [web.lemoyne.edu]
- 15. Grotthuss_mechanism [chemeurope.com]
- 16. Brønsted–Lowry acid–base theory - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. Illustrated Glossary of Organic Chemistry - Lewis acid-base adduct (Lewis acid-base complex) [chem.ucla.edu]
- 19. researchgate.net [researchgate.net]
- 20. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Hydron Transfer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing hydron (H⁺) transfer, a ubiquitous and critical process in chemistry, biology, and materials science. Understanding these mechanisms is paramount for advancements in fields ranging from drug design and enzyme catalysis to the development of next-generation energy technologies. This document delves into the core theoretical frameworks, presents key quantitative data for comparative analysis, outlines detailed experimental protocols for studying these phenomena, and provides visualizations of the key pathways and workflows.
Fundamental Mechanisms of this compound Transfer
This compound transfer rarely involves the movement of a bare proton. Instead, it occurs through intricate mechanisms involving the surrounding solvent or molecular framework. The two most prominent mechanisms are the Grotthuss mechanism and the vehicle-mediated mechanism.
The Grotthuss Mechanism (Proton Hopping)
First proposed by Theodor Grotthuss in 1806, this mechanism describes the remarkably efficient transport of protons through a hydrogen-bonded network, such as in water or other protic solvents.[1][2] It is often referred to as a "proton jumping" or "hopping" mechanism. The process does not involve the long-range diffusion of a single proton but rather a collective rearrangement of covalent and hydrogen bonds.[3] This results in the effective translocation of a positive charge over a significant distance with minimal mass displacement, explaining the anomalously high mobility of protons in water.[2][4]
The Grotthuss mechanism is often described as a sequence of events:
-
Formation of a Zundel Cation (H₅O₂⁺): An excess proton is shared between two water molecules.
-
Proton Translocation: A proton from a hydronium ion (H₃O⁺) forms a hydrogen bond with a neighboring water molecule.
-
Bond Reorganization: The hydrogen bond network reorganizes, leading to the cleavage of a covalent bond in the original hydronium ion and the formation of a new covalent bond in the adjacent water molecule, effectively creating a new hydronium ion.[2]
-
Reorientation: The water molecules in the path of the proton then reorient to accept the next proton, allowing for continuous transport.
This process is idealized through the interconversion of two key solvation structures: the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺).[2] The transition between these states is believed to be fundamental to the hopping mechanism.[2]
Vehicle-Mediated Mechanism (Vehicular Diffusion)
In the vehicle-mediated mechanism, the proton attaches to a carrier molecule, or "vehicle," which then diffuses through the medium, carrying the proton with it.[5] A classic example is the diffusion of the hydronium ion (H₃O⁺) in aqueous solutions.[5] This mechanism is distinct from the Grotthuss mechanism as it involves the physical transport of the entire proton-vehicle complex.
The efficiency of vehicular diffusion is dependent on factors such as the size and mobility of the vehicle molecule and the viscosity of the medium. In many systems, particularly at low hydration levels or in the absence of a continuous hydrogen-bonded network, the vehicle-mediated mechanism is the dominant mode of proton transport.[6]
Quantum Tunneling in this compound Transfer
Due to its small mass, the proton exhibits significant quantum mechanical behavior, including the ability to tunnel through a potential energy barrier rather than requiring sufficient energy to overcome it classically.[7][8] This quantum tunneling can significantly enhance the rate of proton transfer reactions, especially at low temperatures where classical thermal activation is less probable.[7][8] The probability of tunneling is inversely proportional to the mass of the particle and the width of the barrier.[8] While electron tunneling is a well-established phenomenon, proton tunneling is also a crucial factor in many chemical and biological processes, including enzyme catalysis and DNA mutation.[8]
Quantitative Data on this compound Transfer
The efficiency of this compound transfer is quantified by several key parameters, including proton conductivity (σ), activation energy (Ea), and the diffusion coefficient (D). The following tables summarize representative data for various materials and conditions to facilitate comparison.
Table 1: Proton Conductivity and Activation Energy in Various Media
| Material | Conditions | Proton Conductivity (S/cm) | Activation Energy (eV) | Reference(s) |
| Nafion 117 | 80 °C, 95% RH | ~0.1 | 0.1 - 0.2 | [7] |
| Nafion (low hydration) | 80 °C, low RH | 10⁻³ - 10⁻⁵ | > 0.4 | [6] |
| CsH₂PO₄ (solid acid) | 240 °C, humidified | 2.2 x 10⁻² | 0.42 | [5] |
| BaZrO₃ (perovskite) | 1300 K | - | 0.20 - 0.83 | [9] |
| RbBiNb₂O₇ (perovskite) | - | - | 0.16 (in-plane) | [7] |
| Metal-Organic Framework (MOF) | 90 °C, 98% RH | 5.26 x 10⁻² | 0.59 | [10] |
Table 2: Diffusion Coefficients of this compound and Related Species in Water
| Species | Temperature (°C) | Diffusion Coefficient (10⁻⁵ cm²/s) | Reference(s) |
| H₃O⁺ | 25 | 9.31 | [5] |
| OH⁻ | 25 | 5.27 | [5] |
| H₂O | 25 | 2.30 | [11] |
Experimental Protocols for Studying this compound Transfer
A variety of experimental techniques are employed to investigate the mechanisms and kinetics of this compound transfer. Below are detailed methodologies for some of the key experiments.
Electrochemical Impedance Spectroscopy (EIS) for Proton Conductivity Measurement
EIS is a powerful, non-destructive technique used to measure the conductivity of proton-conducting materials.
Objective: To determine the bulk proton conductivity of a membrane or solid electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.
-
Four-electrode conductivity cell.
-
Sample membrane (e.g., Nafion).
-
Humidified gas stream (e.g., H₂ or N₂).
-
Temperature-controlled chamber.
Procedure:
-
Sample Preparation: Cut the membrane to the appropriate dimensions to fit the conductivity cell. Ensure the membrane is pre-conditioned to the desired hydration level.
-
Cell Assembly: Mount the membrane in the four-electrode cell. The two outer electrodes serve as the current-carrying electrodes, while the two inner electrodes measure the potential drop across a defined section of the membrane, thus minimizing the influence of electrode polarization.
-
Environmental Control: Place the cell in a temperature and humidity-controlled chamber. Allow the system to equilibrate.
-
EIS Measurement:
-
Apply a small amplitude AC voltage (e.g., 10 mV) across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The instrument measures the resulting AC current and the phase shift between the voltage and current.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The high-frequency intercept of the semicircle with the real axis corresponds to the bulk resistance (R) of the membrane.
-
Calculate the proton conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the inner potential-sensing electrodes and A is the cross-sectional area of the membrane.
-
Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) Spectroscopy for Diffusion Measurement
PFG-NMR is a non-invasive technique that can directly measure the self-diffusion coefficients of molecules, including hydronium ions.
Objective: To determine the diffusion coefficient of protons in a liquid or gel.
Materials and Equipment:
-
NMR spectrometer equipped with a pulsed-field gradient unit.
-
NMR tube.
-
Sample containing the species of interest (e.g., an acidic aqueous solution).
Procedure:
-
Sample Preparation: Prepare the sample and place it in an NMR tube.
-
Spectrometer Setup: Tune and shim the spectrometer for the nucleus of interest (typically ¹H).
-
PFG-NMR Experiment (e.g., PFG-SE sequence):
-
The pulse sequence consists of a 90° RF pulse, a magnetic field gradient pulse, a 180° RF pulse, and a second gradient pulse, followed by signal acquisition.
-
The first gradient pulse spatially encodes the nuclear spins.
-
During the diffusion time (Δ), molecules move, and their positions change.
-
The second gradient pulse refocuses the spins, but the signal intensity is attenuated for molecules that have moved.
-
-
Data Acquisition: Acquire a series of spectra with increasing gradient strength (g) while keeping the gradient duration (δ) and diffusion time (Δ) constant.
-
Data Analysis:
-
Measure the signal intensity (I) as a function of the gradient strength.
-
The signal decay follows the Stejskal-Tanner equation: ln(I/I₀) = - (γgδ)² (Δ - δ/3) * D, where I₀ is the initial signal intensity, γ is the gyromagnetic ratio of the nucleus, and D is the diffusion coefficient.
-
Plot ln(I/I₀) versus (γgδ)² (Δ - δ/3). The slope of the resulting line is -D.
-
Kinetic Isotope Effect (KIE) Studies
The KIE is a powerful tool for elucidating reaction mechanisms by determining if a specific bond to an isotope is broken in the rate-determining step.
Objective: To determine if C-H (or O-H, N-H) bond cleavage is involved in the rate-limiting step of a proton transfer reaction.
Materials and Equipment:
-
Reactants, one of which is isotopically labeled (e.g., deuterated).
-
Reaction vessel with temperature control.
-
Analytical instrument to monitor reaction progress (e.g., UV-Vis spectrophotometer, NMR, GC-MS).
Procedure:
-
Reaction Setup: Set up two parallel reactions under identical conditions (concentration, temperature, solvent). One reaction uses the unlabeled reactant (e.g., containing a C-H bond), and the other uses the isotopically labeled reactant (e.g., containing a C-D bond).
-
Kinetic Monitoring: Monitor the rate of each reaction by measuring the change in concentration of a reactant or product over time.
-
Rate Constant Calculation: Determine the rate constant for the hydrogen-containing reaction (kH) and the deuterium-containing reaction (kD).
-
KIE Calculation: The kinetic isotope effect is the ratio of the rate constants: KIE = kH / kD.
Interpretation:
-
Primary KIE (kH/kD > 2): Indicates that the C-H bond is broken in the rate-determining step.
-
Secondary KIE (kH/kD ≈ 1): Suggests that the C-H bond is not broken in the rate-determining step, but changes in hybridization at the carbon atom may be occurring.
-
Inverse KIE (kH/kD < 1): Can occur when a C-H bond becomes stiffer in the transition state.
Ab Initio Molecular Dynamics (AIMD) Simulations
AIMD is a computational method that simulates the motion of atoms in a system by calculating the forces from the electronic structure on-the-fly, without the need for pre-defined force fields.
Objective: To investigate the atomistic details of proton transfer events, including the role of solvent reorganization and the dynamics of bond breaking and formation.
Methodology:
-
System Setup:
-
Define the simulation box containing the molecules of interest (e.g., an excess proton in a box of water molecules).
-
Choose the level of theory (e.g., density functional theory with a specific functional like BLYP or PBE) and the basis set.
-
-
Equilibration:
-
Perform an initial energy minimization of the system.
-
Run a short MD simulation at the desired temperature and pressure to allow the system to reach thermal equilibrium.
-
-
Production Run:
-
Run the main AIMD simulation for a sufficient length of time to observe multiple proton transfer events (typically tens to hundreds of picoseconds).
-
-
Trajectory Analysis:
-
Structural Analysis: Calculate radial distribution functions (RDFs) to analyze the solvation structure around the proton (e.g., identifying Eigen and Zundel cations).
-
Dynamical Analysis: Track the coordinates of all atoms over time to identify proton hopping events. Analyze the hydrogen bond network dynamics.
-
Free Energy Calculations: Use methods like metadynamics or umbrella sampling to calculate the free energy barrier for proton transfer.
-
Visualizations of this compound Transfer Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound transfer.
Caption: The Grotthuss mechanism of proton hopping in water.
Caption: Vehicle-mediated proton transport via diffusion of a hydronium ion.
Caption: Workflow for proton conductivity measurement using EIS.
Caption: General workflow for an AIMD study of proton transfer.
References
- 1. mdpi.com [mdpi.com]
- 2. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 3. Determination of proton transfer rate constants using Ab initio, molecular dynamics and density matrix evolution calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Investigation of Proton Diffusion in Dion–Jacobson Layered Perovskite RbBiNb2O7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Hydron Affinity and its Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of hydron affinity, a fundamental parameter in chemical and biological sciences. It details the core concepts, experimental methodologies for its measurement, and its critical role in areas such as drug design and molecular biology. The information is presented to be accessible and practical for researchers, scientists, and professionals in drug development.
Core Concepts: Defining this compound Affinity
This compound affinity, more commonly referred to as proton affinity (PA), is a measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change (ΔH) for the reaction of a chemical species (an atom or molecule) with a proton (H⁺) in the gas phase.[1][2]
The reaction can be represented as:
B + H⁺ → BH⁺
Where B is the base and BH⁺ is its conjugate acid. These reactions are typically exothermic in the gas phase, meaning energy is released, and thus the proton affinity has a positive value.[1] A higher proton affinity indicates a stronger base in the gas phase.[1]
It is crucial to distinguish proton affinity from pKa. While both measure acidity, pKa is defined in a solution where the solvent plays a significant role in stabilizing ions.[1] Proton affinity, being a gas-phase measurement, provides a view of the intrinsic properties of a molecule without the influence of a solvent.
Another related term is gas-phase basicity (GB), which is the negative of the Gibbs free energy change (ΔG) for the same reaction. Gas-phase basicity includes entropic terms, unlike proton affinity, which is purely enthalpic.[1][2]
The understanding of proton affinities is essential for elucidating proton transfer reactions, which are central to many processes in mass spectrometry and have implications for understanding biological functions in environments devoid of solvent, such as the interior of proteins.[3]
The Significance of this compound Affinity in Drug Development and Biology
The protonation state of molecules is fundamental to their biological function. Acid-base interactions, for which proton affinity provides a fundamental measure, are at the heart of enzyme activity.[3][4] The transfer of protons is a common step in enzymatic catalysis, and the local environment within a protein can be more akin to the gas phase than to a bulk aqueous solution.[3]
Changes in pH can alter the protonation state of amino acid residues, affecting the ionic bonds that maintain the three-dimensional structure of a protein and, consequently, its function.[4][5][6] This is why enzymes exhibit optimal activity within a specific pH range.[7][8]
In drug development, understanding the proton affinity of a drug candidate can provide insights into its binding mechanisms and interactions with its target. For instance, G-protein coupled receptors (GPCRs) are a major class of drug targets, and their activation can be mediated by changes in the protonation state of key residues.[9][10][11] A group of GPCRs, known as proton-sensing GPCRs (including GPR4, GPR65, GPR68, and GPR132), are directly activated by changes in extracellular pH and are involved in processes like inflammation and pain perception.[12][13][14] The activation of these receptors is attributed to the protonation of specific histidine residues.[13][15]
Quantitative Data: Proton Affinities of Common Molecules
The following tables summarize the proton affinities of various molecules, including common reference compounds and amino acids. These values are essential for interpreting experimental data and for computational modeling.
Table 1: Proton Affinities of Selected Molecules
| Molecule | Formula | Proton Affinity (kJ/mol) |
| Helium | He | 177.8 |
| Dinitrogen | N₂ | 495 |
| Methane | CH₄ | 552 |
| Water | H₂O | 697 |
| Benzene | C₆H₆ | 759 |
| Methanol | CH₃OH | 761 |
| Ammonia | NH₃ | 854 |
| Pyridine | C₅H₅N | 924 |
Source: Data compiled from multiple sources.[1][16]
Table 2: Proton Affinities of Amino Acids
| Amino Acid | Proton Affinity (kcal/mol) |
| Serine | 217.2 |
| Valine | 218.1 |
| Aspartic Acid | 218.1 |
| Leucine | 218.7 |
| Isoleucine | 219.2 |
| Threonine | 219.2 |
| Phenylalanine | 219.9 |
| Tyrosine | 220.7 |
| Methionine | 221.0 |
| Asparagine | 222.1 |
| Glutamic Acid | 222.3 |
| Proline | 222.4 |
| Tryptophan | 223.5 |
| Glutamine | 226.9 |
| Lysine | 228.7 |
| Histidine | 230.5 |
| Arginine | > 242.8 |
Source: Data compiled from J. Chem. Soc., Perkin Trans. 2.[17]
Methodologies for Measuring this compound Affinity
Several experimental techniques are employed to measure proton affinities, primarily utilizing mass spectrometry.
The Bracketing Method
The bracketing method is a straightforward technique for determining the upper and lower bounds of a molecule's proton affinity.[18] It involves reacting the protonated analyte with a series of reference bases, each with a known proton affinity. If a proton transfer occurs from the protonated analyte to the reference base, the proton affinity of the reference base is higher than that of the analyte. Conversely, if no proton transfer occurs, the analyte's proton affinity is higher. By "bracketing" the analyte with a series of reference bases, its proton affinity can be constrained within a narrow range.[18][19]
The Kinetic Method
The kinetic method is a more sophisticated approach that can provide a precise value for the proton affinity.[3][20][21] It involves the collision-induced dissociation (CID) of a proton-bound dimer formed between the analyte and a reference base. The ratio of the fragment ions (protonated analyte and protonated reference base) is related to their relative proton affinities. By using a series of reference bases, a linear relationship can be established between the logarithm of the fragment ion ratio and the known proton affinities of the reference bases, from which the unknown proton affinity of the analyte can be determined.
Experimental Protocol: The Kinetic Method for Proton Affinity Determination
This protocol outlines the general steps for determining the proton affinity of an unknown compound (U) using the kinetic method with a mass spectrometer.
-
Preparation of Solutions:
-
Prepare dilute solutions (e.g., 10⁻⁴ M in methanol) of the unknown compound (U) and a series of reference bases (R₁, R₂, R₃, ...) with well-established proton affinities that are expected to be in a similar range to that of U.
-
-
Formation of Proton-Bound Dimers:
-
Introduce a 1:1 mixture of the solution of U and a reference base (e.g., R₁) into the ion source of the mass spectrometer (e.g., via electrospray ionization).
-
Optimize the ion source conditions to promote the formation of the proton-bound dimer [U-H-R₁]⁺.
-
-
Isolation of the Dimer:
-
In the mass spectrometer, isolate the proton-bound dimer [U-H-R₁]⁺ using an appropriate mass selection stage (e.g., a quadrupole).
-
-
Collision-Induced Dissociation (CID):
-
Subject the isolated dimer to CID by accelerating it into a collision cell containing an inert gas (e.g., argon).
-
The collision energy should be sufficient to induce the dissociation of the dimer into its constituent protonated monomers:
-
[U-H-R₁]⁺ → UH⁺ + R₁
-
[U-H-R₁]⁺ → U + R₁H⁺
-
-
-
Data Acquisition:
-
Acquire the mass spectrum of the fragment ions, measuring the intensities of UH⁺ and R₁H⁺.
-
Repeat steps 2-5 for each reference base (R₂, R₃, ...).
-
-
Data Analysis:
-
For each dimer, calculate the ratio of the ion intensities, I(UH⁺) / I(R₁H⁺).
-
Plot the natural logarithm of this ratio (ln[I(UH⁺) / I(RₓH⁺)]) against the known proton affinities of the reference bases (PA(Rₓ)).
-
The data should yield a linear relationship. The proton affinity of the unknown compound (U) is the value on the x-axis where the line intersects the x-axis (i.e., where ln[I(UH⁺) / I(RₓH⁺)] = 0).
-
Visualizations
Definition of this compound (Proton) Affinity
Caption: Conceptual diagram of proton affinity.
Experimental Workflow for the Kinetic Method
Caption: Workflow for the kinetic method.
Signaling Pathway of a Proton-Sensing GPCR
Caption: Proton-sensing GPCR signaling pathway.
References
- 1. Proton affinity - Wikipedia [en.wikipedia.org]
- 2. Determination of Proton Affinities [ks.uiuc.edu]
- 3. Proton affinities of amino acids and peptides determined using the kinetic method - ProQuest [proquest.com]
- 4. Why is enzymatic activity usually pH dependent? NovoPro [novoprolabs.com]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. archive.cbts.edu - How Does The Ph Affect Enzyme Activity [archive.cbts.edu]
- 7. Khan Academy [khanacademy.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. GPCR activation: protonation and membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proton transfer-mediated GPCR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton-sensing G protein-coupled receptors - Wikipedia [en.wikipedia.org]
- 13. Proton-Sensing GPCRs in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton-Sensing GPCRs in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Proton_affinity_(data_page) [chemeurope.com]
- 17. On the proton affinity of some α-amino acids and the theory of the kinetic method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. "A bracketing method for proton affinity measurements of dehydro-and di" by Guannan Li [docs.lib.purdue.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The proton affinity of proline analogs using the kinetic method with full entropy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proton affinity of proline and modified prolines using the kinetic method: role of the conformation investigated by ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to hydron in the context of physical organic chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the hydron, the general term for the cation of hydrogen, and its central role in physical organic chemistry. Moving beyond the common simplification of the "proton," this paper delves into the precise terminology, the theoretical frameworks governing its behavior, its interactions in solution, and the powerful experimental techniques used to study its dynamics. Understanding the nature and transfer of the this compound is fundamental to elucidating reaction mechanisms, designing novel catalysts, and developing effective pharmaceuticals.
Defining the this compound: Terminology and Isotopes
The International Union of Pure and Applied Chemistry (IUPAC) recommends the term "this compound" as the general name for the cation of hydrogen, H⁺, without regard to its nuclear mass.[1][2][3] This term encompasses the cations of all three hydrogen isotopes: protium, deuterium, and tritium.[4] The distinction is critical in contexts where isotopic comparisons are important, such as in kinetic isotope effect studies.[4] Traditionally, "proton" has been used interchangeably with "this compound," but strictly, "proton" refers only to the cation of the most common isotope, protium (¹H⁺).[4][5] The negatively charged counterpart to the this compound is the hydride anion, H⁻.[1][2][4]
| Name | Symbol(s) | Composition | Natural Abundance |
| Proton | p, ¹H⁺ | 1 proton, 0 neutrons | ~99.98% |
| Deuteron | D, ²H⁺ | 1 proton, 1 neutron | ~0.0156%[6] |
| Triton | T, ³H⁺ | 1 proton, 2 neutrons | Trace (radioactive) |
| Table 1: Properties of the Main Hydrogen Cations.[4][7] |
The this compound in Acid-Base Theories
The concept of the this compound is the cornerstone of modern acid-base theories, which provide the framework for understanding a vast range of chemical reactions.
Brønsted-Lowry and Lewis Theories
The Brønsted-Lowry theory defines an acid as a this compound donor and a base as a this compound acceptor.[4][8][9] This definition is fundamental to understanding proton-transfer reactions. The Lewis theory offers a broader perspective, defining an acid as an electron-pair acceptor and a base as an electron-pair donor.[9][10][11] Due to its lack of electrons, the bare this compound is a quintessential Lewis acid, specifically categorized as an infinitely hard Lewis acid in Hard/Soft Acid/Base (HSAB) theory.[4]
The this compound in Solution: Beyond the Bare Proton
A free this compound, a bare nucleus, does not exist in solution.[4] It is instantly solvated by surrounding molecules. In aqueous media, the this compound is most simply represented as the hydronium ion (H₃O⁺) .[4][12] However, this is an oversimplification of a complex reality.[4] The this compound is part of a dynamic network of hydrogen-bonded water molecules, forming more complex species such as the Zundel cation (H₅O₂⁺) and the Eigen cation (H₉O₄⁺) .[4][12] These structures are critical for understanding the Grotthuss mechanism of proton diffusion in water.[4] The notation H⁺(aq) is often used to denote the solvated this compound without specifying the exact nature of the solvation shell.[4]
Quantitative Analysis of this compound Transfer
Acidity and pKa
The tendency of a compound to donate a this compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (pKa = -logKa).[13] A lower pKa value signifies a stronger acid.[13][14] The pKa values of organic compounds span a vast range, with functional groups exhibiting characteristic pKa ranges.[13][14] This predictability is crucial for anticipating the outcomes of acid-base reactions, as the equilibrium will always favor the formation of the weaker acid (the species with the higher pKa).[13][14]
| Functional Group | Example Structure | Approximate pKa Range |
| Carboxylic Acid | R-COO-H | 3 - 5 |
| Phenol | Ar-O-H | 9 - 11 |
| Ammonium Ion | R-NH₃ ⁺ | 9 - 11 |
| Thiol | R-S-H | 10 - 12 |
| Alcohol | R-O-H | 16 - 18 |
| α-Hydrogen of Ketone | R-COCH -R₂ | 19 - 21 |
| Alkyne (Terminal) | R-C≡C-H | ~25 |
| Amine | R-NH -R | ~38 |
| Alkane | R-CH ₂-R | > 50 |
| Table 2: Approximate pKa values for common organic functional groups in aqueous solution.[13][14][15][16][17] |
The Kinetic Isotope Effect (KIE)
Replacing a hydrogen atom (¹H) with one of its heavier isotopes, deuterium (²H) or tritium (³H), can significantly alter the rate of a reaction where the bond to that hydrogen is broken in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE).[18] The KIE is defined as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH), i.e., KIE = kL/kH.[18]
The effect arises primarily from the difference in zero-point vibrational energy (ZPE) of the C-H, C-D, and C-T bonds. The heavier isotope forms a stronger bond with a lower ZPE. Consequently, more energy is required to break the bond to the heavier isotope, leading to a slower reaction rate.
-
Primary KIE : Observed when the bond to the isotope is broken or formed in the rate-determining step. For hydrogen, typical kH/kD values are in the range of 6-10 at room temperature.[18]
-
Secondary KIE : A smaller effect observed when the isotopically substituted atom is not directly involved in bond breaking/formation but is located near the reaction center.[18][19]
The large mass ratio between hydrogen isotopes makes the KIE a particularly sensitive probe for studying this compound transfer mechanisms.[20] Unusually large KIE values (kH/kD >> 10) can be evidence of quantum mechanical tunneling, where the this compound passes through the activation barrier rather than over it.[21][22]
| Reaction Type | Typical kH/kD at 25°C | Interpretation |
| C-H Bond Cleavage | 6 - 10 | Symmetrical transition state, significant ZPE difference.[18] |
| Hydride Transfer | 3 - 7 | Often involves a heavier atom, affecting vibrational modes.[19] |
| Proton Transfer (O-H, N-H) | 3 - 10 | Dependent on the linearity and symmetry of the transfer.[20] |
| Tunneling Contribution | > 15 | Quantum mechanical tunneling is a significant pathway.[22] |
| Table 3: Typical Primary Kinetic Isotope Effect (KIE) values and their general interpretations. |
Experimental Methodologies for Studying Hydrons
Investigating the role of hydrons in chemical and biological systems requires specialized experimental techniques capable of detecting their presence, measuring their transfer rates, and probing their environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying hydrons. ¹H NMR is used to identify hydrogen atoms in a molecule and provide information about their chemical environment. A key application is the study of this compound exchange rates. Protons that can exchange with the solvent (e.g., in -OH or -NH groups) often appear as broad signals in the NMR spectrum, and the rate of exchange can be quantified using techniques like saturation transfer or by observing the coalescence of signals at different temperatures or pH values.
General Protocol for H/D Exchange NMR:
-
Sample Preparation : Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum to identify all proton signals.
-
Initiate Exchange : Add a small amount of D₂O to the NMR tube.
-
Time-Resolved Acquisition : Acquire a series of ¹H NMR spectra over time.
-
Analysis : Monitor the decrease in the integral intensity of signals corresponding to exchangeable protons (e.g., -OH, -NH). The rate of signal disappearance provides the rate of this compound-deuteron exchange.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is an indispensable tool, particularly in biochemistry and drug development, for studying protein conformation and dynamics.[23][24] The method relies on the principle that the amide hydrogens on a protein's backbone exchange with deuterium from a D₂O solvent at a rate that is highly dependent on their solvent accessibility and involvement in hydrogen bonding.[23] By measuring the rate of deuterium incorporation into different regions of a protein, one can map protein-ligand binding sites, identify conformational changes, and characterize protein folding intermediates.
General Protocol for Bottom-Up HDX-MS:
-
Labeling : The protein of interest is diluted from an H₂O-based buffer into a D₂O-based buffer for a specific period, initiating the exchange.
-
Quenching : The exchange reaction is rapidly stopped by lowering the pH to ~2.5 and the temperature to ~0°C. These conditions dramatically slow the rate of back-exchange.[23]
-
Proteolysis : The quenched, deuterated protein is passed through an online protease column (e.g., pepsin) to digest it into smaller peptides.
-
LC Separation : The resulting peptides are separated using ultra-high-performance liquid chromatography (UPLC) at low temperatures.
-
Mass Spectrometry : Peptides are analyzed by a mass spectrometer to determine their mass. The mass increase of each peptide relative to an undeuterated control reveals the amount of deuterium incorporated.
-
Data Analysis : The deuterium uptake for each peptide is plotted against the labeling time to generate exchange kinetics.
Stopped-Flow Kinetics
For studying very fast this compound transfer reactions in solution, with half-lives in the millisecond range, the stopped-flow technique is essential.[25][26] The method involves the rapid mixing of two reactant solutions and then stopping the flow almost instantaneously within an observation cell.[25][27] The progress of the reaction is then monitored in real-time, typically using spectroscopic methods like UV-Vis absorbance or fluorescence.[28]
General Protocol for Stopped-Flow Measurement:
-
Syringe Loading : Two drive syringes are loaded with the reactant solutions.
-
Rapid Mixing : A pneumatic drive ram simultaneously and rapidly pushes the plungers of both syringes, forcing the reactants into a high-efficiency mixing chamber.[27]
-
Flow and Observation : The freshly mixed solution flows through an observation cell, displacing the previous contents.
-
Stopping : The flow is abruptly halted when a stop syringe, which collects the reacted solution, becomes full and hits a mechanical block. This action simultaneously triggers data acquisition.[25]
-
Data Acquisition : A detector (e.g., a spectrophotometer) records the change in signal (absorbance, fluorescence) as a function of time, starting from the moment the flow is stopped. The time between mixing and the start of observation is known as the "dead time" of the instrument, typically around 1 millisecond.[25]
-
Kinetic Analysis : The resulting kinetic trace is fitted to an appropriate rate equation to extract rate constants for the this compound transfer process.[28]
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. chemicool.com [chemicool.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Deuterium - Wikipedia [en.wikipedia.org]
- 7. Proton and deuteron are differentiated by their [allen.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Acid Base Theories: Arrhenius & Bronsted-Lowry Acids | ChemTalk [chemistrytalk.org]
- 10. Acid-Base Theories [zimmer.fresnostate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What Makes the Hydronium Ion Essential in Chemical Reactions? [eureka.patsnap.com]
- 13. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 18. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 19. Kinetic Isotope Effects as a Probe of Hydrogen Transfers to and from Common Enzymatic Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sfu.ca [sfu.ca]
- 21. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hydrogen Exchange and Mass Spectrometry: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Stopped-flow - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 28. Stopped Flow FAQs [photophysics.com]
Methodological & Application
Application Notes and Protocols for Measuring Hydron Concentration in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques for measuring hydron (H⁺) concentration, or pH, in aqueous solutions. Accurate pH measurement is critical in numerous scientific disciplines, including chemistry, biology, and pharmaceutical sciences, where it influences reaction rates, enzymatic activity, drug stability, and formulation efficacy.[1][2] This document details the principles, protocols, and comparative performance of key methodologies.
Potentiometric Measurement of this compound Concentration
Potentiometric methods are the most widely used for pH determination due to their high accuracy and wide measurement range.[3][4][5] These techniques are based on measuring the potential difference between a pH-sensitive electrode and a stable reference electrode.[2][6][7]
Principle of Operation
A typical potentiometric pH measurement system consists of a glass electrode and a reference electrode (often combined into a single probe), and a pH meter.[4][5][6] The glass electrode's thin glass membrane is sensitive to hydrogen ions, developing a potential proportional to the H⁺ concentration in the sample.[2][5][6] The reference electrode provides a stable, constant potential. The pH meter, a high-impedance voltmeter, measures the potential difference between the two electrodes and converts it to a pH value based on the Nernst equation.[8][9][10]
Application Areas
-
Drug Formulation and Stability Testing: Precise pH control is crucial for drug solubility, stability, and bioavailability.[2]
-
Cell Culture: Maintaining a stable pH is essential for optimal cell growth and function.[11][12]
-
Quality Control: Routine pH checks are a fundamental part of quality control in pharmaceutical manufacturing.[13][14]
-
Chemical Synthesis: Monitoring pH is critical for controlling reaction kinetics and product yield.
Experimental Protocol: pH Measurement using a Glass Electrode
This protocol outlines the standard procedure for calibrating and using a benchtop pH meter with a combination glass electrode.
Materials:
-
Benchtop pH meter with a combination glass electrode
-
Standard pH buffer solutions (e.g., pH 4.01, 7.00, and 10.01), traceable to NIST standards[11]
-
Deionized (DI) water
-
Beakers
-
Magnetic stirrer and stir bars (optional, but recommended for gentle agitation)
-
Kimwipes or other lint-free tissues
-
Sample solution
Procedure:
-
Preparation and Inspection:
-
Ensure the pH meter is placed on a stable surface.[13]
-
Inspect the glass electrode for any visible damage. Ensure the electrode has been stored in the appropriate storage solution (typically a KCl solution) and that the glass bulb is moist.[15][16] A dry electrode will require several hours of soaking to rehydrate.[17]
-
Rinse the electrode thoroughly with DI water and gently blot it dry with a lint-free tissue. Do not wipe the glass bulb , as this can create static charges and damage the sensitive membrane.[16][17]
-
-
Calibration:
-
Perform at least a two-point calibration at the beginning of each day of use. For higher accuracy, a three-point calibration is recommended, using buffers that bracket the expected pH of the sample.[18][19]
-
Place the first standard buffer (e.g., pH 7.00) in a clean beaker with a stir bar and initiate gentle, constant stirring.
-
Immerse the electrode and temperature probe in the buffer, ensuring the glass bulb is fully submerged.[18]
-
Allow the reading to stabilize, then confirm the calibration point on the pH meter.
-
Rinse the electrode with DI water and blot dry.
-
Repeat the process with the other standard buffers (e.g., pH 4.01 and 10.01).[13]
-
The pH meter will typically display the calibration slope, which should be between 95% and 105% for optimal performance.
-
-
Sample Measurement:
-
Post-Measurement Care:
Logical Workflow for Potentiometric pH Measurement
Caption: Workflow for accurate potentiometric pH measurement.
Spectrophotometric Measurement of this compound Concentration
Spectrophotometric methods offer an alternative to potentiometric measurements and are particularly useful in certain applications, such as for continuous monitoring or when electrical interference is a concern.[20] This technique relies on the use of pH indicator dyes, which are weak acids or bases that change color as a function of pH.[1][21]
Principle of Operation
A pH indicator (HIn) exists in equilibrium between its acidic (HIn) and basic (In⁻) forms. The ratio of these two forms, and thus the color of the solution, is dependent on the pH.[22] By measuring the absorbance of the solution at two different wavelengths (typically the absorbance maxima of the HIn and In⁻ forms), the ratio of [In⁻]/[HIn] can be determined. The pH can then be calculated using the Henderson-Hasselbalch equation.[20][22]
Application Areas
-
High-Throughput Screening: Can be adapted for microplate-based assays.
-
Seawater and Environmental Monitoring: Used for continuous, in-situ pH measurements.[22]
-
Cell Biology: Certain fluorescent indicators can be used to measure intracellular pH.[12]
Experimental Protocol: Spectrophotometric pH Determination
This protocol describes the determination of the pH of a buffer solution using bromocresol green as the indicator.[20][22]
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Bromocresol green indicator solution
-
0.5 M HCl solution
-
0.4 M NaOH solution
-
Unknown buffer solution
-
Volumetric flasks (100 mL) and pipettes
Procedure:
-
Preparation of Indicator Solutions:
-
Prepare a stock solution of bromocresol green.[22]
-
To determine the spectra of the acidic and basic forms of the indicator, prepare two separate solutions:
-
Acidic form (HIn): Pipette 25.00 mL of the stock indicator solution into a 100-mL volumetric flask, add 25 mL of 0.5 M HCl, and dilute to the mark with DI water.[22]
-
Basic form (In⁻): Pipette 25.00 mL of the stock indicator solution into another 100-mL volumetric flask, add 25 mL of 0.4 M NaOH, and dilute to the mark with DI water.[22]
-
-
Unknown solution: Pipette 25.00 mL of the stock indicator solution into a 100-mL volumetric flask containing 50.0 mL of the unknown buffer, and dilute to the mark with DI water.[22]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range of 400-650 nm.[22]
-
Use DI water as a blank to zero the instrument.
-
Measure the absorbance spectra for the acidic, basic, and unknown solutions.[20]
-
Identify the wavelengths of maximum absorbance (λ_max) for the acidic (HIn) and basic (In⁻) forms of the indicator.[20]
-
-
Data Analysis:
-
Record the absorbance of all three solutions at the two identified λ_max values.
-
Calculate the molar absorptivities (ε) for HIn and In⁻ at both wavelengths using the Beer-Lambert law (A = εbc) and the known concentrations of the acidic and basic solutions.
-
Set up and solve a system of two simultaneous equations to find the concentrations of HIn and In⁻ in the unknown buffer solution.[20][22]
-
Calculate the pH of the unknown buffer using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]).
-
Signaling Pathway for Spectrophotometric pH Measurement
Caption: Principle of spectrophotometric pH determination.
Conductometric Titration for this compound Concentration
Conductometric titration is an analytical technique used to determine the equivalence point of a titration by monitoring the change in the solution's electrical conductivity.[23][24][25] It is particularly useful for titrating colored or turbid solutions where visual indicators are ineffective.[23][24]
Principle of Operation
The electrical conductivity of a solution depends on the concentration and mobility of its ions. During an acid-base titration, H⁺ ions are replaced by other cations (from the base), and OH⁻ ions are consumed. Since H⁺ and OH⁻ ions have very high ionic mobilities compared to other ions, the conductivity of the solution changes significantly during the titration.[3][26] A plot of conductivity versus the volume of titrant added consists of two linear segments with different slopes. The intersection of these lines indicates the equivalence point.[26][27]
Application Areas
-
Analysis of Weak Acids or Bases: Provides a sharper endpoint than potentiometric titration for very weak acids.
-
Titration of Colored or Turbid Samples: Endpoint detection is not affected by the optical properties of the sample.[23][24]
-
Precipitation and Complexometric Titrations: The principle can be extended to other reaction types where ionic concentrations change.[26]
Experimental Protocol: Conductometric Titration of a Strong Acid with a Strong Base
Materials:
-
Conductivity meter with a conductivity cell (probe)
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
~0.01 M HCl solution (analyte)
-
~0.1 M NaOH solution (titrant)
-
Deionized (DI) water
Procedure:
-
Setup:
-
Pipette a known volume (e.g., 20 mL) of the HCl solution into a beaker and dilute it with DI water (e.g., to 100 mL) to ensure the conductivity probe is fully immersed.[28][29]
-
Fill the burette with the NaOH solution.
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the conductivity cell. Ensure the electrodes are fully submerged and there are no air bubbles between them.[27]
-
-
Titration:
-
Turn on the stirrer to a moderate, constant speed.
-
Record the initial conductivity of the HCl solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 or 1.0 mL).
-
After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of titrant added.
-
Continue adding titrant well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured conductivity (y-axis) versus the volume of NaOH added (x-axis).
-
The plot will show two lines with different slopes. The initial part of the graph will have a negative slope as highly mobile H⁺ ions are replaced by less mobile Na⁺ ions. After the equivalence point, the slope will be positive due to the addition of excess highly mobile OH⁻ ions.
-
Extrapolate the two linear portions of the graph. The point where they intersect is the equivalence point.
-
Use the volume at the equivalence point to calculate the concentration of the HCl solution.
-
Experimental Workflow for Conductometric Titration
Caption: Workflow for conductometric titration.
Comparison of this compound Concentration Measurement Techniques
The choice of method for measuring this compound concentration depends on the specific application, required accuracy, sample properties, and available resources.
| Feature | Potentiometric (Glass Electrode) | Spectrophotometric (Indicator Dyes) | Conductometric Titration | Optical Sensors (Fiber Optic) |
| Principle | Measures potential difference | Measures light absorbance | Measures change in electrical conductivity | Measures change in optical properties (color, fluorescence) |
| Typical Accuracy | High (±0.01 to ±0.05 pH units)[25][30] | Moderate to High (±0.01 to ±0.1 pH units)[31] | High (for determining equivalence point) | Moderate to High |
| Precision | High (RSD < 0.5%) | Good | Good | Good |
| Measurement Range | Wide (pH 0-14)[32] | Narrow per indicator (~2 pH units); can be expanded with mixed indicators[26][31] | Not a direct pH measurement | Typically narrow per sensor (e.g., pH 6-8)[33] |
| Response Time | Seconds to minutes | Fast (seconds) | Requires titration time | Fast (seconds) |
| Advantages | High accuracy, wide range, standard method | No electrical interference, suitable for high-throughput and remote sensing[20][34] | Excellent for colored/turbid solutions, weak acids/bases[24] | Minimally invasive, small sample volumes, remote sensing[33] |
| Disadvantages | Electrode fouling/breakage, requires calibration, temperature dependent[9][17] | Indicator can interact with sample, limited range, less accurate for colored samples[3] | Not a direct pH reading, less accurate in high ionic strength solutions[35] | Limited pH range, potential for dye leaching, requires calibration |
| Common Applications | Lab analysis, quality control, drug formulation[2] | Environmental monitoring, high-throughput screening[34] | Titration of weak acids, colored solutions | Cell culture monitoring, in-vivo measurements[33] |
Disclaimer: The performance characteristics listed in the table are typical values and can vary depending on the specific instrumentation, experimental conditions, and calibration procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. horiba.com [horiba.com]
- 3. pH Measurement Methods - Advantages and Disadvantages [ysi.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. The Science Behind PH Measurement: a Comprehensive Guide [boquinstrument.com]
- 6. automationforum.co [automationforum.co]
- 7. nico2000.net [nico2000.net]
- 8. web.colby.edu [web.colby.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of pH Measurement in Cell Culture Research | Lab Manager [labmanager.com]
- 12. selectscience.net [selectscience.net]
- 13. SOP for pH Meter – SOP Guide for Pharma [pharmasop.in]
- 14. SOP for Operation and Calibration of pH Meter (Pico+) | Pharmaguideline [pharmaguideline.com]
- 15. pharmaguddu.com [pharmaguddu.com]
- 16. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]
- 17. nemi.gov [nemi.gov]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
- 19. camlab.co.uk [camlab.co.uk]
- 20. web.pdx.edu [web.pdx.edu]
- 21. hamiltoncompany.com [hamiltoncompany.com]
- 22. chem.fsu.edu [chem.fsu.edu]
- 23. byjus.com [byjus.com]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. Accuracy of pH strip testing and pH liquid testing versus standard pH meter of gastric contents in critically ill patients: a diagnostic accuracy study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cerritos.edu [cerritos.edu]
- 27. egyankosh.ac.in [egyankosh.ac.in]
- 28. users.metu.edu.tr [users.metu.edu.tr]
- 29. mail.nsec.ac.in [mail.nsec.ac.in]
- 30. scribd.com [scribd.com]
- 31. researchgate.net [researchgate.net]
- 32. solinst.com [solinst.com]
- 33. scientificbio.com [scientificbio.com]
- 34. Spectrophotometric pH measurements - IOW [iow.de]
- 35. gvda-instrument.com [gvda-instrument.com]
Application Notes and Protocols for Mechanistic Studies Using Hydrogen Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of hydrogen with its heavier isotopes, deuterium (²H or D) and tritium (³H or T), is a powerful and versatile tool in mechanistic studies, particularly within the realms of drug discovery and development. This technique provides profound insights into reaction mechanisms, metabolic pathways, and the pharmacokinetics of therapeutic agents. The subtle change in mass upon isotopic substitution can lead to significant and measurable effects on the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). These application notes provide a comprehensive overview of the principles and methodologies for utilizing hydrogen isotopes in mechanistic studies.
The primary utility of deuterium substitution lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when deuterium is substituted at that position. This effect is particularly relevant in drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes that catalyze the oxidation of C-H bonds. By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the metabolic rate of a drug can be slowed, leading to improved pharmacokinetic profiles.[1][2][3]
Tritium, a radioactive isotope of hydrogen, serves as an invaluable tracer in biological systems. Its low-energy beta emission allows for sensitive detection without significantly altering the chemical properties of the labeled molecule. Tritium-labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a quantitative measure of a drug's fate in vivo.[4][5][6]
Data Presentation
Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The magnitude of the KIE provides valuable information about the transition state of a reaction. A primary KIE (kH/kD) greater than 2 is often indicative of C-H bond cleavage being the rate-limiting step.
| Enzyme | Substrate | KIE (kH/kD) on Vmax | KIE (kH/kD) on Vmax/Km | Reference |
| Cytochrome P450 2D6 | Dextromethorphan | 2.5 | 1.3 | [7] |
| Yeast Alcohol Dehydrogenase | Ethanol | 2.2 | - | [8] |
| Nitroalkane Oxidase | Nitroethane | 9.2 | - | [9] |
| β-galactosidase | Lactose | 1.034 (¹²C/¹³C) | - | [10] |
Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
Deuteration can significantly alter the pharmacokinetic profile of a drug, often leading to increased exposure and a longer half-life.
Table 2: Deutetrabenazine vs. Tetrabenazine [1]
| Parameter | Deutetrabenazine (d6) | Tetrabenazine (h6) | Fold Change |
| Active Metabolites (α- and β- dihydrotetrabenazine) | |||
| Half-life (t½) | ~9-10 hours | ~4-8 hours | ~2x Increase |
| AUC (Area Under the Curve) | ~560 ng·hr/mL | ~280 ng·hr/mL | ~2x Increase |
| Cmax (Maximum Concentration) | ~60 ng/mL | ~50 ng/mL | ~1.2x Increase |
Table 3: d9-Methadone vs. Methadone [7]
| Parameter | d9-Methadone | Methadone | Fold Change |
| AUC (0-8h) | 5.7-fold higher | Baseline | 5.7x Increase |
| Cmax | 4.4-fold higher | Baseline | 4.4x Increase |
| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x Reduction |
| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~5.9x Reduction |
| Estimated LD50 | 24.8 mg/kg | 11.6 mg/kg | 2.1x Increase |
Experimental Protocols
Protocol 1: Determination of Kinetic Isotope Effect (Competitive Method using LC-MS/MS)
This protocol describes a competitive method to determine the KIE for an enzyme-catalyzed reaction by incubating a 1:1 mixture of the deuterated and non-deuterated substrate and monitoring their relative depletion over time.[11]
Materials:
-
Enzyme preparation (e.g., human liver microsomes, recombinant enzyme)
-
Non-deuterated substrate
-
Deuterated substrate
-
Cofactors (e.g., NADPH regenerating system for CYPs)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol with internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a 1:1 molar ratio mixture of the deuterated and non-deuterated substrates in a suitable solvent.
-
Prepare the incubation mixture in a microcentrifuge tube containing phosphate buffer, the enzyme preparation, and the 1:1 substrate mixture. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the pre-warmed cofactor solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold quenching solution to stop the reaction.
-
Process the samples by centrifugation to pellet the protein. Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the deuterated and non-deuterated substrates.
-
Calculate the ratio of the peak area of the deuterated substrate to the non-deuterated substrate at each time point.
-
The KIE is determined by the change in this ratio over time. A slower depletion of the deuterated substrate compared to the non-deuterated substrate indicates a kinetic isotope effect.
Protocol 2: In Vitro Metabolic Stability Assay of a Deuterated Drug Candidate
This protocol outlines the steps to assess the metabolic stability of a deuterated compound in comparison to its non-deuterated analog using liver microsomes.[12][13]
Materials:
-
Human or animal liver microsomes
-
Deuterated and non-deuterated test compounds
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the deuterated and non-deuterated compounds in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes for each compound , prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed to precipitate the proteins.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the rate of metabolism by plotting the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line represents the rate constant of metabolism.
-
Compare the metabolic rates of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.
Protocol 3: In Vivo ADME Study of a Tritium-Labeled Drug Candidate
This protocol provides a general framework for conducting an in vivo absorption, distribution, metabolism, and excretion (ADME) study using a tritium-labeled compound in an animal model.[4][5][14]
Materials:
-
Tritium-labeled drug candidate of high radiochemical purity
-
Appropriate animal model (e.g., rats, mice)
-
Dosing vehicle
-
Metabolism cages for separate collection of urine and feces
-
Liquid scintillation counter and scintillation cocktail
-
Sample processing equipment (e.g., homogenizer, centrifuge)
Procedure:
-
Dose the animals with the tritium-labeled compound via the intended clinical route of administration (e.g., oral gavage, intravenous injection).
-
House the animals in metabolism cages to allow for the separate collection of urine and feces at predetermined time intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours).
-
Collect blood samples at various time points post-dose via an appropriate method (e.g., tail vein, retro-orbital sinus). Process the blood to obtain plasma.
-
At the end of the study , euthanize the animals and collect tissues of interest.
-
Quantify the total radioactivity in all collected samples (urine, feces, plasma, tissues) using a liquid scintillation counter.
-
Determine the pharmacokinetic parameters of the total radioactivity in plasma (e.g., Cmax, Tmax, AUC, t1/2).
-
Analyze the routes and rates of excretion by quantifying the radioactivity in urine and feces over time.
-
Assess the tissue distribution of radioactivity by homogenizing the collected tissues and measuring the radioactivity in the homogenates.
-
Profile the metabolites in plasma, urine, and feces using techniques such as radio-HPLC or LC-MS/MS to identify and quantify the parent drug and its metabolites.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apo.ansto.gov.au [apo.ansto.gov.au]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 14. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Dynamics of Life: Protocols for Studying Hydron Transfer Kinetics
Authored for Researchers, Scientists, and Drug Development Professionals
Hydron transfer, the movement of a proton (H+), is a fundamental process in chemistry and biology, underpinning a vast array of enzymatic reactions and cellular signaling pathways. The kinetics of these transfers, often occurring on millisecond or even microsecond timescales, are critical for understanding reaction mechanisms, designing effective drugs, and developing novel catalysts. This document provides detailed application notes and protocols for key experimental techniques used to elucidate the intricate dance of hydrons in chemical and biological systems.
Stopped-Flow Spectroscopy: Capturing Rapid Reactions in Real-Time
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with a typical time resolution in the millisecond range.[1] The method involves the rapid mixing of two or more reactants, followed by the abrupt stopping of the flow and monitoring the subsequent spectral changes (absorbance or fluorescence) as the reaction proceeds.[2]
Application Note:
Stopped-flow spectroscopy is particularly well-suited for observing pre-steady-state kinetics of enzyme-catalyzed reactions, allowing for the direct measurement of rate constants for individual steps such as substrate binding, product release, and the formation of reaction intermediates.[3] By monitoring changes in the chromophoric properties of substrates, products, or cofactors, researchers can gain invaluable insights into the catalytic mechanism.
Experimental Protocol:
Objective: To determine the pre-steady-state kinetic parameters of an enzyme-catalyzed this compound transfer reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Enzyme solution (e.g., α-chymotrypsin)
-
Substrate solution (e.g., p-Nitrophenyl acetate)
-
Reaction buffer
-
Syringes for sample loading
Procedure:
-
Sample Preparation:
-
Prepare the enzyme and substrate solutions in the desired reaction buffer at twice the final desired concentration. For example, if the final enzyme concentration is 1 µM and the final substrate concentration is 100 µM, prepare a 2 µM enzyme solution and a 200 µM substrate solution.
-
Ensure all solutions are degassed to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Rinse the syringes and flow lines of the stopped-flow instrument with the reaction buffer to remove any contaminants.[4]
-
Load the enzyme solution into one syringe and the substrate solution into the other.[4]
-
Set the data acquisition parameters. Choose between linear sampling for short time courses (<30 seconds) or logarithmic sampling for reactions with multiple phases over longer durations.[5]
-
Set the observation wavelength to monitor the formation of a product or the disappearance of a substrate. For the hydrolysis of p-Nitrophenyl acetate, the formation of p-nitrophenolate can be monitored at 410 nm.[3]
-
-
Data Acquisition:
-
Initiate the experiment by rapidly pushing the syringe plungers. The two solutions will be mixed, and the flow will be stopped. Data collection will be triggered simultaneously.
-
Collect multiple (at least 5-10) kinetic traces to ensure reproducibility and to allow for signal averaging.[6]
-
-
Data Analysis:
-
Average the collected kinetic traces to improve the signal-to-noise ratio.
-
Fit the averaged data to an appropriate kinetic model (e.g., single or double exponential decay) using non-linear regression software (e.g., Prism, Origin).[5]
-
The fitting will yield the observed rate constant (k_obs) for the reaction.
-
By repeating the experiment at various substrate concentrations, the dependence of k_obs on substrate concentration can be determined, providing information on the individual rate constants of the reaction mechanism.
-
Temperature-Jump Relaxation: Probing Ultrafast Equilibria
The temperature-jump (T-jump) technique is a relaxation method used to study very fast reactions that are at or near equilibrium.[7][8] The principle involves rapidly perturbing the equilibrium of a system by a sudden increase in temperature, typically on the microsecond timescale, and then monitoring the system's relaxation to a new equilibrium state.[7][9]
Application Note:
T-jump is ideal for investigating elementary reaction steps, such as proton transfer events, that are too fast to be observed by conventional mixing methods. The technique is applicable to any reaction that has a non-zero enthalpy of reaction (ΔH), as this ensures that the equilibrium constant is temperature-dependent.
Experimental Protocol:
Objective: To measure the relaxation time and determine the forward and reverse rate constants of a rapid, reversible this compound transfer reaction.
Materials:
-
Temperature-jump apparatus (with Joule heating or laser heating capabilities)[7]
-
Spectrophotometer or fluorometer for detection
-
Sample cell
-
Solution of the system at equilibrium (e.g., a pH indicator in buffer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the chemical system to be studied and allow it to reach equilibrium at a known initial temperature.
-
The concentration of the species should be chosen such that a measurable change in absorbance or fluorescence will occur upon the temperature jump.
-
-
Instrument Setup:
-
Place the sample solution in the temperature-jump cell.
-
Set the parameters for the temperature jump, including the magnitude of the temperature increase (typically a few degrees Celsius) and the duration of the heating pulse.[8]
-
Configure the detection system (spectrophotometer or fluorometer) to monitor the change in the optical signal at an appropriate wavelength.
-
-
Data Acquisition:
-
Initiate the temperature jump. The system will be rapidly heated, and the detection system will record the change in signal as the system relaxes to the new equilibrium.
-
The output is a relaxation curve, which is a plot of the signal versus time.
-
-
Data Analysis:
-
The relaxation process for a single-step reaction typically follows a single exponential decay.[10]
-
Fit the relaxation curve to an exponential function to determine the relaxation time (τ).[10]
-
The relaxation time is related to the forward (k_f) and reverse (k_r) rate constants of the reaction. For a simple unimolecular equilibrium A ⇌ B, the relationship is 1/τ = k_f + k_r.[10]
-
By measuring the relaxation time at different concentrations of reactants, the individual rate constants can be determined.
-
NMR Spectroscopy: A Window into this compound Exchange Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the rates of chemical exchange processes, including this compound transfer, over a wide range of timescales.[11]
Application Note:
NMR is particularly powerful for studying systems at equilibrium where no net chemical change is occurring. By analyzing the lineshapes of NMR signals or using specialized pulse sequences, it is possible to measure exchange rates from slow (seconds) to very fast (microseconds).
Experimental Protocols:
A. Lineshape Analysis for Intermediate to Fast Exchange
Objective: To determine the rate of this compound exchange by analyzing the temperature-dependent lineshapes of NMR signals.
Procedure:
-
Sample Preparation: Prepare a sample of the molecule of interest in a suitable deuterated solvent.
-
Data Acquisition: Acquire a series of one-dimensional NMR spectra at different temperatures. The temperature range should be chosen to cover the slow, intermediate, and fast exchange regimes if possible.[12]
-
Data Analysis:
-
At low temperatures (slow exchange), distinct signals for the this compound in different chemical environments will be observed.
-
As the temperature is increased, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at high temperatures (fast exchange).
-
The rate of exchange at each temperature can be determined by fitting the experimental lineshapes to theoretical models using specialized software.[13][14][15]
-
B. Exchange Spectroscopy (EXSY) for Slow Exchange
Objective: To measure slow this compound exchange rates using a two-dimensional NMR experiment.
Procedure:
-
Data Acquisition: Acquire a 2D EXSY spectrum. This experiment correlates signals of nuclei that have exchanged with each other during a defined mixing time.
-
Data Analysis: The presence of cross-peaks in the EXSY spectrum is a direct indication of chemical exchange. The intensity of the cross-peaks relative to the diagonal peaks is proportional to the exchange rate.
Kinetic Isotope Effect (KIE): Probing the Transition State
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium).[16] Measuring the KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of the transition state.[16]
Application Note:
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is strong evidence for the involvement of C-H bond cleavage in the rate-limiting step of a reaction.[16] Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking/formation, can provide information about changes in hybridization at the transition state.[17]
Experimental Protocol:
Objective: To determine the primary kinetic isotope effect for a this compound transfer reaction.
Procedure:
-
Synthesis: Synthesize the substrate with deuterium specifically incorporated at the position of this compound transfer.
-
Kinetic Measurements:
-
Measure the initial rate of the reaction using both the unlabeled (protium) and the deuterated substrate under identical conditions. This can be done using any suitable kinetic assay, such as stopped-flow spectroscopy.
-
The KIE is calculated as the ratio of the rate constant for the light isotope (k_light) to the rate constant for the heavy isotope (k_heavy).[16]
-
-
Competitive Method (for V/K KIE):
Quantitative Data Summary
The following tables summarize typical rate constants and kinetic isotope effects for various this compound transfer reactions.
Table 1: Representative this compound Transfer Rate Constants
| Reaction Type | System | Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Technique |
| Proton transfer from acid | Acetic acid in water | ~1 x 10¹⁰ M⁻¹s⁻¹ | T-Jump |
| Proton transfer to base | Ammonia in water | ~4.3 x 10¹⁰ M⁻¹s⁻¹ | T-Jump |
| Intramolecular H-transfer | Enzyme Catalysis (e.g., DHFR) | 10² - 10³ s⁻¹ | Stopped-Flow |
| Hydride transfer | NADH to flavin | 1 - 100 s⁻¹ | Stopped-Flow |
Table 2: Typical Kinetic Isotope Effects for this compound Transfer
| Reaction Type | Isotopic Substitution | Typical kH/kD | Implication |
| C-H bond cleavage | H vs. D | 3 - 8 | Primary KIE, H-transfer in rate-determining step[16] |
| O-H/N-H bond cleavage | H vs. D | 1.5 - 2.5 | Primary KIE, often partially masked by other steps |
| sp³ to sp² rehybridization | α-secondary H vs. D | ~1.1 - 1.2 | Normal secondary KIE[16] |
| sp² to sp³ rehybridization | α-secondary H vs. D | ~0.8 - 0.9 | Inverse secondary KIE[16] |
| Quantum Tunneling | H vs. D | > 10 | Significant contribution from quantum mechanical tunneling[16] |
Conclusion
The study of this compound transfer kinetics is essential for a deep understanding of many chemical and biological processes. The protocols outlined in this document for stopped-flow spectroscopy, temperature-jump relaxation, NMR spectroscopy, and kinetic isotope effect measurements provide a robust toolkit for researchers in this field. By carefully selecting and applying these techniques, scientists can unravel the intricate mechanisms of this compound transfer, paving the way for advancements in drug discovery, enzyme engineering, and catalyst design.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sfu.ca [sfu.ca]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Video: Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein [jove.com]
- 7. Temperature jump - Wikipedia [en.wikipedia.org]
- 8. biochem.du.ac.in [biochem.du.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 12. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 13. Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Two-Dimensional NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 17. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 18. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Role of Hydron in Enzymatic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymes are biological catalysts that accelerate the rates of biochemical reactions by factors of up to 10^19. Central to the catalytic mechanisms of many enzymes is the transfer of a hydron (a general term for a proton, H+). This process, known as acid-base catalysis, is fundamental to stabilizing transition states and activating nucleophiles or electrophiles within the enzyme's active site.[1][2] Understanding the intricate role of hydrons is paramount for elucidating enzyme mechanisms, designing novel enzyme inhibitors, and developing new therapeutic agents.[3] These application notes provide a detailed overview of the role of hydrons in enzymatic catalysis, with a focus on key mechanisms, illustrative examples, and experimental protocols to investigate these processes.
Key Catalytic Mechanisms Involving Hydrons
This compound transfer is a common strategy employed by enzymes to facilitate catalysis. The amino acid residues with ionizable side chains, such as histidine, aspartate, glutamate, lysine, and cysteine, often act as proton donors (general acids) or acceptors (general bases).[3][4] Histidine, with a pKa near physiological pH, is particularly versatile and frequently participates in both roles.[1][2]
General Acid-Base Catalysis
In general acid-base catalysis, a functional group on the enzyme donates or accepts a proton to or from the substrate, thereby stabilizing the transition state and lowering the activation energy of the reaction.[2][5]
-
General Acid Catalysis: An acidic amino acid residue donates a proton to the substrate, making it more electrophilic and susceptible to nucleophilic attack.
-
General Base Catalysis: A basic amino acid residue accepts a proton from the substrate or a water molecule, increasing its nucleophilicity.[3]
Covalent Catalysis
While not solely dependent on hydrons, covalent catalysis often involves an initial acid-base catalysis step to activate the nucleophile on the enzyme. In this mechanism, a transient covalent bond is formed between the enzyme and the substrate.[6]
Metal Ion Catalysis
Metal ions can participate in catalysis in several ways, including orienting the substrate, stabilizing charged intermediates, and facilitating redox reactions. A key role of metal ions, often in conjunction with a water molecule, is to act as a Lewis acid, making the coordinated water a better source of hydroxide ions (a potent nucleophile) at neutral pH. This process is critically dependent on this compound transfer.
Case Studies: Enzymes in Action
Chymotrypsin: A Serine Protease
Chymotrypsin is a digestive enzyme that cleaves peptide bonds on the C-terminal side of aromatic amino acids.[6][7] It employs a "catalytic triad" of Serine-195, Histidine-57, and Aspartate-102 to perform covalent and acid-base catalysis.[8][9]
-
Acylation Phase: Histidine-57 acts as a general base, accepting a proton from Serine-195.[9] This increases the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's peptide bond, forming a tetrahedral intermediate.[6][10] The negatively charged oxygen of the intermediate is stabilized by the "oxyanion hole."[7] Histidine-57 then acts as a general acid, donating a proton to the leaving amino group, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate.[10]
-
Deacylation Phase: A water molecule enters the active site. Histidine-57 acts as a general base, abstracting a proton from water, which then attacks the acyl-enzyme intermediate.[10][11] This forms a second tetrahedral intermediate. Histidine-57 then acts as a general acid, donating a proton back to Serine-195, which cleaves the covalent bond and releases the product.[10]
Lysozyme: A Glycoside Hydrolase
Lysozyme is an antimicrobial enzyme that catalyzes the hydrolysis of β-(1,4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls.[12] The active site contains two critical acidic residues, Glutamate-35 (Glu35) and Aspartate-52 (Asp52).[13]
In the Phillips mechanism, Glu35, located in a nonpolar environment, has an elevated pKa and acts as a general acid, donating a proton to the glycosidic oxygen.[14][15] This facilitates the cleavage of the C-O bond, generating a resonance-stabilized oxonium ion intermediate.[14] The negatively charged Asp52, in a polar environment, stabilizes this positively charged intermediate through electrostatic interactions.[14] A water molecule then attacks the carbocation, and the deprotonated Glu35 acts as a general base to accept a proton from the water, completing the hydrolysis and regenerating the enzyme.[14]
Carbonic Anhydrase: A Metalloenzyme
Carbonic anhydrase is a highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[16] The active site contains a zinc ion coordinated by three histidine residues and a water molecule.[17]
The zinc ion polarizes the bound water molecule, lowering its pKa and facilitating its deprotonation to form a highly nucleophilic hydroxide ion.[17] This hydroxide ion attacks the carbon dioxide substrate, which is bound in a hydrophobic pocket nearby, to form bicarbonate.[17] The rate-limiting step is the regeneration of the zinc-bound hydroxide, which requires the transfer of a proton from the zinc-bound water to the bulk solvent.[18][19] This is facilitated by a "proton shuttle," typically a histidine residue (His64 in human carbonic anhydrase II), which accepts a proton from the active site and transfers it to the surrounding buffer.[17][20]
Quantitative Data Summary
The following table summarizes key quantitative data for the discussed enzymes. These values can be influenced by experimental conditions such as pH, temperature, and substrate.
| Enzyme | Catalytic Residues | pKa of Key Residues | kcat (s⁻¹) | Km (mM) |
| Chymotrypsin | Ser195, His57, Asp102 | His57: ~6.8 (shifts during catalysis) | ~100-200 | ~0.1-1 |
| Lysozyme | Glu35, Asp52 | Glu35: ~6.5 (elevated), Asp52: ~3.5 | ~0.5 | ~0.01-0.1 |
| Carbonic Anhydrase II | His94, His96, His119 (Zn ligands), His64 (proton shuttle) | His64: 6.25 (inward), 7.60 (outward)[18] | ~1 x 10⁶ | ~8 |
Note: kcat and Km values are approximate and can vary significantly depending on the specific substrate and conditions.
Experimental Protocols for Investigating this compound's Role
Several experimental techniques are crucial for elucidating the role of hydrons in enzymatic catalysis.
pH-Rate Profiles
Principle: The rate of an enzyme-catalyzed reaction is often dependent on the pH of the solution, as the ionization states of catalytic residues in the active site are critical for activity.[21][22] By measuring the reaction rate at various pH values, a pH-rate profile can be generated, which can reveal the pKa values of the ionizable groups involved in catalysis.[23][24]
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 10) with overlapping buffering capacities.
-
Enzyme and Substrate Solutions: Prepare stock solutions of the enzyme and substrate in a suitable buffer at a neutral pH.
-
Assay Setup: For each pH value, set up a reaction mixture containing the buffer, a fixed concentration of the enzyme, and a saturating concentration of the substrate.
-
Initiate Reaction: Initiate the reaction by adding the substrate to the enzyme-buffer mixture.
-
Monitor Reaction Progress: Monitor the formation of product or disappearance of substrate over time using a suitable method (e.g., spectrophotometry).
-
Determine Initial Rates: Calculate the initial reaction rate for each pH value.
-
Data Analysis: Plot the initial rate (or kinetic parameters like kcat or kcat/Km) as a function of pH. The resulting bell-shaped curve (for many enzymes) can be fitted to appropriate equations to determine the pKa values of the catalytic residues.
Kinetic Isotope Effects (KIEs)
Principle: KIEs are a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution.[25][26] For reactions involving proton transfer, substituting a hydrogen atom with its heavier isotope, deuterium, can significantly slow down the reaction rate if the bond to that hydrogen is broken in the rate-determining step.[27][28]
Protocol:
-
Substrate Synthesis: Synthesize both the unlabeled substrate and a substrate isotopically labeled at the position of the proton transfer (e.g., replacing a C-H with a C-D).
-
Kinetic Assays: Perform parallel kinetic assays using both the labeled and unlabeled substrates under identical conditions.
-
Competitive KIE Measurement (more precise):
-
Data Analysis: The KIE is calculated as the ratio of the rate constant for the light isotope (k_light) to the rate constant for the heavy isotope (k_heavy). A primary KIE significantly greater than 1 indicates that the C-H bond is broken in the rate-limiting step.
Site-Directed Mutagenesis
Principle: This technique involves mutating the gene encoding the enzyme to replace a specific amino acid residue with another.[29][30] By mutating a residue suspected to be involved in catalysis (e.g., a proposed general acid or base) and observing the effect on enzyme activity, its role can be confirmed or refuted.[31][32]
Protocol:
-
Identify Target Residue: Based on structural data or sequence homology, identify a putative catalytic residue.
-
Mutagenesis: Use a standard site-directed mutagenesis protocol (e.g., PCR-based) to alter the codon for the target amino acid in the enzyme's gene.
-
Protein Expression and Purification: Express the mutant protein in a suitable host system (e.g., E. coli) and purify it to homogeneity.
-
Kinetic Characterization: Determine the kinetic parameters (kcat and Km) of the mutant enzyme and compare them to the wild-type enzyme.
-
Structural Analysis (Optional): Use techniques like X-ray crystallography to determine the structure of the mutant enzyme and ensure that the mutation has not caused global structural changes.
-
Interpretation: A significant decrease in kcat with little change in Km for the mutant enzyme suggests that the mutated residue is directly involved in the catalytic step.[29]
Conclusion
The transfer of hydrons is a cornerstone of enzymatic catalysis, enabling enzymes to achieve their remarkable catalytic power and specificity. A thorough understanding of the principles of acid-base catalysis, coupled with detailed mechanistic studies of individual enzymes, is essential for fundamental biological research and for the development of new drugs that target enzymes. The experimental protocols outlined in these notes provide a robust framework for researchers to investigate the critical role of hydrons in the enzymes they study.
References
- 1. Structural Biochemistry/Enzyme/Acid-Base Catalysis - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Acid-base Catalysis - Creative Enzymes [creative-enzymes.com]
- 3. youtube.com [youtube.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. Acid Base Catalysis: Definition, Mechanism & Key Examples [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. The Central Role of Enzymes as Biological Catalysts - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aklectures.com [aklectures.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of Lysozyme? [synapse.patsnap.com]
- 13. Lysozyme - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CHEM 440 - Lysozyme [guweb2.gonzaga.edu]
- 16. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
- 18. Energetics and dynamics of the proton shuttle of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Enzyme Kinetics 7 to 13 [iubmb.qmul.ac.uk]
- 23. Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. theory.rutgers.edu [theory.rutgers.edu]
- 25. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Kinetic Isotope Effects in Enzymes | Semantic Scholar [semanticscholar.org]
- 29. Site-directed mutagenesis identifies catalytic residues in the active site of Escherichia coli phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Site-directed mutagenesis of catalytic residues in N(5)-carboxyaminoimidazole ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Site-directed mutagenesis of the catalytic residues of bovine pancreatic deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pnas.org [pnas.org]
Application Notes and Protocols for the Generation and Detection of Hydrons
This document provides detailed experimental methods for the generation and detection of hydrons (H⁺), with a focus on applications relevant to researchers, scientists, and professionals in drug development. The protocols cover both the manipulation of hydron concentrations in biological systems (pH modulation) and the detection of hydrons and related hydrogen species using various advanced techniques.
Part 1: Generation and Manipulation of Hydrons
In a biological and drug development context, "generating hydrons" typically refers to the controlled production of molecular hydrogen (H₂) by biological systems or the precise manipulation of this compound (H⁺) concentration, i.e., pH, in intracellular and extracellular environments.
Biological Generation of Molecular Hydrogen
The production of biohydrogen using genetically engineered microorganisms is a growing field with applications in sustainable energy and biotechnology.[1] This process can be harnessed to create hydrogen-rich environments for specific therapeutic or research applications.[2]
Genetically modified bacteria, such as strains of E. coli, can be engineered to overproduce hydrogen from simple sugars like glucose.[1] This method provides a sustainable way to generate H₂ for use in fuel cells or for studying the therapeutic effects of molecular hydrogen, which is known to have selective antioxidant properties.[3] The process involves optimizing bacterial strains and controlling culture conditions to maximize hydrogen yield and production rates.[1][4]
Caption: Workflow for biological hydrogen production using engineered microorganisms.
-
Strain Preparation: Culture the genetically engineered hydrogen-producing bacterial strain overnight in a suitable liquid medium (e.g., LB broth) at 37°C with shaking.
-
Bioreactor Setup: Prepare a sterile, anaerobic bioreactor. Fill it with the appropriate fermentation medium containing a carbon source (e.g., glucose) and necessary nutrients.
-
Inoculation: Inoculate the bioreactor with the overnight culture to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Fermentation: Maintain the bioreactor under anaerobic conditions at a constant temperature (e.g., 37°C) and pH (e.g., pH 6.0) for the duration of the experiment (typically 24-72 hours).[4]
-
Gas Collection: Collect the gas produced in the headspace of the bioreactor in a gas bag or through a connected gas analysis system.
-
Hydrogen Analysis: Measure the concentration of hydrogen in the collected gas sample using a gas chromatograph equipped with a thermal conductivity detector (GC-TCD).[5]
Manipulation of this compound Concentration (pH) in Cellular Environments
Controlling intracellular (pHi) and extracellular (pHe) pH is critical for studying cellular processes, enzyme activity, and the efficacy of pH-responsive drugs.[6][7]
The pH of cellular compartments can be experimentally manipulated using a variety of buffers and ionophores. This allows researchers to investigate the effects of acidosis or alkalosis on cell signaling, proliferation, and drug resistance. For example, creating calibrated pH solutions and applying them to cells allows for the construction of a standard curve to accurately measure pHi using fluorescent probes.[8]
This protocol is adapted for use with pH-sensitive fluorescent dyes like SNARF-1.
-
Prepare Calibration Buffers: Create a series of five or more buffer solutions with known pH values ranging from 5.5 to 7.5 in 0.5 pH unit increments.[8] A common buffer is a K⁺-rich solution containing 140 mM KCl, 1 mM MgCl₂, 2 mM EGTA, and 10 mM MES (for acidic pH) or HEPES (for neutral/alkaline pH), titrated to the desired pH.
-
Add Ionophore: To equilibrate the intracellular and extracellular pH, add the K⁺/H⁺ ionophore nigericin (e.g., 10 µM) to each calibration buffer.
-
Cell Loading: Incubate the cells with a pH-sensitive fluorescent probe (e.g., SNARF-1 AM) according to the manufacturer's instructions to load the dye into the cytosol.
-
Calibration:
-
Wash the dye-loaded cells to remove any extracellular probe.
-
Place the cells on a microscope stage within an environmentally controlled chamber.[8]
-
Sequentially perfuse the cells with the different pH-calibrated buffers containing nigericin.
-
Acquire fluorescence intensity measurements at the two emission wavelengths of the ratiometric dye for each pH point.
-
-
Generate Calibration Curve: Plot the ratio of the fluorescence intensities against the corresponding pH values of the buffers. Fit the data with a non-linear regression to generate a standard curve.[8]
-
Measure Experimental pH: For experimental samples (not treated with nigericin), measure the ratiometric fluorescence intensity and use the calibration curve to determine the intracellular pH.
Part 2: Detection of Hydrons and Hydrogen Species
A variety of methods are available for the sensitive and selective detection of hydrons (pH) and molecular hydrogen. The choice of technique depends on the specific application, whether it involves live-cell imaging, gas analysis, or structural biology.
Fluorescent Probes and Microscopy for pH Measurement
Fluorescent microscopy is a powerful, non-invasive technique for measuring pH in living cells with high spatial and temporal resolution.[9][10] It relies on pH-sensitive fluorescent probes that exhibit a change in their fluorescence properties (intensity or wavelength) in response to this compound concentration.[11]
Ratiometric probes like SNARF and pHluorin are particularly useful as they allow for quantitative pH measurements that are independent of probe concentration, cell path length, and excitation intensity.[11][12] These probes can be targeted to specific subcellular compartments, such as endosomes, lysosomes, or the cytosol, to measure pH in distinct organelles.[8][11] This is critical for studying processes like endocytosis, autophagy, and drug delivery.
Caption: Experimental workflow for quantitative intracellular pH measurement.
| Probe Name | Type | Excitation (nm) | Emission (nm) | Target Compartment | Key Features |
| SNARF-1 | Ratiometric | 550 | 580 (acidic) / 640 (alkaline) | Cytosol | Dual emission, suitable for confocal microscopy.[9][10] |
| SNARF-5F | Ratiometric | 550 | 580 / 630 | Extracellular | Used for measuring pH of micro-droplets.[12] |
| pHluorin | Ratiometric | 400 / 470 | ~510 | Genetically-encoded, can be targeted to specific organelles.[11] | |
| LysoSensor™ | Single-wavelength | Varies | Varies | Acidic Organelles (Lysosomes) | Fluorescence intensity increases in acidic environments.[11] |
| HPTS | Ratiometric | 405 / 450 | ~510 | Endosomes / Lysosomes | Used for measuring vesicular pH.[8] |
This protocol is a summary of a method for measuring pHi in contracting cardiomyocytes.[9]
-
Cell Isolation: Isolate cardiomyocytes from mouse hearts using enzymatic digestion with collagenase.[9]
-
Dye Loading: Incubate the isolated cardiomyocytes with 5-10 µM SNARF-1 AM for 15-20 minutes at room temperature.
-
Microscopy Setup:
-
Place the cells in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Use a xenon lamp as the excitation source with a filter for ~550 nm.[9][10]
-
Split the emission light using a dichroic mirror (e.g., 605 nm) and collect fluorescence simultaneously at two wavelengths (e.g., 580 nm and 640 nm) using photomultipliers.[10]
-
-
Data Acquisition: Record the fluorescence intensities at both wavelengths over time. If studying dynamic processes, data can be acquired during electrical stimulation to induce contractions.
-
Calibration and Analysis:
-
At the end of the experiment, perform a two-point or multi-point calibration using the nigericin/high-K⁺ buffer method described in section 1.2.
-
Calculate the ratio of the two fluorescence intensities.
-
Convert the fluorescence ratio to pHi values using the calibration curve.
-
Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive and versatile technique for detecting and quantifying molecules based on their mass-to-charge ratio. It is used for real-time analysis of hydrogen gas and for sophisticated structural biology studies through hydrogen-deuterium exchange.
Real-time mass spectrometry can detect hydrogen concentrations from 100% down to parts-per-billion levels with response times in the millisecond range, making it ideal for safety monitoring and process control.[13] In drug development, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool to probe protein conformation and dynamics. By measuring the rate at which backbone amide hydrogens exchange with deuterium in a buffered solution, researchers can identify regions of the protein involved in ligand binding, allosteric regulation, or conformational changes, which are critical for understanding drug mechanisms of action.[14]
Caption: General workflow for a bottom-up HDX-MS experiment.
| Parameter | Value | Reference |
| Concentration Range | 100 ppb to 100% | [13] |
| Response Time (t₉₀) | 15 ms | [13] |
| Temporal Resolution | 1 ms (1000 Hz) | [13] |
This is a generalized protocol for a bottom-up HDX-MS experiment.[14]
-
Sample Preparation: Prepare the protein of interest in a standard aqueous buffer (H₂O).
-
Labeling Reaction: Initiate the exchange reaction by diluting the protein solution (e.g., 1:20) into a matching buffer prepared with deuterium oxide (D₂O). The reaction is typically carried out at a controlled temperature (e.g., 25°C). Samples are taken at various time points (e.g., 10s, 1m, 10m, 1h).
-
Quenching: Stop the exchange reaction by adding a quench buffer that rapidly drops the pH to ~2.5 and the temperature to 0°C. This minimizes back-exchange.
-
Digestion: Immediately inject the quenched sample onto an in-line proteolysis column (e.g., containing immobilized pepsin) kept at 0°C to digest the protein into peptides.
-
Chromatography: Separate the resulting peptides using a C18 analytical column at 0°C with a suitable solvent gradient.
-
Mass Spectrometry: Elute the peptides directly into the mass spectrometer. Acquire mass spectra for the peptides to determine the mass shift caused by deuterium incorporation.
-
Data Analysis: Use specialized software to identify peptides and calculate the centroid of the isotopic envelope for each peptide at each time point. The difference in mass compared to an undeuterated control reveals the level of deuterium uptake.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.[15] Proton NMR (¹H-NMR) is particularly powerful for identifying the positions of hydrogen atoms in a molecule.[16]
In drug development and structural biology, NMR is used to study protein-ligand interactions, determine the 3D structure of biomolecules, and directly detect hydrogen bonds.[15][17] The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment, allowing researchers to observe changes upon drug binding. Specialized experiments like HNN-COSY can directly identify the donor and acceptor atoms in an N-H···N hydrogen bond, providing crucial structural constraints.[17][18]
Caption: Basic principles of a Nuclear Magnetic Resonance (NMR) experiment.
This protocol provides a general outline for a Heteronuclear Single Quantum Coherence (HSQC) experiment, a common method to monitor changes in a protein upon binding to a drug or other molecule.
-
Sample Preparation:
-
Express and purify the protein of interest with uniform ¹⁵N isotopic labeling.
-
Dissolve the ¹⁵N-labeled protein in a suitable NMR buffer (often containing 10% D₂O for the lock signal).
-
Prepare a concentrated stock solution of the ligand (drug) in the same buffer.
-
-
Acquire Reference Spectrum:
-
Record a ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific backbone or sidechain N-H group in the protein.
-
-
Titration:
-
Add small aliquots of the ligand stock solution to the protein sample to achieve different molar ratios (e.g., 1:0.5, 1:1, 1:2 protein:ligand).
-
Record a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the different titration points.
-
Analyze the chemical shift perturbations (CSPs). Peaks that shift or broaden upon ligand addition correspond to amino acid residues at or near the binding site.
-
The magnitude of the shift can provide information about the binding affinity.
-
Electrochemical Methods
Electrochemical sensors offer a sensitive, low-cost, and often portable means of detecting hydrogen gas and measuring this compound concentration (pH).[19] These sensors work by measuring changes in electrical properties (e.g., potential, current) that occur during an electrochemical reaction involving the target analyte.[20]
Amperometric sensors, which measure current at a fixed potential, can provide rapid and accurate detection of hydrogen leaks, with response times as fast as one second.[21] Potentiometric sensors, such as the glass pH electrode, are the standard for accurate pH measurements in bulk solutions. These methods are crucial for quality control in pharmaceutical manufacturing and for monitoring physiological solutions in research.
| Parameter | Value | Reference |
| Operating Temperature | Room Temperature | [21] |
| Response Time | < 1 second | [21] |
| Recovery Time | < 1 second | [21] |
| Detection Range | Up to 20% H₂ in air | [21] |
-
Electrode Calibration:
-
Rinse the pH electrode with deionized water and gently blot dry.
-
Immerse the electrode in a standard buffer solution of known pH (e.g., pH 7.00).
-
Allow the reading to stabilize and calibrate the meter to the buffer value.
-
Repeat the process with at least two additional standard buffers that bracket the expected pH of the sample (e.g., pH 4.01 and pH 10.01).
-
-
Sample Measurement:
-
Rinse the calibrated electrode with deionized water and blot dry.
-
Immerse the electrode in the sample solution.
-
Gently stir the sample to ensure homogeneity.
-
Allow the reading to stabilize for at least one minute before recording the pH value.
-
-
Electrode Storage:
-
After use, rinse the electrode thoroughly and store it in the appropriate storage solution as recommended by the manufacturer to keep the glass membrane hydrated.
-
References
- 1. Biological hydrogen production using genetically engineered microorganisms – HyResearch: Australian Hydrogen R&D Portal [research.csiro.au]
- 2. Molecular Hydrogen Therapy: Mechanisms, Delivery Methods, Preventive, and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen applications: advances in the field of medical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Experimental procedures for studying microbial reactions under high hydrogen gas saturations in microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Measurement of Intracellular pH [agris.fao.org]
- 7. labcorp.com [labcorp.com]
- 8. youtube.com [youtube.com]
- 9. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. pH-Assay for Extracellular Acidification Measurements [bio-protocol.org]
- 13. ict.fraunhofer.de [ict.fraunhofer.de]
- 14. youtube.com [youtube.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Nuclear magnetic resonance (NMR) spectroscopy: Hydrogen | Resource | RSC Education [edu.rsc.org]
- 17. Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 18. Detection of hydrogen bonds in dynamic regions of RNA by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Electrochemical Sensor for Hydrogen Leakage Detection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydron in Mass Spectrometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydron, in the context of mass spectrometry, primarily refers to the use of hydrogen isotopes, particularly deuterium, in techniques such as Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). This powerful analytical method provides insights into protein conformation, dynamics, and interactions by monitoring the exchange of backbone amide hydrogens with deuterium from a deuterated solvent.[1][2] The rate of this exchange is sensitive to the local protein environment, including solvent accessibility and hydrogen bonding.[1][3] Consequently, regions of a protein that are flexible or exposed to the solvent will exchange hydrogens for deuterium more rapidly than regions that are structured and shielded.[1] This principle makes HDX-MS an invaluable tool in drug discovery and development, enabling the characterization of protein-ligand interactions, conformational changes, and epitope mapping.[4][5][6]
Applications in Drug Discovery and Development
HDX-MS has become an integral technique in the pharmaceutical industry for characterizing biotherapeutics and aiding in the development of small molecule drugs.[4][5] Its applications are diverse and provide critical information at various stages of the drug discovery pipeline.
1. Characterization of Protein-Ligand Interactions:
HDX-MS can precisely map the binding sites of small molecules, peptides, or other proteins on a target protein.[1][6] Upon ligand binding, the regions of the protein involved in the interaction often become protected from solvent, leading to a reduction in the rate of deuterium exchange. By comparing the deuterium uptake of the protein in its free (apo) and ligand-bound (holo) states, the binding interface can be identified.[3] This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective drugs.
2. Analysis of Protein Conformational Dynamics:
Proteins are dynamic entities, and their function is often regulated by conformational changes. HDX-MS is uniquely suited to study these dynamics in solution, providing a more physiologically relevant picture than static structural techniques like X-ray crystallography.[3][4] It can detect subtle allosteric changes in protein conformation that occur upon ligand binding, even at sites distant from the binding pocket.[4] This is particularly important for understanding the mechanism of allosteric drugs.
3. Epitope Mapping for Antibody-Based Therapeutics:
For the development of therapeutic antibodies, identifying the specific region (epitope) on the antigen to which the antibody binds is essential. HDX-MS is a powerful method for epitope mapping.[1][4] By comparing the deuterium exchange of the antigen in the presence and absence of the antibody, the amino acid residues that are shielded from the solvent by antibody binding can be identified, thus defining the epitope.
4. Comparability and Biosimilarity Studies:
HDX-MS is increasingly used to compare the higher-order structure of a biosimilar protein to that of the innovator biologic.[7] By demonstrating that the conformational dynamics of the two molecules are highly similar, HDX-MS provides strong evidence for biosimilarity.
Quantitative Data Presentation
The quantitative output of an HDX-MS experiment is typically represented as deuterium uptake curves or difference plots. For clarity and ease of comparison, this data can be summarized in tables. The table below presents hypothetical data from an HDX-MS experiment to characterize the binding of a small molecule inhibitor to a target protein. The data shows the differential deuterium uptake for several peptides of the target protein upon inhibitor binding. A negative value indicates protection (reduced exchange) and suggests the peptide is in or near the binding site.
| Peptide Sequence | Start Residue | End Residue | Differential Deuterium Uptake (Da) at 1 min | Interpretation |
| GIVAWVKK | 25 | 32 | -1.8 | Strong Protection - Likely in Binding Site |
| LKPQGTVV | 78 | 85 | -1.5 | Moderate Protection - Near Binding Site |
| FTYDGSQE | 112 | 119 | -0.2 | No Significant Change |
| VPLMGTNA | 154 | 161 | +0.8 | Increased Exchange - Potential Allosteric Effect |
| YTRVPLKD | 201 | 208 | -0.1 | No Significant Change |
Experimental Protocols
A typical HDX-MS experiment follows a "bottom-up" approach.[1] This involves deuterium labeling of the intact protein, followed by quenching the reaction, proteolytic digestion, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][3]
Protocol: Bottom-Up Hydrogen/Deuterium Exchange Mass Spectrometry
1. Reagent and Sample Preparation:
-
Protein Sample: Prepare the protein of interest at a suitable concentration (e.g., 20 µM) in a non-deuterated buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Deuterated Labeling Buffer: Prepare a buffer with the same composition as the protein sample buffer, but using 99.9% D₂O instead of H₂O. The pD should be adjusted to be equivalent to the pH of the non-deuterated buffer (pD = pH_read + 0.4).
-
Quench Buffer: Prepare a low pH and low-temperature buffer to stop the exchange reaction (e.g., 0.1 M phosphate buffer with 0.5 M TCEP, pH 2.5, kept on ice).[3]
2. Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein sample into the deuterated labeling buffer (e.g., a 1:9 ratio of protein to D₂O buffer).[8]
-
Incubate the mixture for various time points (e.g., 10s, 1min, 10min, 60min) at a controlled temperature (e.g., 4°C or room temperature).[9]
3. Quenching the Reaction:
-
At each time point, terminate the exchange reaction by adding an equal volume of ice-cold quench buffer to the labeling reaction.[10] This rapid drop in pH and temperature effectively "freezes" the deuterium label on the protein backbone.[11]
4. Proteolytic Digestion:
-
Immediately after quenching, inject the sample onto an online immobilized pepsin column maintained at a low temperature (e.g., 2°C).[8][12] Pepsin is an acid-active protease, making it ideal for use under quench conditions.[13]
5. LC-MS Analysis:
-
The resulting peptides are trapped and desalted on a C18 trap column.[12]
-
Peptides are then separated on a C18 analytical column using a chromatographic gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid).[1]
-
The eluting peptides are analyzed by a high-resolution mass spectrometer to measure their mass-to-charge ratio.[1]
6. Data Analysis:
-
An undeuterated control sample (time point 0) is analyzed using data-dependent MS/MS to identify the peptide sequences.[1]
-
The centroid mass of each peptide is determined at each time point.
-
The level of deuterium incorporation for each peptide is calculated by comparing the mass of the deuterated peptide to the mass of the undeuterated peptide.
-
Deuterium uptake curves are generated by plotting the amount of deuterium incorporated versus time for each peptide.
-
Differential plots are created by subtracting the deuterium uptake of the protein in one state (e.g., apo) from another (e.g., ligand-bound) to identify regions of protection or deprotection.[14]
Visualizations
Experimental Workflow for HDX-MS
Caption: A typical bottom-up HDX-MS experimental workflow.
Signaling Pathway Analysis using HDX-MS
Mass spectrometry, in general, is a powerful tool for elucidating signaling pathways by identifying proteins and their post-translational modifications.[15][16][17] HDX-MS can provide a dynamic view of these pathways by revealing conformational changes in signaling proteins upon activation. For instance, the binding of a growth factor to its receptor can induce conformational changes that are critical for downstream signaling.
Caption: Ligand-induced conformational change in a receptor studied by HDX-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen exchange mass spectrometry: what is it and what can it tell us? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDX-MS guided drug discovery: small molecules and biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDX-MS [pharmacy.umaryland.edu]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics [iaanalysis.com]
- 10. HDX-MS And How It Works - Creative Proteomics [creative-proteomics.com]
- 11. File:HDX-MS workflow.svg - Wikimedia Commons [commons.wikimedia.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of mass spectrometry to study signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Calculating Hydrogen Exchange Rates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for calculating hydrogen exchange rates, with a primary focus on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). The accompanying protocols offer step-by-step guidance for performing these experiments and analyzing the resulting data.
Application Notes
Introduction to Hydrogen Exchange
Hydrogen-deuterium exchange (HDX) is a chemical phenomenon where a hydrogen atom covalently bonded to an electronegative atom is replaced by a deuterium atom from the solvent, or vice versa.[1][2] In the context of proteins, the most commonly studied hydrogens are the amide hydrogens on the protein backbone.[3][4] The rate of this exchange is highly sensitive to the local structural environment of the amide hydrogen.[4] Amide hydrogens in regions that are solvent-exposed or part of flexible structures will exchange more rapidly with deuterium, while those buried within the protein core or involved in stable hydrogen bonds will exchange more slowly.[4] By monitoring the mass increase of a protein or its fragments over time as it is exposed to a deuterated buffer (D₂O), valuable insights into protein conformation, dynamics, and interactions can be obtained.[4][5][6]
HDX-MS is a powerful biophysical technique that leverages this principle to study:
-
Protein Conformation and Dynamics: Mapping regions of flexibility and stability.[4][6]
-
Protein-Ligand Interactions: Identifying binding sites and allosteric effects.[7][8]
-
Protein Folding and Unfolding: Characterizing folding intermediates and pathways.[5]
-
Epitope Mapping: Determining the binding site of an antibody on its antigen.[4]
-
Biopharmaceutical Comparability: Assessing the structural similarity of biosimilars.[9]
Methodologies for Calculating Hydrogen Exchange Rates
The primary methodology for determining hydrogen exchange rates is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). The most common approach is the "bottom-up" continuous-labeling method.[4][5][8] This workflow involves several key steps, each with critical parameters that influence the final calculation of exchange rates.
The overall process can be summarized as follows:
-
Deuterium Labeling: The protein of interest is incubated in a D₂O-based buffer for a series of defined time points.[3]
-
Quenching: The exchange reaction is rapidly stopped by lowering the pH to ~2.5 and the temperature to ~0°C.[3][4]
-
Proteolytic Digestion: The quenched protein is digested into smaller peptides, typically using an acid-stable protease like pepsin.[3][8][10]
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS) to measure their mass increase due to deuterium incorporation.[4][11]
-
Data Analysis: Specialized software is used to identify peptides, calculate the amount of deuterium uptake for each peptide at each time point, and ultimately determine exchange rates.[12][13][14]
The fundamental calculation in HDX-MS is the determination of the deuterium uptake for each peptide. This is calculated from the change in the centroid mass of the isotopic envelope of the deuterated peptide compared to its undeuterated counterpart.
The rate of hydrogen exchange is not a single value but rather a distribution of rates reflecting the structural heterogeneity of the protein. The data is often visualized as deuterium uptake curves for each peptide over time.[13][14] From these curves, relative exchange rates can be compared between different states of the protein (e.g., with and without a ligand).
For a more quantitative analysis, the observed exchange rate (
kobs
) can be related to the intrinsic exchange rate (kint
PF =
kint
/ kobs
A higher protection factor indicates a more protected, less solvent-accessible amide hydrogen.
Quantitative data from HDX-MS experiments are typically summarized in tables to facilitate comparison between different conditions.
Table 1: Example of Deuterium Uptake Data for a Single Peptide
| Peptide Sequence | Start Residue | End Residue | Time Point (s) | Deuterium Uptake (Da) - State A | Deuterium Uptake (Da) - State B | Difference (Da) |
| VGYVDEVG | 15 | 22 | 10 | 1.23 ± 0.05 | 2.54 ± 0.07 | 1.31 |
| VGYVDEVG | 15 | 22 | 100 | 3.45 ± 0.08 | 5.12 ± 0.09 | 1.67 |
| VGYVDEVG | 15 | 22 | 1000 | 5.67 ± 0.11 | 6.89 ± 0.12 | 1.22 |
Table 2: Calculated Protection Factors for Different Peptides
| Peptide Sequence | Start Residue | End Residue | Average Protection Factor - State A | Average Protection Factor - State B |
| VGYVDEVG | 15 | 22 | 1.5 x 10² | 5.2 x 10¹ |
| LFNKHI | 88 | 93 | 3.8 x 10⁴ | 4.1 x 10⁴ |
Experimental Protocols
Protocol 1: Bottom-Up Continuous-Labeling HDX-MS
This protocol outlines the steps for a typical bottom-up HDX-MS experiment.
1. Reagent and Sample Preparation [4][7]
-
Protein Sample: Ensure the protein of interest is of high purity (>95%) and at a concentration in the µM range. The protein should be in a buffer compatible with the HDX experiment (e.g., phosphate or Tris-based buffers).
-
Labeling Buffer (D₂O): Prepare the labeling buffer by dissolving the same buffer components as the protein sample in >95% D₂O. Adjust the pD to the desired value, noting that pD = pH meter reading + 0.4.[4]
-
Quench Buffer: Prepare a quench buffer with a final pH of ~2.5. A common quench buffer is 0.5 M TCEP, 4 M Guanidine-HCl in 100 mM phosphate buffer.[17]
-
LC Solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Establish a series of time points for labeling (e.g., 10s, 100s, 1000s, 10000s).
-
For each time point, initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer at a ratio of at least 1:10 (e.g., 5 µL protein into 45 µL D₂O buffer).[7]
-
Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for the specified duration.
3. Quenching the Exchange Reaction [3][4]
-
At the end of each labeling time point, stop the reaction by adding an equal volume of ice-cold quench buffer (e.g., 50 µL of labeling reaction to 50 µL of quench buffer).[7]
-
Immediately freeze the quenched sample in liquid nitrogen and store at -80°C until LC-MS analysis. This is crucial to minimize back-exchange.[5]
4. Proteolytic Digestion [3][8][10]
-
Digestion is typically performed online using an immobilized pepsin column integrated into the LC system.
-
Thaw the quenched sample immediately before injection.
-
The sample is injected onto the LC system, where it first passes through the pepsin column maintained at a low temperature (e.g., 15°C) to digest the protein into peptides.[17]
5. Liquid Chromatography and Mass Spectrometry (LC-MS) [11]
-
Peptide Trapping: After digestion, the peptides are trapped and desalted on a trap column (e.g., C18).
-
Peptide Separation: The trapped peptides are then eluted onto an analytical C18 column and separated using a fast gradient of acetonitrile in 0.1% formic acid. The entire LC system, including the columns and solvent lines, should be maintained at a low temperature (~0°C) to minimize back-exchange.[11][18]
-
Mass Spectrometry: The eluting peptides are ionized (typically by electrospray ionization) and analyzed by a mass spectrometer.
-
Undeuterated Control (0s time point): An initial run with an undeuterated sample is performed using data-dependent acquisition (DDA) with MS/MS fragmentation to identify the peptide sequences.[3]
-
Deuterated Samples: For the deuterated time points, data is acquired in MS-only mode to accurately measure the isotopic distribution of each peptide.[3]
-
6. Data Analysis [12][13][14][19]
-
Peptide Identification: The MS/MS data from the undeuterated control is used to create a list of identified peptides.
-
Deuterium Uptake Calculation: Specialized HDX software (e.g., HDExaminer, DynamX, HDX Workbench) is used to:
-
Find the isotopic envelope for each identified peptide in the MS data for each time point.
-
Calculate the centroid mass of the isotopic envelope.
-
Determine the deuterium uptake by subtracting the centroid mass of the undeuterated peptide from the centroid mass of the deuterated peptide.
-
-
Data Visualization: The software generates various plots for data interpretation, including:
Visualizations
Caption: A schematic of the bottom-up HDX-MS experimental workflow.
Caption: A flowchart illustrating the key steps in HDX-MS data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. hdxms.net [hdxms.net]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Assessment of Pepsin Column Activity for Reliable HDX-MS Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 15. Reference parameters for protein hydrogen exchange rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Practical Applications of Hydron in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
In materials science, the term "hydron" refers to the cation of hydrogen, H+, commonly known as the proton. The unique properties of the proton—its small size, single positive charge, and lack of electrons—make it a crucial entity in a variety of advanced materials and processes. Protons are key charge carriers in proton-conducting materials, can be used as projectiles to modify material surfaces, and can act as catalysts in chemical reactions, including material degradation. These fundamental roles have led to significant practical applications, particularly in the fields of clean energy, electronics, and biomaterials.
This document provides detailed application notes and experimental protocols for three key areas of this compound application in materials science:
-
Proton-Conducting Materials for Fuel Cells: Focusing on the synthesis and characterization of proton-exchange membranes (PEMs).
-
Surface Modification via Proton Implantation: Detailing the use of proton beams to alter the surface properties of polymers.
-
Material Degradation by Protons: Outlining a protocol to study the acid-catalyzed degradation of polymeric materials.
Application Note 1: Proton-Conducting Materials for Fuel Cells
Protons are the primary charge carriers in a class of materials known as proton conductors. These materials are central to the operation of proton-exchange membrane fuel cells (PEMFCs), which are highly efficient and clean energy conversion devices.[1] The proton-conducting material, typically a perfluorosulfonic acid (PFSA) polymer like Nafion®, forms a membrane that selectively transports protons from the anode to the cathode while preventing the passage of electrons and reactant gases.[2][3] The efficiency of this proton transport, known as proton conductivity, is a critical parameter for fuel cell performance.[4]
Key Materials and Properties
-
Perfluorosulfonic Acid (PFSA) Membranes (e.g., Nafion®, Aquivion®): These are the benchmark materials for PEMFCs, exhibiting high proton conductivity, good chemical and thermal stability, and mechanical robustness.[5][6] Their structure consists of a hydrophobic polytetrafluoroethylene (PTFE) backbone with hydrophilic sulfonic acid side chains, which facilitate proton transport through a network of water channels.[7]
-
Solid Acid Composites: Materials like cesium dihydrogen phosphate (CsH₂PO₄) are investigated for use in intermediate-temperature fuel cells.[8] These materials can exhibit superprotonic phases with high proton conductivity at elevated temperatures.[8]
-
Alternative Polymer Membranes: Research is ongoing into alternative hydrocarbon-based or composite materials to reduce cost and improve performance under high-temperature, low-humidity conditions.[2]
Quantitative Data: Proton Conductivity of Various Materials
| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Reference |
| Nafion® 212 | 25 | 32 | 0.001 | [5] |
| Nafion® 212 | 80 | 95 | ~0.1 | [4] |
| Aquivion® (EW 870) | 25 | In Water | 0.0136 | [5] |
| Sulfonated Poly(ether ether ketone) (SPEEK) | 80 | 95 | 0.04 - 0.12 (depending on sulfonation) | [4] |
| Cesium Dihydrogen Phosphate (CsH₂PO₄) | 240 | Humidified (p[H₂O] = 0.4 atm) | 0.022 | [8] |
| Carboxylated Cellulose Nanofibres (CNF) | 30 | 65-95 | > 0.001 | [2] |
| Er(HSO₄)₃ (Simulated) | 227 | N/A | 0.01 | [5] |
| Ag(H₃O)(HSO₄)₂ (Simulated) | 127 | N/A | 0.0005 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Perfluorosulfonic Acid (PFSA) Membrane (Solution Casting)
This protocol describes a general method for preparing a PFSA membrane from a commercially available ionomer dispersion (e.g., Nafion® dispersion).
Materials and Equipment:
-
PFSA ionomer dispersion (e.g., 20 wt% Nafion® in a mixture of lower aliphatic alcohols and water)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Glass petri dish or flat glass plate
-
Doctor blade or casting knife
-
Leveling table
-
Oven (vacuum or convection)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄), 3% solution
-
Hydrogen peroxide (H₂O₂), 3% solution
Procedure:
-
Solution Preparation:
-
In a fume hood, mix the commercial PFSA dispersion with a high-boiling point solvent like DMF to achieve a final polymer concentration of 5-10 wt%. This helps in forming a uniform film.
-
Stir the solution gently for several hours until it is homogeneous. Avoid vigorous stirring that can introduce air bubbles.
-
If necessary, place the solution in an ultrasonic bath for a short period to remove any dissolved gas.
-
-
Casting the Membrane:
-
Place a clean, dry glass petri dish or glass plate on a leveling table.
-
Pour the PFSA solution onto the glass substrate.
-
Use a doctor blade set to a specific height (e.g., 500 µm) to cast a film of uniform thickness.
-
-
Drying and Annealing:
-
Place the cast membrane in an oven at a low temperature (e.g., 60-80°C) for several hours to slowly evaporate the solvent. A slow evaporation rate is crucial to prevent the formation of defects.
-
Once the film is dry to the touch, increase the temperature to anneal the membrane. A typical annealing temperature is above the glass transition temperature of the polymer (e.g., 120-150°C) for about 1-2 hours. This improves the mechanical properties of the membrane.
-
-
Membrane Release and Cleaning:
-
Allow the membrane to cool to room temperature.
-
Immerse the glass plate in DI water. The membrane should detach from the glass substrate.
-
To ensure high proton conductivity and remove any impurities, perform the following cleaning steps:
-
Boil the membrane in a 3% H₂O₂ solution for 1 hour.
-
Rinse with DI water.
-
Boil in DI water for 1 hour.
-
Boil in a 3% H₂SO₄ solution for 1 hour to ensure it is in the protonated (H+) form.
-
Boil in DI water for 1 hour, repeating several times until the pH of the water is neutral.
-
-
-
Storage:
-
Store the cleaned membrane in DI water in a sealed container until further use.
-
Protocol 2: Measurement of Proton Conductivity using Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the four-probe through-plane method for measuring the proton conductivity of a hydrated membrane.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA)
-
Four-electrode conductivity cell (e.g., from BekkTech or similar)
-
Humidified gas flow system (e.g., nitrogen or air)
-
Temperature-controlled chamber or oven
-
Prepared proton-exchange membrane
Procedure:
-
Sample Preparation:
-
Cut the hydrated membrane to the dimensions required by the conductivity cell (e.g., a rectangular strip).
-
Measure the thickness of the membrane at several points using a micrometer and calculate the average thickness (L).
-
-
Cell Assembly:
-
Assemble the membrane in the four-electrode conductivity cell according to the manufacturer's instructions. The two outer electrodes serve as the current-carrying electrodes, and the two inner electrodes act as voltage-sensing electrodes.
-
-
System Setup and Equilibration:
-
Place the cell in a temperature-controlled chamber.
-
Connect the gas lines to the cell to provide a humidified gas stream. Set the desired temperature and relative humidity.
-
Allow the system to equilibrate for at least one hour to ensure the membrane is fully hydrated and at a stable temperature.
-
-
EIS Measurement:
-
Connect the electrodes to the potentiostat.
-
Set up the EIS measurement parameters:
-
Frequency range: Typically from 1 MHz to 1 Hz.
-
AC amplitude: A small perturbation, typically 10 mV.
-
DC bias: 0 V.
-
-
Run the EIS measurement.
-
-
Data Analysis:
-
The resulting data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
The resistance of the membrane (R) is determined from the high-frequency intercept of the impedance spectrum with the real axis. This intercept represents the bulk resistance of the membrane, minimizing the influence of electrode polarization.
-
Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where:
-
σ is the proton conductivity in S/cm.
-
L is the distance between the inner voltage-sensing electrodes in cm.
-
R is the measured resistance in Ohms.
-
A is the cross-sectional area of the membrane in cm².
-
-
Protocol 3: Fabrication of a Membrane Electrode Assembly (MEA)
This protocol describes a common laboratory method for creating an MEA using a catalyst-coated membrane (CCM) approach.
Materials and Equipment:
-
Proton-exchange membrane (e.g., Nafion®)
-
Catalyst ink (e.g., Pt/C catalyst, PFSA ionomer dispersion, and solvents like isopropanol and water)
-
Ultrasonic spray coater or airbrush
-
Gas diffusion layers (GDLs) (e.g., carbon paper with a microporous layer)
-
Hot press
-
PTFE gaskets
Procedure:
-
Catalyst Ink Preparation:
-
In a vial, weigh the desired amount of Pt/C catalyst powder.
-
Add a mixture of isopropanol and DI water and sonicate for 10-15 minutes to form a well-dispersed slurry.
-
Add the PFSA ionomer dispersion to the slurry (typically to achieve an ionomer-to-carbon weight ratio of 0.6 to 1.0).
-
Sonicate the ink for at least 30 minutes to ensure a homogeneous catalyst ink.
-
-
Catalyst Layer Deposition (CCM formation):
-
Secure the PEM onto the heated vacuum plate of the ultrasonic sprayer.
-
Spray the catalyst ink onto the membrane in a controlled manner to form the anode catalyst layer.
-
Dry the layer at a moderate temperature (e.g., 70-80°C).
-
Flip the membrane and repeat the process to deposit the cathode catalyst layer on the other side. The platinum loading is typically higher on the cathode side.
-
-
MEA Assembly:
-
Cut the prepared CCM to the desired active area size.
-
Place the CCM between two GDLs, with the catalyst layers facing the GDLs.
-
Place this assembly between two PTFE gaskets.
-
-
Hot Pressing:
-
Place the entire assembly into a hot press.
-
Apply a specific pressure (e.g., 0.5-1.5 MPa) and temperature (e.g., 130-140°C) for a set time (e.g., 3-5 minutes). This step ensures good contact between the membrane, catalyst layers, and GDLs.
-
Carefully remove the hot-pressed MEA. It is now ready for testing in a fuel cell test station.
-
Diagrams
Caption: PEMFC operational workflow.
Caption: MEA fabrication workflow.
Application Note 2: Surface Modification via Proton Implantation
Proton implantation is a materials engineering process where protons are accelerated to high energies and directed into the near-surface region of a solid material.[9] This process modifies the physical and chemical properties of the material's surface without altering its bulk properties.[10] In polymers, proton implantation can induce chain scission (breaking of polymer chains) and cross-linking (formation of new bonds between chains), leading to changes in properties such as hardness, wear resistance, wettability, and biocompatibility.[3][11] This technique is particularly useful for biomedical applications where surface properties are critical for device performance.[8]
Key Effects on Polymer Surfaces
-
Increased Hardness and Wear Resistance: Cross-linking of polymer chains can create a denser, more rigid surface layer.
-
Modified Wettability: Proton bombardment can break chemical bonds and create reactive sites that interact with the atmosphere, often leading to the formation of polar functional groups (e.g., carbonyl, hydroxyl). This can increase the surface energy and hydrophilicity of the polymer.[12]
-
Improved Biocompatibility: Changes in surface chemistry and topography can enhance cell adhesion and proliferation on polymer surfaces used for medical implants.[11]
-
Changes in Electrical and Optical Properties: The formation of carbon-rich clusters and conjugated double bonds due to chain scission and cross-linking can alter the electrical conductivity and optical absorption of the polymer.[13]
Quantitative Data: Surface Property Changes in Polymers after Proton Implantation
| Polymer | Proton Energy | Fluence (ions/cm²) | Property Measured | Change Observed | Reference |
| Medium Density Polyethylene (MDPE) | 250 keV | 1 x 10¹⁴ | Water Contact Angle | Decrease from 105.4° to 94.6° | [12] |
| MDPE | 250 keV | 1 x 10¹⁵ | Water Contact Angle | Decrease from 105.4° to 93.7° | [12] |
| MDPE | 250 keV | 1 x 10¹⁴ | Surface Free Energy | Increase from 22.1 mN/m to 32.3 mN/m | [12] |
| MDPE | 250 keV | 1 x 10¹⁵ | Surface Free Energy | Increase from 22.1 mN/m to 33.0 mN/m | [12] |
| Polystyrene (PS) | 45 MeV | N/A | Optical Transmittance | Discoloration (yellowing) and reduced transmittance | [13] |
| Polymethylpentene (PMP) | 45 MeV | N/A | Optical Transmittance | Discoloration (yellowing) and reduced transmittance | [13] |
| Polymethyl Methacrylate (PMMA) | 45 MeV | N/A | Optical Transmittance | Discoloration (yellowing) and reduced transmittance | [13] |
Experimental Protocol
Protocol 4: Surface Modification of a Polymer Film by Proton Implantation
This protocol provides a general procedure for modifying a polymer surface using a proton beam from an ion implanter or accelerator.
Materials and Equipment:
-
Ion implanter or particle accelerator with a proton source
-
High-vacuum target chamber
-
Sample holder
-
Polymer film of interest (e.g., polyethylene, PEEK, polystyrene)
-
Surface characterization equipment (e.g., contact angle goniometer, AFM, XPS)
Procedure:
-
Sample Preparation:
-
Cut the polymer film to a size compatible with the sample holder.
-
Clean the surface of the polymer film to remove any contaminants. This can be done by wiping with a suitable solvent (e.g., isopropanol) followed by drying in a nitrogen stream.
-
-
Mounting and System Setup:
-
Mount the polymer sample onto the sample holder in the target chamber.
-
Evacuate the target chamber to a high vacuum (e.g., < 10⁻⁶ Torr) to prevent scattering of the proton beam.
-
-
Proton Implantation:
-
Set the desired proton beam parameters:
-
Energy: This determines the penetration depth of the protons. Typical energies for polymer surface modification range from 30 keV to a few MeV.
-
Fluence (Dose): This is the total number of ions implanted per unit area (ions/cm²). It is a critical parameter that controls the extent of modification. Typical fluences range from 10¹³ to 10¹⁷ ions/cm².
-
Beam Current: This determines the dose rate. Lower beam currents are often used for polymers to prevent excessive heating and thermal degradation.
-
-
Turn on the proton beam and irradiate the sample until the target fluence is reached. The beam is often rastered across the sample surface to ensure uniform implantation.
-
-
Post-Implantation:
-
After implantation, turn off the beam and vent the target chamber.
-
Carefully remove the sample.
-
-
Characterization:
-
Analyze the modified surface using various techniques to quantify the changes in properties. For example:
-
Wettability: Measure the water contact angle using a goniometer.
-
Surface Chemistry: Use X-ray Photoelectron Spectroscopy (XPS) to identify changes in elemental composition and chemical bonding.
-
Surface Topography: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to observe changes in surface roughness and morphology.
-
Mechanical Properties: Use nanoindentation to measure changes in surface hardness and modulus.
-
-
Diagram
Caption: Proton implantation workflow.
Application Note 3: Material Degradation by Protons (Acid-Catalyzed Hydrolysis)
Protons can act as catalysts in the degradation of certain polymers, particularly those with hydrolyzable bonds in their backbone, such as polyesters and polyamides.[14] In an acidic aqueous environment, protons catalyze the hydrolysis of ester linkages, leading to chain scission and a reduction in the polymer's molecular weight.[7] This results in the loss of mechanical properties and the eventual breakdown of the material. Understanding this degradation mechanism is crucial for predicting the lifetime of polymeric materials in acidic environments and for designing biodegradable polymers.
Key Degradation Mechanism
The acid-catalyzed hydrolysis of a polyester involves the following steps:
-
Protonation: A proton from the acidic solution protonates the carbonyl oxygen of the ester group.
-
Nucleophilic Attack: The protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Chain Scission: The intermediate collapses, breaking the ester bond and forming a carboxylic acid and an alcohol end group, thus cleaving the polymer chain.[7]
Quantitative Data: Acid-Catalyzed Degradation of Polyesters
| Polymer | Degradation Conditions | Measured Parameter | Observation | Reference |
| Poly(ε-caprolactone) (PCL) | pH = 1 | Mass Loss | Induction period of ~300 hours, followed by steady degradation | |
| Poly(D,L-lactic acid) (PDLA) | Highly acidic media | Degradation Rate | Degrades faster than PCL in highly acidic media | |
| Poly(propylene carbonate) (PPC) | Strong acidic solution | Degradation Rate | Degrades less than polyesters in strong acidic conditions | |
| Poly(butylene succinate) (PBS) | pH = 2 | Degradation Rate | Fastest degradation observed at pH 2 compared to neutral or basic conditions |
Experimental Protocol
Protocol 5: Evaluating the Acid-Catalyzed Hydrolytic Degradation of a Polyester
This protocol outlines a method for studying the degradation of a polyester film in an acidic buffer solution over time.
Materials and Equipment:
-
Polyester film (e.g., PCL, PLA)
-
Acidic buffer solution (e.g., phosphate or citrate buffer, pH adjusted to a specific acidic value)
-
Sealed containers (e.g., glass vials with PTFE-lined caps)
-
Constant temperature oven or water bath
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation:
-
Cut the polyester film into specimens of known dimensions (e.g., 1 cm x 1 cm).
-
Dry the specimens in a vacuum oven to a constant weight and record the initial dry weight (W₀).
-
-
Degradation Study Setup:
-
Place each specimen in a separate sealed container.
-
Add a sufficient volume of the acidic buffer solution to each container to fully immerse the specimen (a solution-to-specimen mass ratio of at least 30:1 is recommended).
-
Prepare multiple samples for each time point to be studied.
-
Place the containers in a constant temperature oven or water bath set to the desired temperature (e.g., 37°C or 50°C for accelerated testing).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples for analysis.
-
For each sample, carefully retrieve the polymer specimen from the buffer solution.
-
Rinse the specimen thoroughly with DI water to remove any residual buffer salts.
-
Dry the specimen in a vacuum oven to a constant weight and record the final dry weight (Wₜ).
-
-
Characterization:
-
Mass Loss: Calculate the percentage mass loss at each time point using the formula: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100
-
Molecular Weight Change: Dissolve a portion of the dried, degraded specimen in a suitable solvent (e.g., tetrahydrofuran) and analyze it using GPC to determine the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw) over time.
-
Surface Morphology: Examine the surface of the degraded specimens using SEM to observe any changes, such as the formation of cracks, pits, or increased roughness.
-
Diagram
Caption: Acid hydrolysis mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Superior Proton Exchange Membrane Fuel Cell (PEMFC) Performance Using Short-Side-Chain Perfluorosulfonic Acid (PFSA) Membrane and Ionomer | MDPI [mdpi.com]
- 6. Understanding short-side-chain perfluorinated sulfonic acid and its application for high temperature polymer electrolyte membrane fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.jaist.ac.jp [dspace.jaist.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. epaper.kek.jp [epaper.kek.jp]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Porous Sponges in Chemical Research
Introduction
The term "hydron sponges," while not standard, can be interpreted to encompass a range of porous materials crucial to modern chemical research. This document provides detailed application notes and protocols for three such categories: Hydrogen Sponges (materials for hydrogen storage), Marine Sponges (as a source of novel bioactive compounds), and Hydrogel Sponges (for applications such as drug delivery and tissue engineering). These materials, characterized by their high surface area and porous nature, are at the forefront of innovations in energy, medicine, and materials science.
Section 1: Hydrogen Sponges in Chemical Research
Application Notes
"Hydrogen sponges" refer to porous materials, primarily Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs), designed for the safe and efficient storage of hydrogen.[1] This is a critical area of research for the development of clean energy technologies, particularly for hydrogen-powered vehicles.[1] The primary application of these materials is to adsorb large quantities of hydrogen gas at lower pressures and temperatures than traditional compressed gas or liquid hydrogen storage methods. The performance of these materials is dictated by their physical properties, including surface area, pore volume, and the enthalpy of adsorption.[2][3]
Key applications in chemical research include:
-
Development of Novel Adsorbent Materials: Synthesizing and characterizing new MOFs and POPs with optimized pore structures and chemical functionalities to enhance hydrogen uptake capacity.
-
Catalysis: Utilizing the high surface area and tunable nature of these materials to act as catalysts or catalyst supports for various chemical reactions.
-
Gas Separation and Purification: Exploiting the selective adsorption properties of these materials to separate hydrogen from other gases.
Data Presentation
The following tables summarize the hydrogen storage capacities of various porous materials.
| Material | Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gravimetric H₂ Uptake (wt%) | Conditions |
| MOF-5 | MOF | 3800 | - | 7.1 | 77 K, 40 bar |
| MOF-177 | MOF | 5500 | - | 6.28 | 77 K, 2 MPa |
| NU-100 | MOF | - | - | 9.95 (excess) | 77 K, 56 bar |
| NU-125 | MOF | - | - | 8.5 (deliverable) | 77 K to 160 K, 100 bar to 5 bar |
| PIM-1 | POP | ~800 | - | 1.45 | 77 K, 10 bar |
| BPOP-2 | POP | 400-1100 | - | - | - |
| AC-K5 | Activated Carbon | 3190 | - | 7.08 | 77 K, 20 bar |
Data compiled from multiple sources. Conditions for measurement can vary.
| Material | Volumetric H₂ Uptake (g/L) | Conditions |
| NU-125 | 49 (deliverable) | 77 K to 160 K, 100 bar to 5 bar |
| NU-1000 | 48 (deliverable) | 77 K to 160 K, 100 bar to 5 bar |
| UiO-68-Ant | 47 (deliverable) | 77 K to 160 K, 100 bar to 5 bar |
| AC-K5 | 43.2 | 77 K, 20 bar |
Data compiled from multiple sources. Volumetric capacity is a critical parameter for mobile applications.
Experimental Protocols
Protocol 1.1: Solvothermal Synthesis of MOF-5
This protocol describes a typical solvothermal synthesis of MOF-5, a well-studied material for hydrogen storage.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: In a glass beaker, dissolve 6.48 g of zinc nitrate hexahydrate and 1.188 g of 1,4-benzenedicarboxylic acid in 180 mL of DMF.
-
Reaction Setup: Stir the mixture with a magnetic stirrer for 30 minutes until a homogeneous solution is formed. Transfer the solution into a 250 mL Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
-
Cooling and Crystal Collection: After the reaction, allow the autoclave to cool down to room temperature. The MOF-5 crystals will have formed at the bottom of the liner. Decant the supernatant.
-
Washing: Wash the collected crystals with fresh DMF three times to remove any unreacted precursors. Subsequently, immerse the crystals in chloroform for 24 hours to exchange the DMF solvent.
-
Activation: Decant the chloroform and add methanol. Allow the crystals to be immersed in methanol for at least 3 days, replacing the methanol daily. This step is crucial for solvent exchange.
-
Drying: After the solvent exchange, carefully decant the methanol and dry the MOF-5 crystals under a dynamic vacuum at 150-250°C to remove all guest solvent molecules from the pores. The activated, porous MOF-5 is now ready for characterization and hydrogen adsorption studies.
Protocol 1.2: Volumetric Hydrogen Adsorption Measurement
This protocol outlines the procedure for measuring hydrogen uptake using a volumetric (Sieverts) apparatus.
Materials:
-
Activated porous material (e.g., MOF-5)
-
High-purity hydrogen gas (99.999%)
-
High-purity helium gas (99.999%) for free-space determination
-
Volumetric adsorption analyzer
-
Sample tube
Procedure:
-
Sample Preparation and Degassing: Weigh approximately 0.2-0.5 g of the activated material into a sample tube. Attach the sample tube to the analysis port of the volumetric analyzer. Degas the sample in-situ under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-250°C for MOFs) for several hours to ensure the removal of any adsorbed impurities.
-
Free-Space Measurement: After degassing and cooling the sample to the analysis temperature (e.g., 77 K using a liquid nitrogen bath), perform a free-space (dead volume) measurement using helium gas. Helium is used because it does not adsorb significantly under these conditions.
-
Hydrogen Adsorption Isotherm: Evacuate the helium from the sample tube. Introduce hydrogen gas into the manifold of a known volume to a specific pressure. Open the valve to the sample tube and allow the pressure to equilibrate. The amount of adsorbed gas is calculated from the pressure drop. Repeat this process at increasing pressure points to construct the adsorption isotherm.
-
Hydrogen Desorption Isotherm: After reaching the maximum pressure, incrementally decrease the pressure in the sample tube and measure the amount of desorbed gas at each step to construct the desorption isotherm.
-
Data Analysis: The raw data provides the excess adsorption. The total (absolute) adsorption can be calculated by accounting for the volume of the adsorbed phase. The isosteric heat of adsorption, a measure of the interaction strength between hydrogen and the material, can be calculated from isotherms measured at different temperatures.
Mandatory Visualization
Caption: Workflow for developing and testing hydrogen sponge materials.
Section 2: Marine Sponges in Chemical Research
Application Notes
Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites.[4] These natural products have a wide range of applications in chemical research, particularly in drug discovery and development. Many compounds isolated from marine sponges exhibit potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Key applications in chemical research include:
-
Bioassay-Guided Isolation of Novel Compounds: The systematic extraction, fractionation, and purification of bioactive compounds from marine sponges, guided by biological assays.
-
Structure Elucidation: The use of spectroscopic techniques (NMR, MS) and X-ray crystallography to determine the chemical structures of novel natural products.
-
Total Synthesis: The laboratory synthesis of complex marine natural products to confirm their structure and provide a sustainable supply for further biological evaluation.
-
Chemical Ecology: Studying the role of these secondary metabolites in the sponge's defense mechanisms and symbiotic relationships.[4]
Data Presentation
The following tables provide examples of bioactive compounds isolated from marine sponges and their reported cytotoxic activities.
| Compound | Sponge Species | Compound Class | Bioactivity |
| Manzamine A | Haliclona sp. | Alkaloid | Antibacterial, Antimalarial, Cytotoxic |
| Axistatin 1 | Agelas axifera | Alkaloid | Inhibits cancer cell lines (P388, MCF-7, etc.) |
| Petroformynes 1-4 | Petrosia ficiformis | Polyacetylene | Toxic to sea urchin eggs and Artemia salina |
| Agelorin A & B | Agelas oroides | Bromopyrrole Alkaloid | Antimicrobial, Cytotoxic against breast cancer cells |
| Duryne | Petrosia sp. | Meroditerpenoid | Anti-mycobacterial |
Data compiled from multiple sources.[1][4][5]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Isoquinoline quinones (255-257) | HCT116 (Human Colon Carcinoma) | 24.0 - 45.0 |
| Agelasine G | L1210 (Murine Lymphoma) | 3.1 |
| Nagelamides Q & R | B. subtilis, C. albicans, etc. | 6 - 13 (MIC) |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. MIC is the minimum inhibitory concentration.[6][7]
Experimental Protocols
Protocol 2.1: Extraction and Bioassay-Guided Fractionation of Marine Sponge Metabolites
This protocol describes a general procedure for the extraction and isolation of bioactive compounds from a marine sponge.
Materials:
-
Frozen or freeze-dried marine sponge sample
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Cut the frozen or freeze-dried sponge into small pieces.
-
Extraction: Macerate the sponge material in a mixture of DCM/MeOH (1:1) at room temperature for 24 hours. Repeat the extraction process three times. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in a MeOH/H₂O (9:1) mixture and partition sequentially with hexane, DCM, and EtOAc. This will separate the compounds based on their polarity into different fractions.
-
Bioassay: Test the crude extract and each fraction for biological activity (e.g., cytotoxicity, antimicrobial activity).
-
Chromatographic Separation: Subject the most active fraction to a series of chromatographic techniques to isolate the pure compounds.
-
Silica Gel Column Chromatography: Separate the active fraction based on polarity using a gradient of solvents (e.g., hexane to EtOAc).
-
Sephadex LH-20 Chromatography: Further purify the fractions based on size and polarity using a solvent such as methanol.
-
HPLC: Perform final purification of the compounds using reversed-phase (C18) or normal-phase HPLC.
-
-
Structure Elucidation: Determine the structure of the pure, active compounds using spectroscopic methods (1D and 2D NMR, HRESIMS).
Protocol 2.2: MTT Cytotoxicity Assay
This protocol details the MTT assay, a colorimetric method for assessing the cytotoxic effect of compounds on cultured cell lines.
Materials:
-
Cultured cancer cell lines (e.g., HCT116, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-4,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Caption: Bioassay-guided fractionation workflow for marine natural products.
Section 3: Hydrogel Sponges in Chemical Research
Application Notes
Hydrogel sponges are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[8][9] Their porous structure and high water content make them biocompatible and suitable for a wide range of applications in chemical research, drug development, and tissue engineering.[10]
Key applications in chemical research include:
-
Controlled Drug Delivery: Encapsulating therapeutic agents within the hydrogel matrix for sustained or stimuli-responsive release.[11][12] The release kinetics can be tuned by altering the hydrogel's properties, such as cross-linking density and polymer composition.[12]
-
Tissue Engineering: Serving as scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.[13]
-
Biocatalysis: Immobilizing enzymes within the hydrogel network to create reusable and stable biocatalysts.
-
Biosensors: Incorporating recognition elements into the hydrogel to detect specific biological molecules.
Data Presentation
The following tables provide examples of quantitative data related to hydrogel sponges.
| Hydrogel Composition | Cross-linker Concentration | Porosity (%) | Young's Modulus (MPa) |
| Gelatin/Hyaluronic Acid | Low | 85.20 | - |
| Gelatin/Hyaluronic Acid | High | 62.36 | - |
| PVA-PCL | - | 90 | - |
| Acrylic Acid/Acrylamide | N,N'-methylenebisacrylamide | - | - |
Porosity is a key factor influencing nutrient transport and cell infiltration in tissue engineering scaffolds.[13][14]
| Drug Delivery System | Drug | Loading Method | Cumulative Release (%) | Time (h) |
| Econazole Nitrate Nanosponges in Carbapol Hydrogel | Econazole Nitrate | Encapsulation | - | - |
| Fluconazole Nanosponges in Hydrogel | Fluconazole | Encapsulation | 77.83 | 7 |
| PVA/PEG/Clay Nanocomposite Hydrogel | Curcumin | Encapsulation | ~60 | >20 |
| Acrylic Acid/Xanthan Gum Hydrogel | - | - | ~80 | 12 |
Drug release kinetics are crucial for determining the therapeutic efficacy of a drug delivery system.[15][16][17][18]
Experimental Protocols
Protocol 3.1: Synthesis of a Poly(vinyl alcohol) (PVA) Hydrogel Sponge via Freeze-Thawing
This protocol describes a simple and effective physical cross-linking method to prepare PVA hydrogel sponges.
Materials:
-
Poly(vinyl alcohol) (PVA) powder
-
Deionized water
-
Beaker
-
Magnetic stirrer and hot plate
-
Molds (e.g., petri dishes)
-
Freezer (-20°C)
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water in a beaker while stirring. Heat the solution to 90°C and stir until the PVA is completely dissolved.
-
Casting: Pour the hot PVA solution into molds of the desired shape and size. Allow the solution to cool to room temperature.
-
Freeze-Thawing Cycles: Place the molds in a freezer at -20°C for 12 hours (freezing cycle). After 12 hours, remove the molds from the freezer and allow them to thaw at room temperature for 12 hours (thawing cycle).
-
Cross-linking: Repeat the freeze-thawing cycle for at least three cycles. The repeated freezing and thawing process induces the formation of crystalline regions that act as physical cross-links, resulting in a hydrogel sponge.
-
Washing: After the final thawing step, immerse the hydrogel sponges in deionized water to wash away any un-cross-linked PVA. The hydrogel sponge is now ready for characterization and use.
Protocol 3.2: Determination of Hydrogel Swelling Ratio
This protocol measures the swelling capacity of a hydrogel, a fundamental property for many of its applications.
Materials:
-
Dry hydrogel sponge
-
Deionized water or buffer solution (e.g., PBS)
-
Analytical balance
-
Beaker
-
Filter paper
Procedure:
-
Initial Dry Weight: Weigh the dry hydrogel sponge (Wd) using an analytical balance.
-
Swelling: Immerse the dry hydrogel in a beaker containing an excess of deionized water or buffer solution at a specific temperature (e.g., room temperature or 37°C).
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.
-
Swollen Weight: At regular time intervals, remove the swollen hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
Protocol 3.3: In Vitro Drug Release Study
This protocol describes how to measure the release of a drug from a drug-loaded hydrogel sponge.
Materials:
-
Drug-loaded hydrogel sponge
-
Release medium (e.g., PBS buffer at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
-
Vials
Procedure:
-
Drug Loading: Load the drug into the hydrogel either during synthesis or by incubating the hydrogel in a concentrated drug solution.
-
Release Study Setup: Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of the release medium.
-
Incubation: Place the vial in a shaking incubator at 37°C to simulate physiological conditions.
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Drug Quantification: Determine the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[19][20]
Mandatory Visualization
Caption: Workflow for the development and evaluation of a hydrogel-based drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of techniques used for visualisation of hydrogel morphology and determination of pore size distributions - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00932C [pubs.rsc.org]
- 3. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]
- 4. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 8. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogels: 3D Drug Delivery Systems for Nanoparticles and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 13. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Measuring Absolute Hydron Activity
Welcome to our technical support center dedicated to the accurate measurement of absolute hydron activity, commonly referred to as pH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for more precise and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in measuring absolute this compound activity?
The primary challenge lies in the fact that we cannot directly measure the activity of a single ion, in this case, the this compound (proton, H+). Instead, we measure a potential difference between a pH-sensitive electrode and a reference electrode. This measurement is influenced by several factors beyond just the this compound activity, leading to potential inaccuracies. The Standard Hydrogen Electrode (SHE), while the theoretical standard, is impractical for routine laboratory use due to its complexity and the difficulty in maintaining standard conditions.[1][2][3][4][5]
Q2: What is the liquid junction potential (LJP) and why is it a significant source of error?
The liquid junction potential arises at the interface between two electrolyte solutions of different compositions, such as the filling solution of the reference electrode and the sample solution.[6][7] This potential is generated by the unequal diffusion rates of ions across the junction. The magnitude of the LJP can be substantial and varies with the ionic composition and strength of the sample, leading to significant measurement errors.[6][8] A standard two-point calibration may not eliminate this error if the ionic strength of the sample differs significantly from that of the calibration buffers.[6][8]
Q3: How does ionic strength affect pH measurements?
Ionic strength can significantly impact pH readings in several ways:
-
Electrode Response: High concentrations of ions can alter the electrical potential near the electrode, a phenomenon described by the Debye-Hückel effect, potentially leading to an over- or underestimation of the pH value.[9]
-
Low Ionic Strength Samples: In solutions with low ionic strength, such as distilled or deionized water, the conductivity is low, which can result in noisy, drifting, and slow electrode responses.[10][11]
-
Calibration Mismatch: To ensure accuracy, the pH calibration buffers should have an ionic strength similar to that of the samples being measured.[8]
Q4: Can I accurately measure pH in non-aqueous solvents?
Measuring pH in non-aqueous solvents is complex because the standard pH scale is defined for aqueous solutions.[1][12] The chemical potential and, therefore, the activity of the this compound are highly dependent on the solvent.[13][14][15] Direct comparison of pH values across different solvents is generally not meaningful. For non-aqueous systems, alternative acidity functions, such as the Hammett acidity function, may be more appropriate.[12]
Q5: Is the 0-14 pH scale absolute?
No, the 0-14 pH scale is not absolute. It is a convenient range for most aqueous solutions encountered in biology and chemistry. However, for highly concentrated strong acids, the pH can be negative, and for very concentrated strong bases, it can exceed 14.[16][17][18][19] The pH scale is a logarithmic representation of this compound activity, and its practical limits are dictated by the concentrations at which solutions can be prepared.[19]
Troubleshooting Guide
This guide addresses common problems encountered during pH measurements.
| Problem | Possible Causes | Troubleshooting Steps |
| Drifting or Unstable Readings | 1. Dirty or contaminated electrode.[20][21] 2. Clogged or contaminated reference junction.[21][22] 3. Low electrolyte level in refillable electrodes.[20] 4. Temperature fluctuations.[9] 5. Low ionic strength of the sample.[10][11] 6. Electrode nearing the end of its lifespan.[23][24] | 1. Clean the electrode according to the manufacturer's instructions. 2. For a clogged junction, try soaking the electrode in warm KCl solution. 3. Ensure the electrolyte level is just below the fill hole. 4. Allow the sample and electrode to reach thermal equilibrium and use automatic temperature compensation (ATC). 5. For low ionic strength samples, use a specialized electrode or an ionic strength adjuster.[11] 6. Replace the electrode if it is old or cannot be calibrated. |
| Inaccurate Readings After Calibration | 1. Incorrect calibration buffers.[21] 2. Mismatch in ionic strength between buffers and sample.[8] 3. Significant liquid junction potential.[6] 4. Improper electrode storage.[20][25] | 1. Use fresh, certified calibration buffers. 2. If possible, prepare calibration buffers with an ionic strength similar to the sample.[8] 3. Use a reference electrode with a free-flowing liquid junction for samples with varying ionic strengths.[6] 4. Always store the electrode in the recommended storage solution, never in deionized water.[20][25] |
| Slow Electrode Response | 1. The electrode is dirty or coated with a sample residue.[20] 2. Low temperature of the sample.[23] 3. Clogged reference junction.[22][23] 4. Aging electrode.[23] | 1. Clean the electrode with an appropriate cleaning solution. 2. Allow the sample to warm up, or be aware that response times will be longer at lower temperatures. 3. Attempt to clear the junction by soaking or forcing a small amount of fill solution through it. 4. If cleaning and rejuvenation procedures do not improve the response, replace the electrode. |
| "Error" or "Out of Range" Message | 1. The electrode is not connected properly. 2. The electrode is broken.[23] 3. The pH of the sample is outside the instrument's measurement range. | 1. Check the connection between the electrode and the meter. 2. Inspect the electrode for any cracks or damage to the glass bulb. 3. Dilute the sample if its pH is expected to be extremely high or low. |
Experimental Protocols
Standard Protocol for pH Measurement with a Glass Electrode
This protocol outlines the key steps for accurate pH measurement, minimizing common errors.
-
Electrode Preparation and Inspection:
-
Inspect the electrode for any visible damage.
-
For refillable electrodes, ensure the electrolyte level is adequate and the fill hole is open during measurement.[20]
-
Rinse the electrode with deionized water and gently blot it dry with a lint-free tissue. Do not wipe the sensing glass , as this can create a static charge.[20][25]
-
-
Calibration:
-
Use at least two, preferably three, fresh calibration buffers that bracket the expected pH of the sample.
-
Rinse the electrode with deionized water and blot dry between each buffer.
-
Place the electrode in the buffer, ensuring the sensing bulb and reference junction are fully submerged.[25]
-
Stir the buffer gently and wait for the reading to stabilize before confirming the calibration point.
-
-
Sample Measurement:
-
Rinse the electrode with deionized water and then with a small amount of the sample to be measured.
-
Immerse the electrode in the sample, again ensuring the bulb and junction are covered.
-
Stir the sample gently to ensure homogeneity and a faster response.
-
Allow the reading to stabilize before recording the pH value. A stable reading is generally defined as one that does not change by more than 0.02 pH units over 30 seconds.
-
-
Electrode Storage:
Visualizations
Caption: A troubleshooting workflow for common pH measurement issues.
Caption: Sources of error in electrochemical pH measurements.
References
- 1. ck12.org [ck12.org]
- 2. brainly.in [brainly.in]
- 3. gauthmath.com [gauthmath.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. A common source of error in pH measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Ionic Strength on PH Meter Readings in Industrial Settings [boquinstrument.com]
- 10. answers.seneye.com [answers.seneye.com]
- 11. files.mtstatic.com [files.mtstatic.com]
- 12. pH - Wikipedia [en.wikipedia.org]
- 13. Understanding solvent effects on adsorption and protonation in porous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pH Scale and Acidity - Limitation, Periodic Variations of Basic and Acidic Properties [vedantu.com]
- 18. What are the limitations of a pH scale? | AAT Bioquest [aatbio.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. blog.hannainst.com [blog.hannainst.com]
- 21. hamiltoncompany.com [hamiltoncompany.com]
- 22. hamiltoncompany.com [hamiltoncompany.com]
- 23. gvda-instrument.com [gvda-instrument.com]
- 24. hamiltoncompany.com [hamiltoncompany.com]
- 25. Avoid These 8 Common Mistakes in pH Measurement for Accurate Results [dax-instruments.com]
Technical Support Center: Hydrogen Tunneling Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered when studying hydrogen tunneling.
Frequently Asked Questions (FAQs)
Q1: What is a typical sign of hydrogen tunneling in my experimental data?
A1: A key indicator of hydrogen tunneling is an unusually large primary kinetic isotope effect (KIE), where the rate of reaction for a hydrogen-containing substrate is significantly faster than for its deuterium-substituted counterpart (kH/kD). While the semi-classical limit for a C-H bond cleavage at room temperature is around 7, KIEs well above this value strongly suggest a contribution from tunneling.[1][2] Another sign can be a breakdown of the Swain-Schaad relationship.[2]
Q2: My observed kH/kD value is below the semi-classical limit of ~7. Does this definitively rule out hydrogen tunneling?
A2: Not necessarily. A small KIE does not automatically exclude tunneling.[1] The magnitude of the KIE can be suppressed by several factors, such as a complex multi-step reaction mechanism where the hydrogen transfer is not the sole rate-determining step.[3][4] It is crucial to consider the entire reaction profile and other experimental evidence.
Q3: The Arrhenius pre-exponential factor ratio (AH/AD) is close to 1. Can I still consider tunneling?
A3: Yes. While an AH/AD ratio significantly different from 1 is a strong indicator of tunneling, a ratio close to unity does not rule it out.[5] Some enzymatic systems that exhibit significant tunneling have shown AH/AD values near 1. Therefore, this parameter should be interpreted in conjunction with other data, such as the magnitude of the KIE and its temperature dependence.
Q4: How does temperature dependence of the KIE point towards tunneling?
A4: In a classical over-the-barrier reaction, the KIE is expected to decrease as temperature increases. However, for reactions involving tunneling, the KIE can become largely independent of temperature, especially at lower temperatures.[2][6] A plot of ln(KIE) vs. 1/T that is not linear or shows a very shallow slope can be indicative of tunneling.
Q5: What are the main challenges in computationally modeling hydrogen tunneling?
A5: The primary challenges are the high computational cost and the need for accurate quantum mechanical methods.[7][8] Describing the wave-like nature of the hydrogen nucleus requires computationally intensive methods like path-integral molecular dynamics (PIMD) or quantum dynamics simulations, which can be limited to smaller systems.[7] Furthermore, accurately modeling the potential energy surface and the influence of the surrounding environment (e.g., protein dynamics) is critical and complex.[8][9]
Troubleshooting Guides
Interpreting Unexpected Kinetic Isotope Effects (KIEs)
Use the following flowchart to troubleshoot unexpected KIE results.
Caption: Troubleshooting flowchart for interpreting KIE data.
Experimental Workflow: KIE Measurement and Temperature Dependence
This workflow outlines the key steps for experimentally investigating hydrogen tunneling.
Caption: Experimental workflow for KIE and temperature dependence studies.
Data Presentation
Table 1: Typical Primary Hydrogen Kinetic Isotope Effects (kH/kD) and Their Interpretation
| kH/kD Value Range (at 25°C) | Interpretation | Potential for Tunneling Contribution |
| 1 - 2 | Secondary KIE or primary KIE where the C-H bond is not significantly broken in the transition state. | Unlikely to be dominant |
| 2 - 6 | "Normal" primary KIE, consistent with a semi-classical model where the C-H bond is broken in the rate-determining step.[10] | Possible, but not required to explain the data |
| ~7 | Often considered the semi-classical maximum, arising from the loss of C-H stretching zero-point energy in the transition state.[1] | Possible, but not required to explain the data |
| > 7 | "Anomalously large" KIE, strongly indicative that quantum mechanical tunneling is contributing to the reaction rate.[1] KIEs can be 100 or even larger in some enzyme systems. | High |
| < 1 | Inverse KIE, can occur in cases of a more constrained transition state or changes in bending frequencies. | Not a direct indicator |
Table 2: Parameters for Identifying Hydrogen Tunneling from Temperature Dependence Studies
| Parameter | Semiclassical Expectation | Indication of Tunneling |
| kH/kD | Decreases with increasing temperature. | Weak temperature dependence or temperature-independent KIE.[2][6] |
| ΔEa = Ea(D) - Ea(H) | ~1.1 to 1.2 kcal/mol (due to differences in zero-point energy). | ΔEa > 1.2 kcal/mol.[11] In some enzymatic systems with highly efficient tunneling, ΔEa can approach 0.[6] |
| Arrhenius Prefactor Ratio (AH/AD) | ~1 | AH/AD < 0.7 is a strong indicator of tunneling.[5] However, values close to 1 do not rule out tunneling. |
| Swain-Schaad Exponent | ln(kH/kT) / ln(kD/kT) ≈ 3.26 - 3.34 | Values significantly deviating from the expected range.[2] |
Experimental Protocols
Protocol: Measuring KIEs using the Competitive Method
This method is highly precise for determining KIEs on V/K.[7]
-
Substrate Preparation: Synthesize a mixture of the light (e.g., all ¹H) and heavy (e.g., deuterium-labeled) substrates. Determine the initial isotopic ratio (R₀) of this mixture accurately using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[12][13]
-
Enzymatic Reaction: Initiate the enzymatic reaction using the isotopic mixture as the substrate.
-
Time Points: Quench the reaction at several time points, aiming for fractional conversions (F) ranging from approximately 20% to 80%. It is crucial to accurately determine F.[13]
-
Analysis: For each time point, separate the unreacted substrate from the product.
-
Isotopic Ratio Measurement: Measure the isotopic ratio (RF) of the remaining, unreacted substrate at each fractional conversion F.[13]
-
Calculation: The KIE can be calculated using the following equation:
-
KIE = log(1 - F) / log((1 - F) * (RF / R₀))
-
-
Data Fitting: Plot the data according to the appropriate integrated rate equation and fit to obtain a precise KIE value.[13]
Computational-Experimental Workflow
A combined approach is often necessary to fully understand hydrogen tunneling in complex systems like enzymes.[8][9]
Caption: Integrated workflow combining experimental and computational approaches.
References
- 1. Hydrogen Tunneling in Enzymes and Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen tunnelling in enzyme-catalysed H-transfer reactions: flavoprotein and quinoprotein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computer simulations of quantum tunnelling in enzyme-catalysed hydrogen transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational studies of enzyme mechanism: linking theory with experiment in the analysis of enzymic H-tunnelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the Efficiency of Hydron-Coupled Electron Transfer (HCET) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their hydron-coupled electron transfer (HCET) experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered in the laboratory.
Troubleshooting Guide
This section addresses common problems encountered during HCET experiments and offers potential solutions.
| Problem | Possible Causes | Suggested Solutions |
| Low or no reaction rate observed. | 1. Unfavorable thermodynamics (e.g., mismatched redox potentials of donor and acceptor).[1][2] 2. Suboptimal pH for the proton transfer step.[3] 3. Slow diffusion of reactants. 4. Inappropriate solvent or buffer system affecting reactant solubility or stability. | 1. Re-evaluate the driving force of the reaction. Consider using a stronger oxidant or reductant.[4] 2. Systematically vary the pH to find the optimal range for the reaction. Ensure adequate buffering capacity. 3. Increase reactant concentrations or temperature (with caution to avoid degradation). 4. Test different solvent systems or add co-solvents to improve solubility. |
| Kinetic Isotope Effect (KIE) is smaller than expected for a concerted mechanism. | 1. The reaction may be proceeding through a stepwise mechanism (electron transfer followed by proton transfer, ET-PT, or vice versa, PT-ET).[4][5] 2. The proton transfer step may not be rate-limiting in the concerted pathway. 3. Solvent effects masking the isotope effect. 4. Incomplete deuteration of the sample. | 1. Perform detailed kinetic studies as a function of temperature and pressure to further probe the mechanism.[1][4] 2. Computational modeling can provide insights into the transition state.[6][7] 3. Conduct experiments in aprotic solvents if possible, while ensuring reactant solubility. 4. Verify the degree of deuteration using techniques like NMR or mass spectrometry. |
| Irreproducible kinetic data. | 1. Fluctuations in temperature or pH.[8] 2. Degradation of reactants or catalysts over time. 3. Presence of impurities that may act as inhibitors or alternative reactants. 4. Inconsistent mixing of reagents.[8] | 1. Use a thermostated reaction vessel and freshly prepared, well-characterized buffer solutions. 2. Check the stability of all components under the experimental conditions. Store reagents appropriately. 3. Purify all reactants and solvents. 4. Ensure rapid and thorough mixing of reactants, especially for fast reactions. |
| Difficulty in distinguishing between concerted and stepwise HCET mechanisms. | 1. Overlapping kinetic signatures. 2. Insufficient data from a single experimental technique. | 1. Employ a combination of experimental approaches: temperature-dependent kinetics (Arrhenius analysis), pressure-dependent kinetics (activation volume), and kinetic isotope effects.[1][2][4] 2. Utilize Pourbaix diagrams (E vs. pH) to assess the thermodynamic coupling between electron and proton transfer.[2][9] 3. Computational studies can complement experimental findings.[10] |
Frequently Asked Questions (FAQs)
1. What is the difference between this compound-Coupled Electron Transfer (HCET) and Hydrogen Atom Transfer (HAT)?
This compound-Coupled Electron Transfer (HCET) is a broad term for reactions where the transfer of an electron and a proton are coupled. This can occur through different mechanisms. Hydrogen Atom Transfer (HAT) is considered a subclass of HCET where the electron and proton transfer concertedly from the same donor to the same acceptor, effectively as a neutral hydrogen atom.[11] In other forms of HCET, the electron and proton can be transferred to different acceptors.[11]
2. How does pH influence my HCET experiment?
The pH of the reaction medium can significantly impact HCET reactions in several ways:
-
Thermodynamics : The reduction potentials of many molecules are pH-dependent. A change in pH can alter the driving force for the electron transfer step.[2][3]
-
Mechanism : The dominant HCET mechanism can switch from concerted to stepwise (or vice versa) with a change in pH, as the favorability of the initial proton or electron transfer step is altered.[4][12]
-
Reactant Speciation : The protonation state of the reactants, which is dictated by their pKa values and the solution pH, is crucial for the reaction to occur.
3. How can I experimentally determine if an HCET reaction is concerted or stepwise?
Distinguishing between concerted and stepwise mechanisms requires a multi-faceted approach:
-
Kinetic Isotope Effect (KIE) : A significant KIE (typically > 2) upon replacing the transferable proton with deuterium is often indicative of a concerted mechanism where the proton is transferred in the rate-determining step.[13] However, a small or absent KIE does not definitively rule out a concerted pathway.[5]
-
Thermodynamic Analysis : By varying the electron acceptor/donor and proton acceptor/donor strengths, you can systematically change the thermodynamics of the individual electron transfer (ET) and proton transfer (PT) steps. The reaction rate's dependence on these changes can reveal the mechanism.[1][2][4]
-
Pressure-Dependent Kinetics : The volume of activation, determined from pressure-dependent rate studies, can differ for concerted and stepwise mechanisms.[4]
4. What are the key parameters to consider when designing an HCET experiment?
-
Redox Potentials : The reduction potentials of the electron donor and acceptor determine the driving force for electron transfer (ΔG°ET).
-
pKa Values : The acid dissociation constants (pKa) of the proton donor and acceptor determine the driving force for proton transfer (ΔG°PT).[2]
-
Solvent : The solvent polarity and hydrogen bonding capability can influence the stability of charged intermediates and the reorganization energy of the reaction.
-
Temperature : Temperature affects the reaction rate and can be used to determine activation parameters (enthalpy and entropy of activation).
-
Concentration : Reactant concentrations will influence the observed reaction rate, and for bimolecular reactions, can help in determining the rate law.
Experimental Protocols
Protocol 1: Determination of Kinetic Isotope Effect (KIE) using UV-Vis Spectroscopy
This protocol outlines a general method for measuring the KIE of an HCET reaction where a change in the electronic state of a reactant or product can be monitored by UV-Vis spectroscopy.
Materials:
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reactant solutions (electron donor, electron acceptor, proton acceptor/donor) in the appropriate buffer
-
Deuterated analogue of the proton donor
-
Deuterated buffer, if necessary
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of all reactants in the desired buffer (e.g., phosphate, acetate).
-
For the KIE experiment, prepare a second set of solutions using the deuterated proton donor and, if the buffer participates in the proton transfer, a deuterated buffer. Ensure the concentration of all other species is identical.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength where the maximum change in absorbance is expected upon reaction.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Kinetic Measurement (Protiated System):
-
Pipette the solution containing all reactants except the initiating species (e.g., the electron acceptor) into a quartz cuvette.
-
Place the cuvette in the thermostated holder and allow it to equilibrate for 5-10 minutes.
-
Initiate the reaction by adding a small, known volume of the initiating reactant. Mix rapidly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Collect data until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Repeat the measurement at least three times to ensure reproducibility.
-
-
Kinetic Measurement (Deuterated System):
-
Repeat step 3 using the deuterated reactant solutions.
-
-
Data Analysis:
-
Determine the initial reaction rate (kH for the protiated system and kD for the deuterated system) from the initial slope of the absorbance vs. time plot. For first-order or pseudo-first-order reactions, fit the kinetic trace to an exponential function to obtain the rate constant.
-
Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Proton-Coupled Electron Transfer Guidelines, Fair and Square - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current Theoretical Challenges in Proton-Coupled Electron Transfer: Electron Proton Nonadiabaticity, Proton Relays, and Ultrafast Dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Proton-coupled electron transfer at a mis-metalated zinc site detected with protein charge ladders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Proton-Coupled Electron Transfer at Multiple Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proton-coupled electron transfer – Department of Chemistry - Ångström Laboratory – Uppsala University [uu.se]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Experimental Setups for Hydron Detection
Welcome to the technical support center for hydron (H+) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental setups.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions for problems that may arise during this compound detection experiments, particularly those using fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring intracellular pH (pHi)?
A1: The primary methods for determining intracellular pH include the use of pH-sensitive fluorescent dyes, pH-sensitive microelectrodes, and nuclear magnetic resonance (NMR).[1][2] Among these, fluorescence spectroscopy is often preferred due to its high spatial and temporal resolution.[3] pH-sensitive green fluorescent proteins (GFPs) can also be used for non-invasive pH determination within specific organelles, though they may be less quantitatively precise.[4]
Q2: What is BCECF-AM and how does it work?
A2: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant compound used as a fluorescent indicator for intracellular pH.[5] It is initially non-fluorescent and can cross the cell membrane.[6][7] Once inside the cell, intracellular esterases cleave the AM ester groups, converting it into the fluorescent, membrane-impermeant pH indicator, BCECF.[5][6] The fluorescence intensity of BCECF is pH-dependent, allowing for the measurement of intracellular pH in the physiological range of 6.0-8.0.[5]
Q3: What is SNARF-1 and what are its advantages?
A3: Carboxy SNARF-1 is a long-wavelength fluorescent pH indicator.[8] Its emission spectrum shifts with pH changes, which makes it suitable for ratiometric measurements.[8] This ratiometric approach, where the ratio of fluorescence intensities at two different wavelengths is calculated, provides more accurate pH determinations.[8] SNARF-1 is particularly useful for instruments with a fixed-wavelength excitation source, such as confocal microscopes and flow cytometers.[8]
Q4: Why is ratiometric measurement preferred for pH-sensitive dyes?
A4: Ratiometric imaging is a common technique for measuring intracellular pH.[9] It involves calculating the ratio of fluorescence intensities at two different wavelengths (either two excitation or two emission wavelengths).[3][9] This method is advantageous because it can correct for artifacts such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reliable pH measurements.[10]
Q5: What is the importance of in situ calibration?
A5: The fluorescence response of a dye can be significantly different when it is inside a cell compared to in a buffer solution.[8] Therefore, in situ calibration is highly recommended for each experimental system to ensure accurate pH measurements.[8] This is typically done using an ionophore like nigericin in the presence of a high potassium concentration to equilibrate the intracellular and extracellular pH.[8][11]
Troubleshooting Common Issues
Q1: I am observing a low or no fluorescence signal in my cells after loading with BCECF-AM. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Inefficient BCECF-AM Loading : The optimal loading concentration and incubation time can vary between cell types.[6] It is advisable to optimize these parameters for your specific cells.
-
Hydrolysis of BCECF-AM : BCECF-AM is susceptible to hydrolysis.[6] Ensure that your stock solution is prepared in high-quality, anhydrous DMSO and stored in small, desiccated aliquots at -20°C.[6] Avoid repeated freeze-thaw cycles.[6] If the stock solution appears colored or fluorescent, it may have hydrolyzed and should be discarded.[6]
-
Cell Viability : Dead or unhealthy cells will not have active esterases to convert BCECF-AM to its fluorescent form. Ensure your cells are healthy and viable before and during the experiment.
Q2: My BCECF staining is uneven across the cell population. How can I fix this?
A2: Uneven staining is a frequent problem.[6] Here are some potential causes and solutions:
-
Cell Clumping : Clumped cells may not be uniformly exposed to the dye. Ensure you have a single-cell suspension before loading.
-
Inadequate Mixing : Gently mix the dye solution with the cells to ensure even distribution.
-
Suboptimal Incubation Conditions : Ensure consistent temperature and CO2 levels during incubation as these can affect cellular uptake.
Q3: The fluorescence signal from my pH indicator is fading quickly. What is happening and what can I do?
A3: Rapid signal loss is often due to photobleaching. This occurs when the fluorescent molecules are damaged by exposure to excitation light. To minimize photobleaching:
-
Reduce Excitation Light Intensity : Use the lowest possible light intensity that still provides a detectable signal.
-
Minimize Exposure Time : Limit the duration of light exposure by using shorter acquisition times or time-lapse imaging with longer intervals.
-
Use an Antifade Reagent : Mounting media containing antifade reagents can help to reduce photobleaching, especially for fixed cells.
-
Store Blots Properly : For applications like fluorescent western blotting, store the blots in the dark or wrapped in foil to prevent photobleaching.[12]
Q4: My pH readings are unstable or drifting. What are the possible reasons?
A4: Unstable readings are a common problem with pH measurements.[13][14] Potential causes include:
-
Temperature Fluctuations : pH readings are temperature-dependent.[9][15] Ensure that your sample and calibration buffers are at the same, stable temperature.[15]
-
Electrode Fouling : For electrode-based measurements, substances in the sample can build up on the electrode surface, interfering with accurate readings.[14] Regular cleaning and maintenance of the electrode are crucial.[14]
-
Calibration Issues : An improper or infrequent calibration can lead to drift.[14] Use fresh, uncontaminated calibration buffers and calibrate the instrument regularly.[13][14]
-
Dye Leakage : Some fluorescent dyes can leak out of the cells over time, leading to a decrease in signal and potentially inaccurate readings.
Q5: I am observing fluorescence in unexpected cellular compartments. Why is this happening?
A5: Some pH-sensitive dyes can accumulate in organelles like lysosomes, which can interfere with cytosolic pH measurements.[11]
-
Dye Properties : The physicochemical properties of the dye, such as charge and hydrophobicity, can influence its intracellular distribution.[16]
-
Imaging Segmentation : For imaging-based assays, it may be possible to distinguish between cytosolic and organellar fluorescence through image segmentation.[11]
-
Choice of Dye : Consider using a dye that is specifically targeted to the cytosol or the organelle of interest.
Data Presentation
Properties of Common Fluorescent pH Indicators
| Indicator | pKa | Excitation Wavelength(s) (nm) | Emission Wavelength(s) (nm) | Measurement Type |
| BCECF | ~7.0[3] | ~490-505 (pH-sensitive), ~440-450 (isosbestic)[6] | ~535[6] | Ratiometric (Excitation) |
| Carboxy SNARF-1 | ~7.5[8] | ~488 or ~514[8] | ~580 and ~640[8] | Ratiometric (Emission) |
| SNARF-4F | ~6.4[8] | Ratiometric (Excitation) | ~599 and ~668 | Ratiometric (Emission) |
| pHluorin | N/A | Ratiometric | N/A | Ratiometric |
| LysoSensor™ | N/A | N/A | N/A | Intensity-based |
Experimental Protocols
Protocol 1: Intracellular pH Measurement Using BCECF-AM
This protocol provides a general guideline for loading cells with BCECF-AM and measuring intracellular pH. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
BCECF-AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Growth medium appropriate for the cell line
-
Adherent or suspension cells
-
96-well or 384-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare BCECF-AM Stock Solution:
-
Prepare Cells:
-
For adherent cells, plate them overnight in a 96-well or 384-well plate at a density of 40,000 to 80,000 cells/well/100 µL or 10,000 to 20,000 cells/well/25 µL, respectively.[17]
-
For suspension cells, prepare them in growth medium.
-
-
Prepare Dye-Loading Solution:
-
Prepare a 5-50 µM BCECF-AM dye-loading solution in HHBS.[17]
-
-
Load Cells with BCECF-AM:
-
Remove the growth medium from the cells. If your experimental compounds interfere with serum, replace the growth medium with HHBS before adding the dye-loading solution.[17]
-
Add 100 µL/well (for 96-well plates) or 25 µL/well (for 384-well plates) of the BCECF-AM dye-loading solution to the cells.[17]
-
Incubate the plate in a cell incubator at 37°C for 30 to 60 minutes.[17]
-
-
Wash Cells:
-
Wash the cells to remove excess dye by replacing the dye-loading solution with HHBS.
-
-
Measure Fluorescence:
-
For ratiometric measurements, monitor the fluorescence at emission wavelength ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).[5]
-
The ratio of the fluorescence intensities (F490/F440) is used to determine the intracellular pH.
-
Protocol 2: In Situ Calibration of Intracellular pH Probes
This protocol describes how to perform an in situ calibration to relate the fluorescence ratio to the intracellular pH.
Materials:
-
Cells loaded with a pH-sensitive fluorescent dye (e.g., BCECF)
-
Calibration Buffers: A series of buffers with known pH values (e.g., ranging from 6.0 to 8.0). A typical calibration buffer contains 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, and 15 mM MES.[5]
-
Nigericin (ionophore)
-
Valinomycin (ionophore)
Procedure:
-
Prepare Calibration Buffers:
-
Incubate Cells in Calibration Buffers:
-
Measure Fluorescence Ratios:
-
Measure the fluorescence intensity ratio (e.g., F490/F440 for BCECF) for the cells in each calibration buffer.
-
-
Generate a Calibration Curve:
-
Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers.
-
Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate a calibration curve.
-
-
Determine Experimental pH:
-
Measure the fluorescence ratio of your experimental samples.
-
Use the calibration curve to convert the experimental fluorescence ratios into intracellular pH values.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for intracellular pH measurement using BCECF-AM.
Caption: Troubleshooting logic for common issues in this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intracellular pH - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Error analysis of ratiometric imaging of extracellular pH in a window chamber model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
- 12. bio-rad.com [bio-rad.com]
- 13. advanceanalytik.com [advanceanalytik.com]
- 14. Troubleshooting Common Issues with PH Analyzers [boquinstrument.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Low Yields in Hydron-Mediated Reactions
Welcome to the technical support center for hydron-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound-mediated reaction has a very low yield. What are the most common causes?
Low yields in this compound-mediated reactions can stem from several factors. The most common culprits are related to the catalyst, reaction conditions, and the purity of your substrate and solvent. Specifically, consider the following:
-
Catalyst Inactivity: The catalyst is the core of the reaction, and its deactivation is a primary reason for low yields. This can be due to poisoning from impurities, improper handling and storage, or using an inappropriate catalyst for your specific transformation.
-
Suboptimal Reaction Conditions: Parameters such as temperature, hydrogen pressure, and reaction time are critical. Deviations from the optimal ranges for your specific reaction can significantly impact the yield.
-
Impure Reactants: The presence of impurities in your substrate or solvent can poison the catalyst. Even trace amounts of certain substances can have a dramatic effect.
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the hydrogen gas, the substrate, and the catalyst. Inadequate agitation can lead to a slow or incomplete reaction.
Q2: How can I determine if my catalyst is the problem?
If you suspect catalyst deactivation, you can perform a few diagnostic checks:
-
Visual Inspection: For heterogeneous catalysts like Palladium on Carbon (Pd/C), a change in appearance, such as clumping or a change in color, might indicate a problem.
-
Control Reaction: Run the reaction with a fresh batch of catalyst under identical conditions. If the yield improves significantly, your original catalyst was likely deactivated.
-
Catalyst Activity Test: Perform a standardized test on a simple, reliable substrate to quantify the catalyst's activity. A significant drop in conversion compared to a fresh catalyst is a clear indicator of a problem.
Q3: What are common catalyst poisons and how can I avoid them?
Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its effectiveness. Common poisons include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are potent poisons for many metal catalysts.
-
Nitrogen compounds: Amines, amides, and other nitrogen-containing functional groups can act as inhibitors.
-
Halogens: Organic and inorganic halides can deactivate catalysts.
-
Strongly coordinating species: Carbon monoxide (CO) can strongly adsorb to metal surfaces, blocking active sites.
To avoid catalyst poisoning, ensure the purity of your substrate, solvents, and hydrogen gas. Purification of starting materials is often a necessary step.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Catalyst-Related Issues
This guide will walk you through a systematic approach to identifying and resolving catalyst-related problems that lead to low yields.
-
Assess Catalyst Handling and Storage:
-
Question: Was the catalyst handled and stored under an inert atmosphere (e.g., nitrogen or argon)?
-
Rationale: Many hydrogenation catalysts are pyrophoric and can be deactivated by exposure to air and moisture.
-
Action: If improper handling is suspected, discard the old catalyst and use a fresh batch, ensuring proper inert atmosphere techniques.
-
-
Evaluate Catalyst Loading:
-
Question: Is the catalyst loading appropriate for the reaction scale?
-
Rationale: Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can sometimes lead to side reactions.
-
Action: Consult literature for typical catalyst loading for your reaction type and adjust accordingly. If unsure, perform a small-scale optimization screen with varying catalyst loadings.
-
-
Test for Catalyst Poisoning:
-
Question: Have the substrate and solvent been purified?
-
Rationale: Impurities are a primary source of catalyst poisons.
-
Action: Purify the substrate and solvent and repeat the reaction. If the yield improves, poisoning was the likely cause.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Rate and Yield
| Catalyst Loading (mg) | Reaction Rate (Normalized) | Final Yield (%) |
| 4.0 | 0.45 | 98 |
| 5.5 | 0.62 | 99 |
| 7.1 | 0.80 | 99 |
| 9.3 | 1.00 | 99 |
Data is illustrative and will vary based on the specific reaction.[1]
Table 2: Influence of Solvent Dielectric Constant on Hydrogenation Rate
| Solvent | Dielectric Constant (20°C) | Relative Reaction Rate |
| n-Hexane | 1.88 | 0.8 |
| Toluene | 2.38 | 1.0 |
| Ethyl Acetate | 6.02 | 1.5 |
| Tetrahydrofuran (THF) | 7.58 | 2.1 |
| Ethanol | 24.55 | 3.5 |
| Methanol | 32.70 | 4.2 |
This table provides a general trend. Optimal solvent choice depends on substrate solubility and other factors.[2][3][4]
Experimental Protocols
Protocol 1: Catalyst Activity Test
This protocol describes a general procedure for testing the activity of a hydrogenation catalyst using a model substrate.
Materials:
-
Hydrogenation catalyst (e.g., 10% Pd/C)
-
Model substrate (e.g., cyclohexene)
-
Anhydrous solvent (e.g., ethanol)
-
Reaction flask (e.g., round-bottom flask with a stir bar)
-
Hydrogen source (e.g., hydrogen balloon or high-pressure reactor)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Add the catalyst (e.g., 5 mol%) to the reaction flask under an inert atmosphere.
-
Add the anhydrous solvent (e.g., 10 mL).
-
Purge the flask with hydrogen gas.
-
Add the model substrate (e.g., 1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at a constant temperature (e.g., 25°C).
-
Take aliquots of the reaction mixture at regular intervals (e.g., 10, 20, 30, 60 minutes).
-
Filter the aliquots through a short plug of celite to remove the catalyst.
-
Analyze the filtered aliquots by GC to determine the conversion of the starting material to the product.
-
Plot the conversion versus time to determine the initial reaction rate.
-
Compare the rate with that of a fresh catalyst to assess activity.[5][6]
Protocol 2: Substrate Purification
This protocol outlines a general method for purifying a liquid substrate to remove potential catalyst poisons.
Materials:
-
Substrate to be purified
-
Activated carbon
-
Anhydrous magnesium sulfate or sodium sulfate
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Distillation apparatus
Procedure:
-
Stir the substrate with activated carbon (approximately 1-2% w/w) for 1-2 hours at room temperature. This will help remove colored impurities and some organic poisons.
-
Filter the mixture to remove the activated carbon.
-
Dry the filtered substrate over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Distill the substrate under reduced pressure. Collect the fraction that boils at the expected temperature.
-
Store the purified substrate under an inert atmosphere.
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound-mediated reactions.
Caption: A general experimental workflow for a catalytic hydrogenation reaction.
References
Technical Support Center: Optimization of Catalyst for Hydrogen Transfer Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in hydrogen transfer reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the optimization of catalysts for hydrogen transfer reactions.
Low Reaction Yield or Conversion
Question: My hydrogen transfer reaction is showing low yield or incomplete conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield is a frequent challenge in catalytic transfer hydrogenation. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Degradation | 1. Verify Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. For air-sensitive catalysts, confirm that they were handled under an inert atmosphere. 2. Increase Catalyst Loading: The initial catalyst loading may be insufficient. Incrementally increase the catalyst weight percent to see if the yield improves.[1] 3. Check for Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvent.[1] |
| Sub-optimal Reaction Conditions | 1. Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Cautiously increase the temperature, but be aware that excessive heat can lead to side reactions.[1] 2. Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period. 3. Hydrogen Donor: Ensure the hydrogen donor (e.g., isopropanol, formic acid, ammonium formate) is fresh and used in the appropriate stoichiometric excess.[1] |
| Reagent and Substrate Issues | 1. Purity: Impurities in the substrate, solvent, or hydrogen donor can act as catalyst poisons. Use reagents of appropriate purity. 2. Substrate Solubility: Poor solubility of the substrate in the chosen solvent can limit the reaction rate. Select a solvent system that ensures good solubility.[1] |
| Mass Transfer Limitations (for heterogeneous catalysts) | 1. Agitation: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen source. Increase the stirring rate to rule out mass transfer limitations.[1] |
Poor Chemoselectivity or Enantioselectivity
Question: My reaction is producing undesired side products or the wrong enantiomer. How can I improve the selectivity?
Answer:
Achieving high selectivity is critical, especially in the synthesis of complex molecules for drug development. The choice of catalyst, ligands, and reaction conditions are paramount for controlling selectivity.
Troubleshooting Poor Chemoselectivity:
| Factor | Optimization Strategy |
| Catalyst Choice | Different metal catalysts exhibit different selectivities. For example, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) can offer different selectivity profiles for the reduction of nitro groups.[1] |
| Reaction Method | Transfer hydrogenation using hydrogen donors like ammonium formate can sometimes offer better chemoselectivity compared to catalytic hydrogenation with H₂ gas.[1] |
| Reaction Conditions | Fine-tuning the temperature, pressure, and solvent can significantly impact which functional groups are reduced. |
Troubleshooting Poor Enantioselectivity (for Asymmetric Reactions):
| Factor | Optimization Strategy |
| Chiral Ligand | The structure of the chiral ligand is the primary determinant of enantioselectivity. Screen a variety of ligands to find the optimal one for your substrate. |
| Solvent | The solvent can have a profound effect on enantioselectivity. For instance, in some iridium-catalyzed asymmetric hydrogenations, switching from toluene to ethanol can invert the stereochemical outcome.[2] |
| Temperature | Lowering the reaction temperature often leads to higher enantiomeric excess (ee), although it may also decrease the reaction rate.[3] |
| Base | In many asymmetric transfer hydrogenations, the nature and concentration of the base can influence both the rate and the enantioselectivity. |
Catalyst Deactivation
Question: My catalyst appears to be losing activity over time or upon recycling. What could be causing this deactivation?
Answer:
Catalyst deactivation is a significant issue, particularly in industrial applications where catalyst longevity is crucial. Deactivation can occur through several mechanisms.
Common Causes of Catalyst Deactivation:
| Deactivation Mechanism | Description | Possible Mitigation |
| Poisoning | Impurities in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, blocking them from reactants. Common poisons for precious metal catalysts include sulfur, phosphorus, and some nitrogen-containing compounds.[1][4] | Ensure high purity of all reagents and solvents. Pre-treat the feedstock to remove potential poisons. |
| Sintering | At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles, reducing the active surface area of the catalyst. | Operate at the lowest effective temperature. Choose a support material that stabilizes the metal nanoparticles. |
| Leaching | The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity. This is more common with weakly bound catalysts. | Use a support with strong metal-support interactions. In some cases, leaching can be minimized by adjusting the solvent or pH. |
| Fouling/Coking | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is more prevalent in high-temperature reactions with organic substrates. | Optimize reaction conditions to minimize side reactions that lead to coke formation. Periodic regeneration of the catalyst by controlled oxidation may be possible. |
| Ligand Exchange | For homogeneous catalysts, a ligand essential for catalytic activity can be replaced by another species in the reaction mixture, leading to a less active or inactive complex.[3] | Carefully select solvents and additives that are compatible with the catalyst's coordination sphere. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the impact of key parameters on reaction outcomes.
Table 1: Effect of Catalyst Loading on Reaction Rate and Yield
| Catalyst | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion/Yield (%) | Reference |
| Ru-TsDPEN | Levulinic Acid | 0.5 | 24 | 99% Conv., 63% ee | [3] |
| Ru-TsDPEN | Levulinic Acid | 1.5 | 24 | 99% Conv., 74% ee | [3] |
| Ru-TsDPEN | Levulinic Acid | 2.0 | 24 | 99% Conv., 78% ee | [3] |
| NN-Mn(I) | Acetophenone | 0.1 | 1 | >99% Conv. | [5] |
| NN-Mn(I) | Acetophenone | 0.01 | 1 | >99% Conv. | [5] |
| NN-Mn(I) | Acetophenone | 0.005 | 3 | >99% Conv. | [5] |
Table 2: Effect of Temperature on Conversion and Enantioselectivity
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-TsDPEN | Levulinic Acid | 20 | 16 | 99 | 63 | [3] |
| Ru-TsDPEN | Levulinic Acid | 30 | 16 | 99 | 70 | [3] |
| Ru-TsDPEN | Levulinic Acid | 40 | 16 | 99 | 60 | [3] |
| Ru-TsDPEN | Levulinic Acid | 50 | 12 | 99 | 51 | [3] |
Table 3: Effect of Solvent on Enantioselectivity
| Catalyst System | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ir-based | Tetrahydroquinoxaline deriv. | Toluene | 93 | 98 (R) | [2] |
| Ir-based | Tetrahydroquinoxaline deriv. | Dioxane | 90 | 96 (R) | [2] |
| Ir-based | Tetrahydroquinoxaline deriv. | Ethanol | 83 | 93 (S) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the optimization of catalysts for hydrogen transfer reactions.
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: To an array of reaction vials, add the substrate (e.g., 0.25 mmol) and the desired solvent (e.g., 1 mL of THF).
-
Catalyst Addition: To each vial, add a specific catalyst (e.g., 2 mol%).
-
Base Addition: If required, add a base (e.g., 10 mol% of t-BuONa).
-
Hydrogen Source: Add the hydrogen donor (e.g., 3 equivalents of ammonia borane).
-
Reaction: Seal the vials and place them in a pre-heated block (e.g., at 60°C). Stir the reactions for a set period (e.g., 16 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reaction if necessary. Take an aliquot from each vial, dilute it, and analyze by a suitable method (e.g., GC, HPLC, or NMR) to determine conversion and selectivity.
Protocol 2: Transfer Hydrogenation of Acetophenone
This protocol is a typical example of a transfer hydrogenation of a ketone to an alcohol.[6][7]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the catalyst (e.g., a ruthenium complex, 0.005 mmol).
-
Reagents: Add acetophenone (0.5 mmol), isopropanol (as both solvent and hydrogen donor, 5 mL), and a base (e.g., KOH, 0.01 mmol).
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary to obtain 1-phenylethanol.
Protocol 3: Recycling of a Heterogeneous Catalyst
For heterogeneous catalysts, such as metals supported on carbon, recovery and reuse are key advantages.[8][9][10]
-
Separation: After the reaction is complete, separate the solid catalyst from the reaction mixture by filtration or centrifugation.[9][10]
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent, followed by a more volatile solvent (e.g., acetone or ethanol) to remove any adsorbed products or byproducts.[8]
-
Drying: Dry the catalyst under vacuum or in an oven at a suitable temperature to remove residual solvent.
-
Reuse: The dried catalyst can then be used for subsequent reaction cycles.
-
Activity Check: It is advisable to analyze the yield of the reaction in each cycle to assess any loss in catalytic activity.
Visualizations
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting common issues in hydrogen transfer reactions.
Factors Influencing Catalyst Performance
Caption: Key factors that influence the activity and selectivity of catalysts in hydrogen transfer.
Experimental Workflow for Transfer Hydrogenation
Caption: A typical experimental workflow for performing a transfer hydrogenation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Hydron Mobility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the influence of solvents on hydron (proton) mobility.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound mobility in solvents?
A: this compound transport in hydrogen-bonded liquids is primarily governed by two distinct mechanisms:
-
Grotthuss Mechanism (Proton Hopping/Jumping): This mechanism involves the transfer of a proton through a hydrogen-bond network. An excess proton forms a covalent bond with a neighboring solvent molecule, while a proton from that molecule simultaneously hops to the next one in the chain. This creates a cascade of bond formations and cleavages, resulting in the rapid translocation of positive charge without significant movement of the solvent molecules themselves.[1][2] This process is often described as "structural diffusion" and is responsible for the anomalously high mobility of protons in water.[1][3]
-
Vehicle Mechanism (Vehicular Transport): In this mechanism, the this compound is stably associated with a solvent molecule (e.g., as a hydronium ion, H₃O⁺, in water) and diffuses through the medium as a single entity.[4][5][6] The mobility is therefore dependent on the diffusion of the entire solvent-proton complex and is governed by factors like solvent viscosity and the size of the solvated ion.[4][7]
Q2: Which solvent properties have the greatest impact on this compound mobility?
A: Several solvent properties critically influence the rate and dominant mechanism of this compound transport:
-
Hydrogen-Bonding Network: A robust and dynamic hydrogen-bond network is essential for the Grotthuss mechanism.[1] Solvents capable of both donating and accepting hydrogen bonds (protic solvents) facilitate efficient proton hopping.
-
Viscosity (η): Solvent viscosity primarily affects the Vehicle mechanism.[7] According to the Stokes-Einstein equation, the diffusion coefficient is inversely proportional to viscosity.[7] In highly viscous solvents, vehicular transport is significantly hindered.
-
Dielectric Constant (ε): The dielectric constant, or relative permittivity, influences the stability of charged species.[8] Solvents with a high dielectric constant can better stabilize separated charges, which can affect proton transfer equilibria and the solvation structure of the this compound.[8][9]
-
Acidity/Basicity (Proton Affinity): The solvent's ability to accept or donate a proton affects the energetics of proton transfer steps. In aprotic solvents, which can accept protons but not donate them, the Grotthuss mechanism is generally not supported, and transport relies on the vehicle mechanism or occurs between acid-base pairs.[10][11]
Q3: How can I distinguish between the Grotthuss and Vehicle mechanisms in my experiment?
A: Distinguishing between these mechanisms often requires comparing the measured this compound diffusion coefficient (D_H⁺) with the self-diffusion coefficient of the solvent molecules (D_solvent).
-
If D_H⁺ >> D_solvent , the Grotthuss mechanism is likely dominant. The proton's mobility is significantly higher than what can be accounted for by the movement of the solvent "vehicle." This is famously observed in water, where the proton's diffusion coefficient is 5-10 times that of a water molecule.[4]
-
If D_H⁺ ≈ D_solvent , the Vehicle mechanism is the primary mode of transport. The this compound is essentially "carried" by the solvent, so their diffusion rates are comparable.[4]
-
Isotopic Substitution: Comparing mobility in H₂O versus D₂O can also be insightful. The heavier mass of deuterium leads to slower mobility in both mechanisms, but the effect is often more pronounced for the Grotthuss mechanism due to changes in zero-point energy and hydrogen-bond strength.[12]
Visualizing this compound Transport Mechanisms
Caption: Grotthuss mechanism vs. Vehicle mechanism for this compound transport.
Troubleshooting Guides
This section addresses common issues encountered during the experimental measurement of this compound mobility.
Pulsed-Field Gradient (PFG) NMR Spectroscopy
Q: My apparent diffusion coefficient varies between measurements or seems incorrect. What are the potential causes?
A: Inconsistent diffusion coefficients from PFG-NMR can stem from several sources:
-
Gradient Non-Uniformity: Spatial variations in the magnetic field gradient are a significant source of systematic error.[13][14] This can cause non-exponential signal decay and lead to an apparent diffusion coefficient that depends on the specific experimental parameters used (e.g., gradient amplitude range).[13]
-
Temperature Fluctuations: Diffusion is highly sensitive to temperature. Even minor fluctuations ( < 0.1°C) during the experiment can affect results.
-
Solution: Allow the sample to fully equilibrate to the target temperature (typically 15-20 minutes). Use the spectrometer's temperature control unit and verify its stability.
-
-
Convection: Temperature gradients within the sample can cause convective flow, which will be measured as diffusion and lead to artificially high diffusion coefficients.
-
Solution: Ensure uniform sample heating and minimize temperature gradients. Using a narrow-bore NMR tube can also help suppress convection.
-
-
Incorrect Parameters: The choice of diffusion time (Δ) and gradient pulse duration (δ) is critical. If Δ is too short, insufficient diffusion occurs for accurate measurement. If it's too long, signal may be lost due to T1/T2 relaxation.
Q: I'm observing non-exponential signal decay in my PFG-NMR data. What does this indicate?
A: Non-exponential decay of the NMR signal intensity as a function of gradient strength typically points to:
-
Multi-component System: The sample contains multiple species diffusing at different rates (e.g., a mixture of compounds, or a molecule undergoing exchange between free and bound states).
-
Solution: Fit the decay curve to a multi-exponential function to resolve the different diffusion coefficients. Diffusion-Ordered Spectroscopy (DOSY) is an excellent technique for resolving and visualizing the components of a mixture.[16]
-
-
Restricted Diffusion: The molecules are confined within a structure, such as a porous material, a reverse micelle, or a polymer matrix.[17][18] At short diffusion times, diffusion appears normal, but at longer times, when molecules encounter the boundaries, the apparent diffusion coefficient decreases.
-
Solution: Perform experiments at varying diffusion times (Δ) to probe for restriction. The time-dependence of the diffusion coefficient can provide information about the size and tortuosity of the confining geometry.[18]
-
-
Instrumental Artifacts: As mentioned above, non-uniform field gradients can cause deviations from a pure exponential decay.[13][14]
Electrochemical Impedance Spectroscopy (EIS)
Q: How do I calculate proton conductivity from my EIS data?
A: Proton conductivity (σ) is calculated from the bulk resistance (R) of the material obtained from the Nyquist plot. The formula is:
σ = L / (R * A)
where:
-
L is the thickness of the sample (the distance between the electrodes).
-
A is the electrode area.
-
R is the bulk resistance, which is typically determined from the high-frequency intercept of the semicircle with the real (Z') axis on the Nyquist plot.[19]
Q: My Nyquist plot is complex and doesn't show a clear semicircle. What should I do?
A: The ideal Nyquist plot for a simple proton conductor is a semicircle at high frequencies (representing the bulk resistance and capacitance) followed by a spike at low frequencies (representing electrode polarization). Deviations can indicate:
-
No Semicircle: If you only see a line or a large arc, your frequency range may be incorrect. The bulk resistance may be very low or very high.
-
Solution: Extend the measurement to higher frequencies (MHz range) to capture the bulk process.
-
-
Depressed Semicircle: This is common and often indicates a non-ideal capacitance, possibly due to surface roughness or inhomogeneity in the material.
-
Solution: Use a Constant Phase Element (CPE) instead of a pure capacitor when fitting your data to an equivalent circuit model.
-
-
Multiple Semicircles: This suggests multiple conduction pathways or processes with different time constants, such as bulk conduction, grain boundary conduction (in polycrystalline materials), and electrode interface processes.
-
Solution: Use a more complex equivalent circuit model with multiple resistor-capacitor (or resistor-CPE) elements in series to fit the data and extract the different resistance contributions.
-
Quantitative Data on this compound Mobility
The mobility of hydrons is highly dependent on the solvent system. The following table summarizes representative diffusion coefficients for protons in various common solvents at or near room temperature.
| Solvent | Temperature (°C) | Diffusion Coefficient (D_H⁺) (x 10⁻⁹ m²/s) | Primary Transport Mechanism(s) |
| Water (H₂O) | 25 | 9.31 | Grotthuss & Vehicle |
| Methanol (CH₃OH) | 25 | ~2.0 - 4.5 | Grotthuss & Vehicle |
| Ethanol (C₂H₅OH) | 25 | ~1.0 - 2.0 | Grotthuss & Vehicle |
| Acetonitrile (CH₃CN) | 25 | ~2.3 | Vehicle |
| Dimethyl Sulfoxide (DMSO) | 25 | ~0.3 | Vehicle |
Note: Values are compiled from various sources and should be considered approximate. Experimental conditions like acid concentration and supporting electrolyte can influence the measured values.[20][21][22] The Grotthuss mechanism in alcohols is supported by ab initio molecular dynamics simulations showing proton migration along hydrogen-bonded chains.[20]
Experimental Protocols
Protocol 1: Measuring Proton Diffusion with PFG-NMR
This protocol provides a general workflow for determining the self-diffusion coefficient of a this compound in a liquid sample.
-
Sample Preparation:
-
Dissolve a small amount of a non-exchangeable probe molecule (if needed for reference) and the acid of interest in the deuterated solvent.
-
Filter the sample into a high-quality NMR tube to remove any particulate matter.
-
Ensure the sample height is appropriate for the spectrometer's probe to minimize artifacts from magnetic susceptibility differences.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the sample.
-
Acquire a standard 1D proton spectrum to identify the peaks of interest (e.g., H₃O⁺, residual solvent, reference compound).
-
Calibrate the 90° pulse width.
-
-
PFG-NMR Experiment Setup:
-
Select a suitable pulse sequence. For small molecules in non-viscous solvents, a stimulated echo with bipolar gradients (e.g., stebpgp1s on Bruker systems) is often a good choice.[15]
-
Set the key parameters:
-
Diffusion Time (Δ, big delta): The time allowed for diffusion. Start with a value around 50-100 ms.[15]
-
Gradient Pulse Duration (δ, little delta): The length of the gradient pulses. Start with a value around 1-2 ms.[15]
-
Gradient Ramp: Set up a linear or quadratic ramp of gradient strengths, typically in 16 to 32 steps, from ~2% to 95% of the maximum gradient strength.
-
-
-
Data Acquisition & Processing:
-
Run the 2D diffusion experiment.
-
Process the data in the F2 (chemical shift) dimension with appropriate window functions (e.g., an exponential function with line broadening of 0.3-1.0 Hz).[16]
-
Baseline correct the processed spectra.
-
-
Data Analysis:
-
Integrate the peak of interest across all gradient steps.
-
Plot the natural logarithm of the normalized peak intensity (ln(I/I₀)) against the corresponding gradient factor (γ²g²δ²(Δ-δ/3)).
-
The diffusion coefficient, D, is the negative of the slope of this plot.[15] Specialized software within the spectrometer (e.g., Bruker's T1/T2 module or DOSY processing) can automate this fitting.[16]
-
Caption: General experimental workflow for PFG-NMR diffusion measurements.
Protocol 2: Measuring Proton Conductivity with EIS
This protocol outlines the procedure for measuring the through-plane proton conductivity of a membrane or solid sample.
-
Sample Preparation:
-
Measure the thickness (L) of the membrane/pellet in several places with a micrometer and calculate the average.
-
For solid powders, press a pellet of a known diameter and thickness.[23]
-
Sputter or paint a conductive layer (e.g., gold, platinum, or graphite) onto both faces of the sample to serve as blocking electrodes and ensure good electrical contact.[23] Measure the electrode area (A).
-
-
Cell Assembly:
-
Sandwich the prepared sample between two current collectors (e.g., stainless steel or gold plates) in a two-electrode measurement cell (e.g., a Swagelok-type cell or a specialized conductivity cell).
-
Ensure consistent and firm pressure is applied to the sample.
-
-
EIS Measurement Setup:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer (FRA).
-
Set the experimental parameters:
-
Frequency Range: Typically from ~1 MHz down to 1 Hz or 0.1 Hz.
-
AC Amplitude: Use a small voltage amplitude (e.g., 10-20 mV) to ensure the system response is linear.
-
DC Bias: Set the DC bias to 0 V for a simple conductivity measurement.
-
-
-
Data Acquisition & Analysis:
-
Perform the impedance scan. If measuring as a function of temperature or humidity, allow the system to fully equilibrate at each setpoint before starting the scan.[23]
-
Plot the resulting data in a Nyquist plot (-Z'' vs. Z').
-
Determine the bulk resistance (R) from the high-frequency intercept of the plot with the real axis. This may require fitting the data to an equivalent circuit model (e.g., an R-CPE element in series with another CPE for the electrodes).
-
Calculate the conductivity (σ) using the formula σ = L / (R * A) .[19]
-
References
- 1. Grotthuss mechanism - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Proton Solvation and Transport in Aqueous and Biomolecular Systems: Insights from Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition from vehicle to Grotthuss proton transfer in a nanosized flask: cryogenic ion spectroscopy of protonated p-aminobenzoic acid solvated with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovering the Vehicle Mechanism of Proton Conductivity [fkf.mpg.de]
- 7. rheosense.com [rheosense.com]
- 8. Effects of proton conduction on dielectric properties of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proton transfer in nonpolar solvents: an approach to generate electrolytes in aprotic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. web.stanford.edu [web.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Improving the accuracy of pulsed field gradient NMR diffusion experiments: Correction for gradient non-uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 15. NMR | Diffusion Measurements | Chemical Research Support [weizmann.ac.il]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Proton Traffic Jam: Effect of Nanoconfinement and Acid Concentration on Proton Hopping Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. dotynmr.com [dotynmr.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. metrohm.com [metrohm.com]
Technical Support Center: Minimizing Side Reactions in Hydrogenation Processes
Welcome to the technical support center for hydrogenation processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions in their experiments, ensuring higher product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during catalytic hydrogenation?
A1: Common side reactions include over-hydrogenation, where the desired product is further reduced; isomerization of double bonds (e.g., cis to trans); hydrogenolysis, which involves the cleavage of bonds (e.g., C-C, C-O, C-N); and rearrangement of the carbon skeleton.[1][2] The specific side reactions depend on the substrate, catalyst, and reaction conditions.
Q2: How does the choice of catalyst influence selectivity and side reactions?
A2: The catalyst is a primary factor in controlling selectivity.[3][4][5] Different metals exhibit varying activities and selectivities. For instance, palladium (Pd) is highly active for alkene hydrogenation, while platinum (Pt) can be more prone to aromatic ring reduction.[3][6] The catalyst support can also influence electronic properties and metal dispersion, thereby affecting selectivity.[7] Modifying catalysts, for example by adding a second metal (e.g., Lindlar catalyst), can temper the activity of the primary metal and improve selectivity by preventing over-hydrogenation.[8]
Q3: What role do reaction conditions such as temperature and pressure play in minimizing side reactions?
A3: Temperature and pressure are critical parameters in controlling hydrogenation reactions.[3][4][9][10] Higher temperatures and pressures generally increase the reaction rate but can also lead to a loss of selectivity and an increase in side reactions like over-hydrogenation and hydrogenolysis.[5][7] Milder conditions (lower temperature and pressure) often favor partial or more selective hydrogenation.[7] It is crucial to find the optimal balance for each specific reaction.
Q4: How can the solvent choice impact the outcome of a hydrogenation reaction?
A4: The solvent can significantly affect catalyst activity and selectivity.[7] It can influence the solubility of the substrate and hydrogen, as well as the interaction with the catalyst surface. For some catalytic systems, protic solvents like alcohols can lead to better reactivity and selectivity compared to aprotic solvents.[7] The use of hydrophobic or hydrophilic surface coatings on the catalyst support can also be used to control solvent-catalyst interactions and enhance selectivity.[11]
Q5: What is catalyst poisoning and how can it be prevented?
A5: Catalyst poisoning is the deactivation of a catalyst due to the strong chemisorption of impurities from the reactants or solvent onto the active sites.[12][13][14] Common poisons for metal catalysts include compounds containing sulfur, nitrogen, phosphorus, and halogens.[12][13] To prevent poisoning, it is essential to use high-purity substrates and solvents. If impurities are known to be present, purification of the starting materials is necessary before the reaction.
Troubleshooting Guides
Problem 1: Low Conversion of Starting Material
Possible Causes:
-
Catalyst Deactivation/Poisoning: The catalyst may be inactive due to poisoning by impurities in the substrate, solvent, or hydrogen gas.[13] Quinoline and its derivatives, for instance, can act as poisons for some noble metal catalysts.[7]
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.[7]
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient.[7]
Troubleshooting Workflow:
References
- 1. Hydrogenation - Wikipedia [en.wikipedia.org]
- 2. gneeheatex.com [gneeheatex.com]
- 3. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 4. sanyhydrogenenergy.com [sanyhydrogenenergy.com]
- 5. nexair.com [nexair.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Controlling hydrogenation selectivity with hydrophobic and hydrophilic surface coatings - American Chemical Society [acs.digitellinc.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Improving the Stability of Hydrogen-Donating Reagents
Welcome to the Technical Support Center for hydrogen-donating reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and handling of these critical reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My sodium borohydride (NaBH₄) solution seems to be decomposing rapidly, indicated by gas evolution, even before adding my substrate. What is causing this and how can I prevent it?
A1: Rapid decomposition of sodium borohydride in protic solvents is typically due to hydrolysis, where NaBH₄ reacts with the solvent (e.g., water, methanol) to produce hydrogen gas. The rate of this hydrolysis is highly dependent on the pH of the solution. To improve stability, you can:
-
Increase the pH: The stability of NaBH₄ solutions increases significantly in alkaline conditions. Adding a small amount of sodium hydroxide (NaOH) to your aqueous or alcoholic solution can dramatically decrease the rate of hydrolysis. For instance, in a 1.0 N NaOH solution at room temperature, the rate of hydrolysis can be as low as 0.01% NaBH₄/h, making it suitable for long-term storage.
-
Lower the Temperature: Storing your NaBH₄ solution at lower temperatures (e.g., in a refrigerator at 4°C) will also slow down the decomposition rate.
-
Use Aprotic Solvents: When possible, using aprotic solvents in which NaBH₄ is soluble can prevent hydrolysis. However, solubility can be a limiting factor.
Q2: I am observing inconsistent results with my Lithium Aluminum Hydride (LAH) reductions. Could the age or storage of my LAH be a factor?
A2: Absolutely. Lithium aluminum hydride is highly reactive and can degrade over time, especially with improper storage. Key factors affecting LAH stability include:
-
Exposure to Moisture: LAH reacts violently with water, including atmospheric moisture. This not only reduces its activity but also poses a significant safety hazard. Always handle LAH under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Exposure to Air: Oxygen can also degrade LAH. Containers should be sealed tightly after use.
-
Temperature: While solid LAH is relatively stable at room temperature, prolonged storage can lead to slow decomposition into Li₃AlH₆ and LiH. It is recommended to store it in a cool, dry place. Solutions of LAH in ethers like THF are generally more stable than in diethyl ether, although decomposition can still occur, accelerated by impurities.
It is good practice to determine the concentration of active hydride in older batches of LAH before use.
Q3: My DIBAL-H reduction of an ester to an aldehyde is giving me the corresponding alcohol as a major byproduct. What am I doing wrong?
A3: Over-reduction of esters to alcohols with DIBAL-H is a common issue and is often related to reaction conditions. Here are some troubleshooting steps:
-
Temperature Control: It is critical to maintain a low temperature (typically -78 °C) during the addition of DIBAL-H and throughout the reaction. At higher temperatures, the tetrahedral intermediate is less stable, and a second hydride transfer is more likely to occur, leading to the alcohol.
-
Stoichiometry: Use of excess DIBAL-H will lead to over-reduction. Ensure you are using the correct stoichiometry (typically 1.0 to 1.2 equivalents for ester to aldehyde reduction).
-
Slow Addition: Add the DIBAL-H solution slowly to the solution of your ester. This helps to maintain a low temperature and prevents localized excesses of the reducing agent.
-
Solvent Choice: While DIBAL-H is soluble in various solvents, non-coordinating solvents like toluene or hexane are often preferred for this transformation. Ethereal solvents can sometimes influence reactivity.[1][2][3][4][5]
Q4: I am concerned about the stability and shelf-life of my silane reagents. What are the best practices for their storage?
A4: Silane reagents are susceptible to hydrolysis from atmospheric moisture. The stability and shelf-life, which can range from 6 months to 2 years, depend on the specific silane and storage conditions.[6] Best practices include:
-
Inert Atmosphere: Store silanes under a dry, inert atmosphere (nitrogen or argon).
-
Tight Sealing: Ensure containers are tightly sealed immediately after use to prevent moisture ingress.
-
Cool and Dark Place: Store in a cool, dark, and dry location. High temperatures and humidity accelerate degradation.[5]
-
Avoid Contamination: Do not return unused reagent to the original bottle.
Over time, silanes can hydrolyze to form silanols, which can then condense to form siloxanes, reducing the reagent's effectiveness.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reductions
| Symptom | Possible Cause | Recommended Action |
| No reaction or very slow reaction | Inactive reagent due to degradation. | Test the activity of your hydride reagent using a standard protocol (see Experimental Protocols section). Use a fresh bottle of reagent if necessary. |
| Poor solubility of the substrate. | Try a different solvent system in which your substrate is more soluble. Gentle heating may be an option for less sensitive reagents, but exercise caution. | |
| Catalyst poisoning (for catalytic hydrogenations). | Ensure your substrate and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst. | |
| Formation of unexpected byproducts | Incorrect stoichiometry of the reducing agent. | Carefully calculate and measure the amount of hydride reagent. For partial reductions, avoid using an excess. |
| Reaction temperature is too high or not well-controlled. | Use a suitable cooling bath and monitor the internal reaction temperature. Add the reagent slowly to control any exotherm. | |
| Unstable intermediate. | Consider if the reaction intermediate is prone to rearrangement or other side reactions under the current conditions. A change in solvent or temperature might be necessary. | |
| Low product recovery after workup | Formation of gelatinous aluminum or boron salts during quenching. | For LAH and DIBAL-H reductions, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can produce a granular precipitate that is easier to filter. The use of Rochelle's salt (potassium sodium tartrate) solution during workup can also help to complex with aluminum salts and prevent emulsions.[8] |
| Product is water-soluble. | If your product has high water solubility, ensure you are thoroughly extracting the aqueous layer with an appropriate organic solvent. Continuous extraction may be necessary in some cases. |
Data Presentation
Table 1: Stability of Aqueous Sodium Borohydride Solutions with NaOH at Room Temperature
| NaOH Concentration (wt%) | Hydrolysis Rate (% NaBH₄/h) at 22 °C |
| 3 | 0.004 |
| 5 | 0.002 |
| 10 | 0.0005 |
Data synthesized from literature reports.[9]
Table 2: Thermal Decomposition of Lithium Aluminum Hydride (LAH)
| Temperature Range | Decomposition Reaction |
| 150-170 °C | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ |
| 200-250 °C | 2Li₃AlH₆ → 6LiH + 2Al + 3H₂ |
| > 400 °C | 2LiH + 2Al → 2LiAl |
This represents the typical decomposition pathway of solid LAH upon heating.[10][11][12]
Experimental Protocols
Protocol 1: Determination of Active Hydride Content in a Lithium Aluminum Hydride Solution
Objective: To determine the molarity of a solution of Lithium Aluminum Hydride in an ethereal solvent.
Principle: A known excess of a reducible substrate (e.g., methyl benzoate) is reacted with a measured volume of the LAH solution. The amount of unreacted substrate is then determined, allowing for the calculation of the amount of LAH that reacted.
Materials:
-
LAH solution of unknown concentration.
-
Anhydrous diethyl ether or THF.
-
Methyl benzoate (reagent grade, accurately weighed).
-
Internal standard (e.g., dodecane, accurately weighed).
-
Deuterated chloroform (CDCl₃) for NMR analysis.
-
Dry glassware (flame-dried or oven-dried).
-
Inert atmosphere setup (nitrogen or argon).
-
Gas-tight syringes.
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 1 mmol of methyl benzoate into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a known mass of the internal standard (e.g., dodecane) to the flask.
-
Dissolve the solids in 5 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Using a gas-tight syringe, carefully add a known volume (e.g., 1.00 mL) of the LAH solution to the stirred solution of methyl benzoate.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.
-
Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate solution.
-
Add anhydrous magnesium sulfate, stir for 10 minutes, and then filter the mixture, washing the solid residue with diethyl ether.
-
Combine the filtrate and washings and carefully remove the solvent under reduced pressure.
-
Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the methyl group of methyl benzoate and the internal standard.
-
Calculate the amount of unreacted methyl benzoate based on the integration relative to the internal standard.
-
The amount of LAH that reacted is equal to the initial moles of methyl benzoate minus the unreacted moles.
-
The molarity of the LAH solution is the moles of LAH reacted divided by the volume of the LAH solution used.
Protocol 2: Step-by-Step Guide for Quenching a Pyrophoric Reagent (e.g., DIBAL-H)
Objective: To safely neutralize excess pyrophoric reagent after a reaction.
Safety Precautions: This procedure must be performed in a fume hood. Wear appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves). Have a proper fire extinguisher (Class D for metal fires) readily available.
Materials:
-
Reaction mixture containing the pyrophoric reagent.
-
Anhydrous isopropanol.
-
Anhydrous ethanol.
-
Anhydrous methanol.
-
Water.
-
A dropping funnel or syringe pump for slow addition.
-
A cooling bath (ice-water or dry ice/acetone).
Procedure:
-
Cool the reaction flask in an appropriate cooling bath (e.g., 0 °C or -78 °C).
-
Under an inert atmosphere, slowly add anhydrous isopropanol to the stirred reaction mixture via a dropping funnel or syringe pump. The addition should be dropwise to control the rate of gas evolution and any exotherm. Continue the addition until gas evolution ceases.[13][14][15][16][17]
-
After the addition of isopropanol is complete and the reaction has subsided, slowly add anhydrous ethanol in a similar manner.
-
Next, slowly add anhydrous methanol.
-
Finally, very cautiously and slowly add water dropwise. Even after the addition of alcohols, there may be residual reactive species that can react violently with water.
-
Once the quenching is complete, the reaction mixture can be allowed to warm to room temperature.
-
The aqueous and organic layers can then be separated and worked up as required by the specific experiment.
Mandatory Visualization
Caption: Factors leading to the decomposition of hydrogen-donating reagents.
Caption: A generalized workflow for reductions using hydride reagents.
References
- 1. Directed Graphs | Graphviz [graphviz.org]
- 2. reaction mechanism - On the use of hexane in the organic reduction by DIBAL-H - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 6. uychem.com [uychem.com]
- 7. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Technical Support Center: Refinement of Computational Models for Hydron Dynamics
Welcome to the technical support center for the refinement of computational models for hydron dynamics. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the simulation of proton transport and dynamics in biological systems.
Frequently Asked Questions (FAQs)
Q1: What is "this compound dynamics" in the context of computational drug discovery?
A1: In computational drug discovery, "this compound dynamics" refers to the modeling of proton (H⁺) transfer and transport within biological systems, such as enzymes and ion channels.[1][2][3] Understanding these dynamics is crucial as protonation states of both the drug molecule and its target protein can significantly influence binding affinity and efficacy.[2][4] The primary mechanism for proton transport in aqueous environments and biological systems is the Grotthuss mechanism, which involves the hopping of a proton along a hydrogen-bonded network.[5][6][7]
Q2: My constant pH molecular dynamics (CpHMD) simulation is not converging. What are the common causes?
A2: Convergence issues in CpHMD simulations are common and can stem from several factors:
-
Inadequate Sampling: The simulation time may be insufficient to adequately sample all relevant protonation states and conformational changes.[8][9] This is particularly true for complex systems with multiple titratable sites.
-
Force Field Inaccuracies: Standard force fields may have torsional barriers that are too high, preventing the necessary conformational rearrangements for proton transfer to occur on a simulation timescale.[8][9]
-
Poor Initial Geometry: Steric clashes or unfavorable contacts in the initial structure can lead to instability.[10]
-
Incorrect Correction Potentials: The accuracy of CpHMD results depends on the correction potentials used. Low-order polynomial fits may not be sufficient to provide accurate and consistent results.[8][9]
Q3: How do I choose the right computational method for studying this compound dynamics?
A3: The choice of method depends on the specific research question and the computational resources available.
-
Constant pH Molecular Dynamics (CpHMD): This method is well-suited for studying how pH affects protein structure, dynamics, and ligand binding.[4][11] It allows for the dynamic fluctuation of protonation states during the simulation.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods are essential when you need to model the electronic details of a chemical reaction, such as proton transfer in an enzyme active site.[2][12][13] The QM region treats the reacting atoms with quantum mechanics, while the larger environment is treated with classical molecular mechanics.
-
Empirical Valence Bond (EVB): The EVB approach is a multi-configurational classical method that can simulate reactive events like proton transport over longer timescales than are accessible with ab initio methods.[1]
Q4: My simulation crashes with "system blowing up" errors. What can I do?
A4: This common issue in molecular dynamics simulations is often due to high forces between atoms from an unstable initial configuration.[10]
-
Energy Minimization: Always perform a thorough energy minimization of your system before starting the dynamics simulation. A multi-stage approach, where you first minimize the solvent and ions while restraining the protein and ligand, can be effective.[10]
-
Proper Equilibration: Ensure that the system is well-equilibrated at the desired temperature and pressure before the production run.[10] Monitor temperature, pressure, and density for stability.
-
Check Timestep: An inappropriately large timestep can cause integration errors and lead to instability.[10]
-
Force Field Parameters: Verify that the force field parameters for your molecule, especially for non-standard ligands, are correct.[10]
Troubleshooting Guides
Problem: Inaccurate pKa Predictions from CpHMD Simulations
| Symptom | Possible Cause | Troubleshooting Step |
| Predicted pKa values deviate significantly from experimental data. | Insufficient sampling of conformational space. | Increase simulation time. Consider enhanced sampling methods. |
| High torsional barriers in the force field are hindering conformational changes. | Consider using a modified force field with selectively reduced torsional barriers.[8][9] | |
| Inaccurate correction potentials. | Use higher-order polynomial fits for the correction potentials to improve accuracy.[8] | |
| The initial protein structure is not representative of the solution state. | Run conventional MD simulations to relax the structure before starting CpHMD. |
Problem: Unstable QM/MM Simulations of Proton Transfer
| Symptom | Possible Cause | Troubleshooting Step |
| Simulation crashes or gives unrealistic energy profiles. | Poorly defined QM region. | Ensure all atoms directly involved in the bond-breaking/forming events are in the QM region. |
| Inappropriate level of QM theory. | For enzymatic reactions, density functional theory (DFT) is a common choice. The choice of functional and basis set can impact accuracy.[13] | |
| Issues at the QM/MM boundary. | Use a well-established QM/MM interface and check for proper handling of boundary atoms. | |
| The starting geometry is far from the reaction pathway. | Use methods like nudged elastic band (NEB) to find a reasonable initial reaction path.[14] |
Experimental Protocols
Protocol: Validation of Computational this compound Dynamics Models
Validating computational models against experimental data is crucial for ensuring their accuracy and predictive power.
1. pKa Determination using NMR Spectroscopy:
-
Objective: To experimentally determine the pKa values of titratable residues in a protein for comparison with CpHMD predictions.
-
Methodology:
-
Prepare a series of protein samples in buffers of varying pH.
-
Acquire 2D ¹H-¹⁵N HSQC NMR spectra for each sample.
-
Monitor the chemical shift changes of backbone and sidechain amide signals as a function of pH.
-
Fit the chemical shift titration curves to the Henderson-Hasselbalch equation to extract the pKa values.
-
2. Kinetic Isotope Effect (KIE) Measurements:
-
Objective: To probe the rate-limiting step of an enzymatic reaction involving proton transfer and compare it with QM/MM predictions.
-
Methodology:
-
Synthesize isotopically labeled substrates (e.g., deuterium-labeled).
-
Perform enzyme kinetic assays with both the unlabeled and labeled substrates.
-
Measure the initial reaction rates for both substrates under identical conditions.
-
The KIE is calculated as the ratio of the rate with the light isotope to the rate with the heavy isotope. A significant KIE (typically > 2) suggests that C-H bond cleavage is part of the rate-determining step.[14][15]
-
Visualizations
Caption: Workflow for the validation and refinement of computational this compound dynamics models.
Caption: A logical troubleshooting guide for common issues in constant pH MD simulations.
References
- 1. Molecular Dynamics Simulation of Complex Reactivity with the Rapid Approach for Proton Transport and Other Reactions (RAPTOR) Software Package - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Guide to the Continuous Constant pH Molecular Dynamics Methods in Amber and CHARMM [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grotthuss Molecular Dynamics Simulations for Modeling Proton Hopping in Electrosprayed Water Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. livecomsjournal.org [livecomsjournal.org]
- 12. Proton transfer in bulk water using the full adaptive QM/MM method: integration of solute- and solvent-adaptive approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ab Initio QM/MM Modeling of the Rate-Limiting Proton Transfer Step in the Deamination of Tryptamine by Aromatic Amine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Proton Affinity Values
For Researchers, Scientists, and Drug Development Professionals
Proton affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction B + H⁺ → BH⁺, where B is a neutral or anionic species and BH⁺ is its conjugate acid.[1] An accurate determination of proton affinity is crucial for understanding a wide range of chemical and biological processes, from ion-molecule reactions in mass spectrometry to the catalytic mechanisms of enzymes.[1][2] This guide provides an objective comparison between experimentally determined and theoretically calculated proton affinity values, offering insights into the methodologies, accuracy, and applications of each approach.
Data Presentation: A Side-by-Side Comparison
The following table summarizes experimental and theoretical proton affinity values for a selection of common molecules. Theoretical values are often calculated using various high-level computational methods, which can yield results in excellent agreement with experimental data.[3][4] However, discrepancies can arise, highlighting the importance of choosing an appropriate theoretical model.
| Molecule | Formula | Experimental PA (kJ/mol) | Theoretical PA (kJ/mol) | Theoretical Method |
| Water | H₂O | 697[5] | 696.6 | G3B3[2] |
| Ammonia | NH₃ | 854[5] | 852.6 | W1BD[3] |
| Methanol | CH₃OH | 761[5] | 759.5 | G3B3[2] |
| Formaldehyde | CH₂O | 718[5] | 717.3 | G3B3[2] |
| Benzene | C₆H₆ | 750.4[6] | 753.1 | G4[3] |
| Pyridine | C₅H₅N | 930[6] | 929.3 | G4[3] |
Methodologies for Determining Proton Affinity
The determination of proton affinity can be approached through both experimental measurements and theoretical calculations. Each has its own set of protocols and levels of accuracy.
Experimental Protocols
Experimental determination of proton affinities typically relies on mass spectrometry techniques that study gas-phase ion-molecule reactions.[7]
Key Experimental Methods:
-
Ion Cyclotron Resonance (ICR) Spectroscopy and Flowing Afterglow/Selected Ion Flow Tube (SIFT): These techniques are used to study the equilibrium of proton transfer reactions.[8][9] By measuring the equilibrium constant for a reaction of the type A + HB⁺ ⇌ AH⁺ + B, the relative proton affinities of species A and B can be determined.[8][9]
-
Bracketing Method: This method involves reacting a protonated analyte with a series of reference bases that have well-established proton affinities.[10] The occurrence or absence of a proton transfer reaction brackets the unknown proton affinity between the known values of the reference bases that do and do not react.[10]
-
Chemical Ionization Mass Spectrometry: This method can also be used to determine proton affinities by observing proton transfer reactions between a reagent gas and the analyte molecule.[11]
Theoretical Protocols
Computational quantum chemistry provides a powerful alternative for determining proton affinities.[12] These in silico methods calculate the energies of the neutral and protonated species to derive the enthalpy of protonation.
Key Theoretical Methods:
-
Ab initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles.[13] Higher levels of theory, like Coupled Cluster (CCSD(T)), offer greater accuracy but are computationally more expensive.[12]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less demanding than high-level ab initio methods and can provide results of similar quality to MP2 when appropriate nonlocal gradient corrections are used.[13][14]
-
Composite Methods: High-accuracy methods like Gaussian-n (e.g., G3B3, G4) and Complete Basis Set (e.g., CBS-QB3) combine results from several lower-level calculations to approximate a very high-level calculation, often achieving accuracies within 1-2 kcal/mol.[2][3]
The general computational workflow involves:
-
Geometry Optimization: The three-dimensional structures of both the neutral molecule (B) and its protonated form (BH⁺) are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequencies are calculated for the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory.
-
Proton Affinity Calculation: The proton affinity is calculated as the negative of the enthalpy change of the protonation reaction, which includes differences in electronic energies, zero-point energies, and thermal corrections between the protonated and neutral species.[13]
Conclusion
Both experimental and theoretical methods provide invaluable data on proton affinities. Experimental techniques offer direct measurements under specific conditions, anchoring the proton affinity scale.[3] Theoretical calculations, on the other hand, provide a versatile and often highly accurate means to determine PA for a vast array of molecules, including reactive intermediates that may be difficult to study experimentally.[2] The synergy between these two approaches is powerful; computational methods can be benchmarked against reliable experimental data, and in turn, can be used to interpret experimental findings and predict the properties of new chemical entities. For professionals in drug development and chemical research, a combined approach often yields the most comprehensive understanding of a molecule's basicity and reactivity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Proton_affinity_(data_page) [chemeurope.com]
- 6. CCCBDB list of experimental proton affinities [cccbdb.nist.gov]
- 7. Proton affinities of aldehyde molecules determined from the forward and backward gas-phase proton transfer reactions in a selected ion flow-drift tube ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00328H [pubs.rsc.org]
- 8. toftech.ir [toftech.ir]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Determination of Proton Affinities [ks.uiuc.edu]
- 13. server.ccl.net [server.ccl.net]
- 14. Determination of proton affinities and pKa values of small organic molecules - Insilicominds [insilicominds.com]
A Researcher's Guide to Validating Hydron Transfer: A Comparison of Modern Methods
For researchers, scientists, and drug development professionals, accurately detecting and characterizing hydron transfer—a fundamental process in chemical and biological reactions—is critical for understanding reaction mechanisms, designing novel catalysts, and developing effective therapeutics. This guide provides an objective comparison of three primary methods for validating this compound transfer: Kinetic Isotope Effects (KIE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate technique for your research needs.
Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect is a powerful and widely used tool for determining reaction mechanisms by probing the rate-determining step.[1][2] The method relies on the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, such as substituting hydrogen (H) with deuterium (D).[2] This substitution does not alter the electronic potential energy surface of the reaction but does affect the vibrational frequencies of the chemical bonds due to the mass difference.[3] A heavier isotope forms a stronger bond with a lower zero-point vibrational energy (ZPE), requiring more energy to break, which often results in a slower reaction rate.[1]
A "normal" primary KIE, where the isotopically labeled bond is broken in the rate-determining step, typically yields a kH/kD ratio between 1 and 8.[2] The magnitude of the KIE provides insight into the transition state of the reaction.[3]
Data Presentation: KIE
| Parameter | Description | Typical Values / Characteristics | Key Application | Citations |
| Primary KIE (kH/kD) | Ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing reactant. | Normal: 1 to 8. Values > 8 may indicate quantum tunneling. Inverse (<1) is also possible. | Determining if a C-H bond is broken in the rate-determining step. | [2],[4] |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking. | Typically close to 1 (e.g., 0.8-1.2). | Probing changes in hybridization or geometry at the transition state. | [5] |
| Temperature Dependence | The magnitude of the KIE can vary with temperature. | Temperature-independent KIEs can be indicative of a large contribution from quantum tunneling. | Elucidating the role of quantum mechanical effects in this compound transfer. | [3] |
Experimental Protocol: Measuring KIE via Competitive Analysis
The internal competition method is frequently used for the precise measurement of KIEs on the V/K parameter of enzymatic reactions.[6] This protocol outlines a general approach.
-
Substrate Preparation : Synthesize both the unlabeled ('light') substrate and the isotopically labeled ('heavy') substrate (e.g., deuterium-labeled).
-
Reaction Mixture : Prepare a reaction mixture containing a known ratio of the light and heavy substrates, often a 1:1 mixture. The total substrate concentration should be well below the Michaelis constant (Km) to ensure V/K conditions.
-
Initiate Reaction : Add the enzyme to the substrate mixture to initiate the reaction.
-
Time Points & Quenching : Allow the reaction to proceed to a specific fractional conversion (e.g., 10-20% and also to a high conversion, >80%). The reaction is stopped at various time points by quenching (e.g., adding a denaturing agent or rapidly changing pH).
-
Analyte Separation : Separate the unreacted substrate from the product. This is crucial and can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
-
Isotope Ratio Analysis : Determine the ratio of the heavy to light isotope in the remaining substrate or the formed product. This is the most critical step and can be performed using:
-
KIE Calculation : The KIE is calculated from the initial isotope ratio, the isotope ratio at a given fractional conversion, and the fractional conversion itself.
Visualization: KIE Experimental Workflow
Caption: Workflow for a competitive Kinetic Isotope Effect (KIE) experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural and dynamic information about molecules in solution.[8] For studying this compound transfer, NMR is primarily used to monitor the reaction kinetics in real-time by tracking the disappearance of reactant signals and the appearance of product signals.[9][10] The integral of a specific peak is directly proportional to the concentration of the species, allowing for the determination of reaction rates.[10]
Advanced NMR techniques, such as those using hyperpolarized para-hydrogen or specialized nuclei like 129Xe, can dramatically enhance signal sensitivity, enabling the study of reactions under conditions where traditional NMR would be insufficient.[11][12]
Data Presentation: NMR for this compound Transfer
| Parameter | Information Gained | Typical Application | Citations |
| Chemical Shift (δ) | Identifies the chemical environment of nuclei. Changes indicate the conversion of one species to another. | Tracking reactant consumption and product formation. | [13] |
| Signal Integral | Proportional to the number of nuclei, hence the concentration of the species. | Quantitative measurement of reaction progress over time to determine rate constants. | [10] |
| J-Coupling | Provides information about through-bond connectivity between neighboring nuclei. | Structural confirmation of reactants, intermediates, and products. | [14] |
| Flow NMR | Real-time monitoring of reactions by flowing the reaction mixture through the spectrometer. | In situ analysis of reactions under specific pressure and temperature conditions. | [15][16] |
Experimental Protocol: Monitoring a Reaction with Benchtop NMR
This protocol describes a general setup for at-line reaction monitoring using a benchtop NMR spectrometer.[17]
-
Reactor Setup : Assemble the reaction vessel (e.g., a three-neck round bottom flask) with stirring and temperature control.[17]
-
Flow System : Connect the reactor to the NMR spectrometer's flow cell using chemically resistant tubing (e.g., PTFE). A pump (e.g., HPLC or peristaltic) is used to circulate the reaction mixture from the reactor, through the NMR, and back to the reactor.[10][16]
-
System Equilibration : Before initiating the reaction, circulate the solvent and starting material through the system to ensure a stable temperature and to acquire a reference (t=0) spectrum.
-
Reaction Initiation : Add the final reagent or catalyst to the reactor to start the reaction.
-
Data Acquisition : Acquire 1H NMR spectra at regular time intervals (e.g., every 1-5 minutes). The number of scans per spectrum is chosen as a compromise between signal-to-noise and time resolution.[17]
-
Data Processing : Process the acquired spectra (Fourier transform, phase, and baseline correction).
-
Kinetic Analysis : For each time point, integrate the characteristic peaks corresponding to a reactant and a product. Plot the concentration (or integral value) of a key species versus time. Fit this data to an appropriate rate law (e.g., pseudo-first-order) to extract the rate constant.[10]
Visualization: NMR Reaction Monitoring
Caption: Logic diagram for in situ reaction monitoring using flow NMR.
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at the atomic level.[18] These methods allow for the modeling of reactant, transition state, and product structures, providing detailed insights into the energy landscape of a this compound transfer reaction.[19][20] By calculating the potential energy surface, researchers can determine activation energy barriers, which are directly related to reaction rates.
Computational approaches are highly complementary to experimental techniques, offering a way to rationalize experimental findings (like KIEs) and to predict the effects of structural modifications on reaction outcomes.[19][21]
Data Presentation: Computational Modeling
| Parameter | Description | Typical Values / Characteristics | Key Application | Citations |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | Typically reported in kcal/mol or kJ/mol. | Predicting reaction rates and feasibility; comparing different mechanistic pathways. | [20] |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Characterized by bond lengths of forming/breaking bonds and one imaginary vibrational frequency. | Visualizing the key interactions during the this compound transfer event. | [22] |
| Reaction Energy (ΔErxn) | The overall energy difference between products and reactants. | Negative values indicate an exothermic reaction; positive values are endothermic. | Determining the thermodynamic favorability of the reaction. | [18] |
Experimental Protocol: Modeling this compound Transfer with DFT
This protocol outlines a typical workflow for finding a transition state for a this compound transfer reaction using a program like Gaussian.[11][22]
-
Build Initial Structures : Construct the 3D structures of the reactant(s) and product(s) using a molecular builder (e.g., GaussView).
-
Optimize Geometries : Perform a geometry optimization for the reactant and product structures to find their lowest energy conformations. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*).[18][23]
-
Set Up Transition State Search :
-
QST2/QST3 Method : If both reactant and product structures are known, the Quadratic Synchronous Transit (QST2 or QST3) method can be used to provide an initial guess for the transition state structure.[11]
-
Manual Guess : Alternatively, create an initial guess of the transition state structure by modifying the geometry of the reactant, bringing the donor and acceptor atoms closer and positioning the transferring this compound between them.[22]
-
-
Run Transition State Optimization : Submit the initial guess for a transition state optimization calculation (e.g., using Opt=TS). This calculation seeks to find a first-order saddle point on the potential energy surface.
-
Frequency Calculation : Perform a frequency calculation on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the this compound transfer).[22]
-
Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the found transition state connects the desired reactant and product, run an IRC calculation. This calculation follows the reaction path downhill from the transition state in both forward and reverse directions, which should lead to the optimized reactant and product structures.
-
Energy Calculation : Calculate the single-point energies of the optimized reactant, transition state, and product structures using a higher level of theory or a larger basis set for improved accuracy. The activation energy is the energy difference between the transition state and the reactant.
Visualization: Computational DFT Workflow
Caption: Workflow for locating and verifying a transition state using DFT.
Comparative Summary
| Method | Principle | Information Provided | Advantages | Limitations |
| Kinetic Isotope Effect (KIE) | Change in reaction rate upon isotopic substitution.[2] | Involvement of bond breaking to the isotope in the rate-determining step; insights into transition state symmetry and tunneling.[1][3] | Powerful, direct experimental evidence for mechanism; highly sensitive to the transition state.[3] | Requires synthesis of isotopically labeled compounds; provides information only about the rate-limiting step.[4] |
| NMR Spectroscopy | Measures nuclear spin properties to provide structural and quantitative data.[8] | Real-time reaction kinetics; structural identification of reactants, products, and sometimes intermediates.[9][10] | Non-invasive; provides rich structural and quantitative data simultaneously; adaptable to flow systems for in situ monitoring.[15][16] | Relatively low sensitivity compared to MS; complex mixtures can lead to signal overlap; requires deuterated solvents for locking in many high-field applications.[16][24] |
| Computational Methods (DFT) | Solves approximations of the Schrödinger equation to model electronic structure and energies.[18] | Geometries of stable species and transition states; reaction energy profiles (activation barriers, thermodynamics).[20][22] | Provides atomic-level detail; can model structures that are difficult to isolate or observe experimentally; predictive capability.[19] | Accuracy is highly dependent on the chosen functional and basis set; computationally expensive for large systems; results require experimental validation.[18][23] |
References
- 1. Kinetic Isotope Effects | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jmest.org [jmest.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. fiveable.me [fiveable.me]
- 6. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. magritek.com [magritek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Chemical Reaction Monitoring using Zero‐Field Nuclear Magnetic Resonance Enables Study of Heterogeneous Samples in Metal Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pharmtech.com [pharmtech.com]
- 17. azom.com [azom.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pure.mpg.de [pure.mpg.de]
- 20. Predicting hydrogen atom transfer energy barriers using Gaussian process regression - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00174E [pubs.rsc.org]
- 21. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Polarization transfer methods for quantitative analysis of flowing mixtures with benchtop 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydron and Proton Transfer in Enzymes
For Researchers, Scientists, and Drug Development Professionals
The transfer of hydrogen is a fundamental process in a vast number of enzymatic reactions, critical to metabolism, energy production, and biosynthesis.[1] While often used interchangeably in a general context, the specific nature of the transferred hydrogen species—as a proton (H⁺), a hydride ion (H:⁻), or a hydrogen atom (H·)—has profound implications for the catalytic mechanism. This guide provides an objective comparison of hydron (a general term for hydrogen cations, encompassing protons) and specifically proton versus hydride transfer in enzymes, supported by experimental data and detailed methodologies.
Distinguishing this compound, Proton, and Hydride Transfer
A proton is a bare hydrogen nucleus (H⁺), devoid of electrons. In contrast, a hydride ion consists of a proton and two electrons (H:⁻). This distinction is crucial: proton transfer is a key feature of acid-base catalysis, whereas hydride transfer is characteristic of many redox reactions, often involving cofactors like nicotinamide adenine dinucleotide (NAD⁺/NADP⁺) or flavins.[2]
The term This compound is the IUPAC-recommended general name for the cation of hydrogen, regardless of its isotopic composition. For the purpose of this guide, we will focus on the mechanistic comparison between the transfer of a proton (H⁺) and a hydride ion (H:⁻), as these are the most common forms of hydrogen transfer in enzymatic catalysis.
The Role of Quantum Mechanics in Hydrogen Transfer
Classical transition state theory posits that for a reaction to occur, reactants must acquire sufficient energy to overcome an activation barrier. However, for light particles like hydrogen, a quantum mechanical phenomenon known as tunneling plays a significant role.[3][4] Quantum tunneling allows these particles to pass through the energy barrier instead of going over it, significantly accelerating reaction rates beyond what classical physics would predict.[1][3] This effect is particularly pronounced in enzymatic reactions where protein dynamics can compress the activation barrier, increasing the probability of tunneling.[3][5]
Evidence for quantum tunneling is primarily derived from Kinetic Isotope Effects (KIEs) . By substituting a hydrogen atom with its heavier isotope, deuterium (D), a significant decrease in the reaction rate is observed if tunneling is a major contributor to the reaction mechanism.[1][6] This is because the probability of tunneling is highly dependent on the mass of the particle.
Comparative Analysis of Proton and Hydride Transfer
The fundamental differences in charge and electronic structure between a proton and a hydride ion lead to distinct mechanistic and energetic profiles in enzymatic reactions.
| Feature | Proton (H⁺) Transfer | Hydride (H:⁻) Transfer |
| Particle Nature | A single proton (nucleus of ¹H) | A proton with two electrons |
| Electronic Change | No electron transfer involved | Transfer of two electrons |
| Typical Cofactors | Not typically cofactor-dependent; often involves acidic/basic amino acid residues (e.g., Asp, Glu, His) | Often mediated by cofactors like NAD(P)H, FADH₂, or metal centers.[2] |
| Reaction Type | Acid-base catalysis, tautomerization.[7][8] | Redox reactions (oxidation/reduction).[2] |
| Quantum Tunneling | Often exhibits significant quantum tunneling effects due to low mass.[4][9] | Also exhibits tunneling, but the effective mass can be influenced by the accompanying electrons. |
Quantitative Data from Enzymatic Systems
The study of KIEs provides quantitative insight into the nature of hydrogen transfer steps. Below is a summary of data from well-studied enzymatic systems.
| Enzyme | Organism | Transfer Type | Substrate | Primary KIE (kH/kD) | Activation Energy (kcal/mol) | Reference |
| Yeast Alcohol Dehydrogenase (YADH) | Saccharomyces cerevisiae | Hydride | Benzyl alcohol | Elevated, indicating tunneling | - | [5] |
| Thymidylate Synthase (TSase) | Escherichia coli | Hydride | dUMP and CH₂H₄folate | ~2.9 - 3.5 | ~4.0 | [6] |
| Thymidylate Synthase (TSase) | Escherichia coli | Proton | dUMP and CH₂H₄folate | ~1.0 (due to large commitments) | - | [10] |
| Alanine Racemase | Geobacillus stearothermophilus | Proton | L- and D-alanine | ~1.3 (heavy enzyme KIE on kcat) | - | [11] |
| Bovine Serum Amine Oxidase | Bos taurus | Proton | - | Anomalously large, temperature-dependent KIEs indicative of tunneling | - | [12] |
Note: KIE values can vary significantly with temperature and experimental conditions. Intrinsic KIEs, which reflect the KIE on the chemical step alone, can be much larger than observed KIEs.[10]
Experimental Protocols
The elucidation of this compound and proton transfer mechanisms relies on a combination of experimental and computational techniques.
Kinetic Isotope Effect (KIE) Measurements
This is the most common experimental method to probe hydrogen transfer and tunneling.[6]
-
Objective: To compare the rate of reaction with a normal (hydrogen-containing) substrate to that with an isotopically labeled (e.g., deuterium) substrate.
-
Methodology:
-
Substrate Preparation: Synthesize the substrate with deuterium specifically at the position of transfer.
-
Enzyme Assay: Perform kinetic assays using a spectrophotometer or fluorometer to monitor the reaction progress over time.[13] Assays are run under identical conditions (temperature, pH, buffer, enzyme concentration) for both the light (H) and heavy (D) substrates.
-
Rate Determination: Measure the initial reaction rates (V₀) at various substrate concentrations to determine kinetic parameters like Vmax and Vmax/Km.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the light isotope to the rate constant for the heavy isotope (e.g., KIE = kH/kD).
-
Temperature Dependence: To further probe for tunneling, KIEs are often measured over a range of temperatures. A strong temperature dependence of the KIE is a hallmark of quantum tunneling.[9]
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structural and dynamic aspects of enzyme catalysis.
-
Objective: To determine the protonation states of catalytic residues and substrates in the enzyme's active site.[14]
-
Methodology:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the enzyme, often isotopically labeled (e.g., ¹³C, ¹⁵N).
-
Data Acquisition: Acquire multidimensional NMR spectra of the enzyme in the presence and absence of substrate or inhibitors.
-
Chemical Shift Analysis: The chemical shifts of specific nuclei are highly sensitive to their local chemical environment, including protonation states. By analyzing these shifts, one can infer which residues are protonated or deprotonated during catalysis.[14]
-
Magnetization Transfer: NMR can also be used to measure enzyme kinetics in vivo by monitoring the transfer of magnetization between substrate and product.[15]
-
Computational Modeling
Computational methods provide detailed mechanistic insights that are often inaccessible through experiments alone.
-
Objective: To model the reaction pathway, calculate activation energy barriers, and simulate the dynamics of hydrogen transfer.
-
Methodology:
-
Model System Setup: A model of the enzyme's active site is constructed based on a high-resolution crystal structure.[16]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is commonly used. The reactive center (substrate and key active site residues) is treated with quantum mechanics to accurately model bond breaking/forming, while the rest of the protein is treated with classical molecular mechanics to reduce computational cost.[16][17]
-
Potential Energy Surface Scan: The energy of the system is calculated as the hydrogen atom is moved from the donor to the acceptor atom, mapping out the potential energy surface and identifying the transition state.
-
Dynamics Simulations: Molecular dynamics simulations can be used to study the role of protein motions in facilitating the transfer reaction.[5]
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Conceptual comparison of proton vs. hydride transfer mechanisms.
Caption: Experimental workflow for Kinetic Isotope Effect (KIE) measurement.
Caption: Generalized pathway for enzyme catalysis including quantum tunneling.
Conclusion
The distinction between proton and hydride transfer is fundamental to understanding enzyme mechanisms. While both involve the movement of a hydrogen nucleus, the presence or absence of accompanying electrons defines the reaction as either acid-base catalysis or redox chemistry. Furthermore, the low mass of hydrogen makes quantum mechanical tunneling a crucial feature of these reactions, a phenomenon best probed experimentally through kinetic isotope effects. A thorough understanding of these principles, gained through a combination of kinetic assays, spectroscopy, and computational modeling, is essential for the rational design of enzyme inhibitors and the development of novel biocatalysts.[1]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Transfer hydrogenation catalysis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. esalq.usp.br [esalq.usp.br]
- 5. Another Look at the Mechanisms of Hydride Transfer Enzymes with Quantum and Classical Transition Path Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Isotope Effects as a Probe of Hydrogen Transfers to and from Common Enzymatic Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large kinetic isotope effects in enzymatic proton transfer and the role of substrate oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational insights on the hydride and proton transfer mechanisms of L-proline dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating Kinetic Models for Hydrogen Exchange Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately modeling hydrogen exchange (HX) kinetics is paramount for understanding protein dynamics, structure, and interactions. This guide provides a comparative overview of common kinetic models, experimental validation methods, and data analysis software, supported by experimental data and detailed protocols.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has become a cornerstone technique for studying protein conformational dynamics.[1] The rate of exchange of backbone amide hydrogens with deuterium from a solvent provides insights into protein structure, flexibility, and binding interfaces.[2][3] The foundation of interpreting this data lies in the application and validation of appropriate kinetic models.
Core Kinetic Models: EX1 vs. EX2
The exchange of amide protons is generally described by the Linderstrøm-Lang model, which involves a transient "opening" of the protein structure to allow for the chemical exchange step.[3][4] This leads to two limiting kinetic regimes: EX1 and EX2.
| Kinetic Model | Description | Conditions Favoring the Model | Data Signature |
| EX1 (Exchange-competent) | The rate of protein opening is much slower than the rate of chemical exchange (kop << kch). Once a segment of the protein is solvent-accessible, all its amide protons exchange before it refolds.[3][5] | Higher pH and temperature, which increase the intrinsic chemical exchange rate.[3] | Bimodal isotopic distribution in the mass spectrum for a given peptide, representing the unexchanged and fully exchanged populations.[4] |
| EX2 (Exchange-incompetent) | The rate of protein closing is much faster than the rate of chemical exchange (kcl >> kch). An amide proton may only exchange during brief, transient openings.[6] | Lower pH and temperature. This is the more common regime observed in typical HDX-MS experiments.[5] | A single isotopic envelope that gradually shifts to a higher mass-to-charge ratio over time as deuterium is incorporated.[5] |
| EXX (Mixed) | A scenario where both EX1 and EX2 kinetics coexist.[4] | Intermediate conditions where the rates of opening, closing, and chemical exchange are comparable. | Complex isotopic patterns that are not purely bimodal or a single shifting envelope. |
Experimental Validation of Kinetic Models
Validation of a chosen kinetic model is crucial and typically involves a combination of experimental approaches and data analysis strategies.
Key Experimental Protocols
1. pH-Dependent Hydrogen Exchange Experiments:
-
Objective: To modulate the intrinsic chemical exchange rate (kch) and observe its effect on the overall exchange kinetics, helping to distinguish between EX1 and EX2 regimes.
-
Methodology:
-
Prepare identical protein samples in buffers of varying pH (e.g., pH 5, 6, and 7.4).[7]
-
Initiate the hydrogen-deuterium exchange reaction by diluting the protein into a D₂O-based buffer at each respective pH.
-
Quench the exchange reaction at various time points by lowering the pH to ~2.5 and the temperature to ~0°C.[2]
-
Digest the protein using an acid-stable protease (e.g., pepsin).
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS) to measure the extent of deuterium incorporation.[2]
-
-
Expected Outcome: In the EX2 regime, the observed exchange rate will be pH-dependent. In the EX1 regime, the rate is independent of pH as it is limited by the protein opening rate.[3]
2. Temperature-Dependent Hydrogen Exchange Experiments:
-
Objective: To alter the protein's conformational dynamics and the chemical exchange rate to validate the kinetic model.
-
Methodology:
-
Perform HDX experiments at a range of temperatures (e.g., 4°C, 15°C, 25°C) while keeping the pH constant.
-
Follow the same procedure of deuterium labeling, quenching, digestion, and LC-MS analysis as in the pH-dependent experiments.
-
-
Expected Outcome: Increasing temperature generally increases both the rate of protein dynamics and the intrinsic chemical exchange rate, leading to faster overall exchange. The specific relationship between temperature and exchange rate can provide insights into the energetics of the system and help validate the chosen kinetic model.
Data Analysis and Software for Model Fitting
A variety of computational tools are available to process HDX-MS data and fit it to kinetic models.
| Software | Key Features | Kinetic Model Fitting Capabilities | Availability |
| KinTek Explorer | Simulation and data-fitting for chemical kinetics.[8] | Allows for fitting complex reaction mechanisms, including those relevant to hydrogen exchange.[8] | Commercial |
| Kintecus | Models and regresses chemical, biological, and atmospheric kinetic processes.[9] | Can fit rate constants and other parameters against experimental data for complex reaction schemes.[9] | Commercial (Free licenses for academic users) |
| Compunetics | Intuitive kinetic analysis with reaction simulation and machine learning-based optimization.[10] | User-friendly model editor for fast reaction configuration and fitting of kinetic parameters.[10] | Commercial |
| HDXmodeller | Web server that uses overlapping peptide data to improve spatial resolution.[3] | Focuses on refining protection factors from HDX data, which is a component of the EX2 model. | Web-based |
| DynamX, HDExaminer | Instrument-specific software for initial data processing.[4] | Primarily for identifying peptides and measuring deuterium uptake; less focused on complex kinetic model fitting. | Commercial (Bundled with instruments) |
Visualizing Workflows and Models
Diagram 1: General Workflow for HDX-MS Experiment
Caption: A typical experimental workflow for a comparative HDX-MS study.
Diagram 2: Linderstrøm-Lang Model and Kinetic Regimes
Caption: The Linderstrøm-Lang model showing the two limiting kinetic regimes, EX1 and EX2.
Conclusion
References
- 1. Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydrogen deuterium exchange and other mass spectrometry- based approaches for epitope mapping [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of proton exchange kinetics with time-dependent exchange rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Kinetics Software | KinTek Explorer [kintekcorp.com]
- 9. kintecus.com [kintecus.com]
- 10. compunetics.net [compunetics.net]
A Researcher's Guide to Cross-Validation of Hydron Concentration Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate measurement of hydron (H+) concentration, or pH, is a critical parameter that can significantly impact experimental outcomes. The choice of measurement technique can influence the precision, accuracy, and reproducibility of results. This guide provides a comprehensive comparison of the two most prevalent methods for determining this compound concentration: potentiometry and spectrophotometry. We will delve into their underlying principles, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most appropriate technique for your specific research needs.
Introduction to this compound Concentration Measurement
The concentration of hydrons in a solution is a fundamental chemical property that governs a vast array of biological and chemical processes, from enzyme kinetics and drug-receptor interactions to cellular health and signaling pathways. Consequently, the reliable quantification of pH is paramount in diverse fields such as drug discovery, biomedical research, and environmental science. The two primary methods employed for this purpose are potentiometric measurement using pH meters and spectrophotometric analysis using pH-sensitive indicator dyes. Each method possesses distinct advantages and limitations, and understanding these is key to robust experimental design and data interpretation.
Potentiometric Measurement of this compound Concentration
Potentiometry is an electrochemical technique that measures the electrical potential difference (voltage) between two electrodes immersed in a sample solution.[1][2] A pH meter is a type of potentiometer specifically designed to measure the activity of hydrogen ions.[3]
Principle of Operation
The core of a potentiometric pH measurement system is the ion-selective electrode (ISE), typically a glass electrode, which is sensitive to H+ ions.[4][5] This electrode is paired with a reference electrode that maintains a constant potential.[3] When the glass electrode is immersed in a solution, a potential develops across its thin glass membrane that is proportional to the difference in H+ concentration between the inside of the electrode and the sample solution.[6] The pH meter measures this voltage difference and converts it into a pH value based on the Nernst equation.[6]
Key Performance Characteristics
Potentiometric pH meters are widely used due to their convenience and direct readout. However, their performance can be influenced by several factors.
-
Accuracy and Precision: With proper calibration, modern pH meters can achieve high accuracy, typically within ±0.03 to ±0.05 pH units in laboratory settings.[7] Precision is also generally high, with standard deviations as low as 0.05 pH units.[8]
-
Response Time: The response time of a glass electrode is typically around 30 seconds to reach a stable reading within 0.01 pH units.[9] However, this can be affected by factors such as temperature, the buffering capacity of the sample, and the condition of the electrode.[10][11]
-
Sample Compatibility: Glass electrodes are versatile and can be used in a wide range of aqueous solutions. However, they can be susceptible to fouling in viscous, protein-rich, or oily samples.[12] Specialized electrode designs are available for such challenging samples.[13]
-
Interferences: Potentiometric measurements can be affected by "acid error" in very strong acidic solutions (pH < 0.5) and "alkaline error" in solutions with high concentrations of other cations, particularly sodium, at high pH levels (pH > 9).[4] Temperature fluctuations can also impact readings, necessitating temperature compensation.[7]
-
Maintenance and Lifespan: Proper maintenance, including regular cleaning and storage in an appropriate solution, is crucial for optimal performance and longevity.[14][15] The typical lifespan of a pH electrode is 1 to 2 years with proper care.[13][16]
Spectrophotometric Measurement of this compound Concentration
Spectrophotometry offers an alternative, optical method for pH determination. This technique relies on the use of pH-sensitive indicator dyes, which are weak acids or bases that change color in response to changes in this compound concentration.[17]
Principle of Operation
The fundamental principle of spectrophotometric pH measurement is based on the Beer-Lambert law. A small amount of a pH indicator dye is added to the sample. The acidic and basic forms of the dye have distinct absorption spectra.[17] By measuring the absorbance of the solution at two or more wavelengths, the ratio of the acidic to basic forms of the dye can be determined. This ratio is then used to calculate the pH of the solution using the Henderson-Hasselbalch equation and the known pKa of the dye.[18] Ratiometric measurements, which involve taking the ratio of fluorescence intensities at two different wavelengths, can improve accuracy by minimizing the effects of dye concentration, photobleaching, and instrumental fluctuations.
Key Performance Characteristics
Spectrophotometric methods are particularly valued for their high precision and suitability for certain applications where potentiometric methods may be less reliable.
-
Accuracy and Precision: Spectrophotometric techniques can achieve very high precision, often better than ±0.001 pH units.[19] The accuracy is also excellent, typically ranging from ±0.01 to ±0.02 pH units, provided that high-purity dyes are used and potential perturbations are accounted for.[19][20]
-
Response Time: The response time of spectrophotometric methods is generally very fast, as the reaction between the dye and the hydrons is rapid. The limiting factor is often the mixing of the dye with the sample and the data acquisition time of the spectrophotometer.
-
Sample Compatibility: This method is well-suited for clear aqueous solutions. However, colored or turbid samples can interfere with absorbance measurements.[21] The addition of the indicator dye itself can slightly alter the pH of poorly buffered solutions, a phenomenon known as dye perturbation, which may require correction.[20][22]
-
Interferences: Potential interferences include the intrinsic color or turbidity of the sample, which can affect the absorbance readings.[23] The purity of the indicator dye is also critical, as impurities can lead to significant errors in pH determination.[24][25]
-
Dye Stability: The photostability and chemical stability of the indicator dyes are important considerations. Some dyes may be sensitive to light or interact with components of the sample, affecting the accuracy of the measurements.[1]
Quantitative Comparison of this compound Concentration Measurement Techniques
| Feature | Potentiometry (pH Meter with ISE) | Spectrophotometry (with pH-sensitive dyes) |
| Principle | Electrochemical (measures voltage) | Optical (measures light absorbance/fluorescence) |
| Accuracy | ±0.03 to ±0.05 pH units[7] | ±0.01 to ±0.02 pH units[19] |
| Precision | ~ ±0.05 pH units[8] | < ±0.001 pH units[19] |
| Response Time | ~30 seconds[9] | Very fast (seconds) |
| Sample Compatibility | Wide range of aqueous solutions; can be challenging with viscous or protein-rich samples.[12] | Best for clear, colorless solutions; can be affected by turbidity and sample color.[21] |
| Common Interferences | "Acid" and "alkaline" errors, temperature fluctuations, electrode fouling.[4] | Sample color and turbidity, dye impurities, dye perturbation in poorly buffered samples.[20][23][24] |
| Calibration | Required before each use or daily.[3] | Requires determination of dye properties (pKa, molar absorptivity). |
| Equipment Cost | Moderate for a quality benchtop meter and electrode.[2] | Can range from moderate for a basic spectrophotometer to high for advanced systems. |
| Consumables | Calibration buffers, electrode storage and cleaning solutions. | pH indicator dyes, cuvettes. |
| Maintenance | Regular electrode cleaning and refilling (for some models).[14][15] | Minimal, but requires careful handling of dyes and cuvettes. |
| Typical Lifespan | Electrode: 1-2 years.[13][16] | Dyes can be stable for long periods if stored correctly. |
Experimental Protocols
Potentiometric pH Measurement Protocol (General)
-
Electrode Preparation and Inspection:
-
Inspect the pH electrode for any signs of damage, such as cracks in the glass bulb or a clogged junction.
-
If using a refillable electrode, ensure the filling solution is at the correct level.
-
Rinse the electrode thoroughly with deionized water before and after each measurement.
-
-
Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample (e.g., pH 4.01, 7.00, and 10.01).[3]
-
Immerse the electrode in the first buffer solution, stir gently, and allow the reading to stabilize before confirming the calibration point.
-
Rinse the electrode with deionized water and blot dry with a lint-free tissue.
-
Repeat the process with the second (and third, if applicable) buffer solution.
-
-
Sample Measurement:
-
Immerse the calibrated electrode into the sample solution.
-
Stir the sample gently to ensure homogeneity and a faster response.
-
Allow the reading to stabilize before recording the pH value.
-
Rinse the electrode with deionized water and store it in the appropriate storage solution.
-
Spectrophotometric pH Measurement Protocol (Using m-Cresol Purple in Seawater)
This protocol is adapted for the use of m-cresol purple (mCP), a common indicator for measuring the pH of seawater.
-
Reagent Preparation:
-
Prepare a stock solution of purified m-cresol purple indicator dye.
-
The dye solution should be prepared in a matrix with an ionic strength similar to the samples being analyzed to minimize perturbations.
-
-
Spectrophotometer Setup:
-
Set up the spectrophotometer to measure absorbance at two wavelengths corresponding to the absorbance maxima of the acidic and basic forms of mCP (typically 434 nm and 578 nm), and a third wavelength where the dye does not absorb (e.g., 730 nm) to correct for baseline drift.[17]
-
Use a thermostatted cuvette holder to maintain a constant sample temperature.
-
-
Measurement Procedure:
-
Fill a clean cuvette with the seawater sample and place it in the spectrophotometer.
-
Record the blank absorbance at the three wavelengths.
-
Add a small, precise volume of the mCP indicator solution to the sample in the cuvette and mix thoroughly.
-
Record the absorbance of the sample with the added dye at the three wavelengths.
-
-
Calculation:
-
Correct the absorbance readings for the blank.
-
Calculate the ratio of the absorbances at the two indicator wavelengths.
-
Use the absorbance ratio, the known pKa of mCP at the measurement temperature and salinity, and the molar absorptivity ratios of the dye to calculate the pH of the sample.
-
Apply a correction for the slight pH perturbation caused by the addition of the indicator dye, especially in less-buffered waters.[20][22]
-
Visualizing the Methodologies
To better understand the workflows and principles of these techniques, the following diagrams have been generated using the DOT language.
Caption: Workflow for Potentiometric pH Measurement.
Caption: Workflow for Spectrophotometric pH Measurement.
Caption: Core Principles of Potentiometry vs. Spectrophotometry.
Conclusion: Selecting the Appropriate Technique
The choice between potentiometric and spectrophotometric methods for measuring this compound concentration depends heavily on the specific requirements of the experiment.
Potentiometry is often the method of choice for general laboratory use due to its simplicity, direct readout, and versatility across a wide range of samples. It is particularly well-suited for routine pH measurements where high throughput is necessary. However, users must be diligent with electrode maintenance and calibration to ensure accurate results.
Spectrophotometry , on the other hand, excels in applications demanding the highest precision and accuracy, such as in oceanography and for the characterization of buffer systems. It is also advantageous for measurements in low ionic strength solutions where potentiometric electrodes may be less stable. The main considerations for this method are the potential for sample interference and the need for high-purity indicator dyes.
For critical applications, cross-validation of results using both techniques can provide the highest level of confidence in the measured this compound concentration. By carefully considering the factors outlined in this guide, researchers can make an informed decision and select the most appropriate method to achieve reliable and reproducible pH measurements in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Titration vs. Potentiometry: Which Method is Better for pH Analysis? | Lab Manager [labmanager.com]
- 3. pH meter - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dwyeromega.com [dwyeromega.com]
- 6. researchgate.net [researchgate.net]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. nemi.gov [nemi.gov]
- 9. hamiltoncompany.com [hamiltoncompany.com]
- 10. blog.isa.org [blog.isa.org]
- 11. ionode.com [ionode.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. knowledge.hannainst.com [knowledge.hannainst.com]
- 14. techmate.co.uk [techmate.co.uk]
- 15. The Importance of Proper Electrode Maintenance for Industrial PH Meters [boquinstrument.com]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. Spectrophotometric pH measurements - IOW [iow.de]
- 18. web.pdx.edu [web.pdx.edu]
- 19. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 20. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purified meta-Cresol Purple dye perturbation: how it influences spectrophotometric pH measurements | NIST [nist.gov]
- 23. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 24. researchgate.net [researchgate.net]
- 25. Uncertainty of spectrophotometric pH measurements in seawater and implications for ocean carbon chemistry [escholarship.org]
A Comparative Analysis of Hydron Solvation in Diverse Solvents: A Guide for Researchers
An in-depth examination of the thermodynamic and structural properties governing hydron solvation reveals significant solvent-dependent differences crucial for applications in chemical synthesis, catalysis, and drug development. This guide provides a comparative analysis of this compound solvation in key protic and aprotic solvents, supported by experimental and computational data, to inform solvent selection and reaction optimization.
The behavior of the this compound (H⁺), the simplest cation, in solution is intrinsically linked to the nature of the surrounding solvent molecules. The process of solvation, which involves the interaction of the this compound with the solvent, dictates its stability, reactivity, and transport properties. A fundamental understanding of these interactions is paramount for professionals in various scientific disciplines. This guide offers a comparative overview of this compound solvation in water, methanol (a protic solvent), and the aprotic solvents dimethyl sulfoxide (DMSO) and acetonitrile.
Thermodynamic Comparison of this compound Solvation
The stability of a this compound in a given solvent is quantified by the Gibbs free energy of solvation (ΔG°solv), which is composed of enthalpic (ΔH°solv) and entropic (ΔS°solv) contributions. These thermodynamic parameters provide a quantitative measure of the energetic favorability of transferring a this compound from the gas phase into a solvent.
Protic solvents, such as water and methanol, are generally more effective at solvating protons than aprotic solvents like DMSO and acetonitrile.[1] This is primarily due to their ability to form strong hydrogen bonds with the this compound, which exists in solution as a complex ion (e.g., H₃O⁺ in water).[1]
| Solvent | Type | Dielectric Constant (ε) | ΔG°solv (kcal/mol) | ΔH°solv (kcal/mol) | -TΔS°solv (kcal/mol) |
| Water | Protic | 78.5 | -266.3[1] | -272.9 | 6.6 |
| Methanol | Protic | 32.6 | -263.5[2] | -267.0 | 3.5 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 46.7 | -273.3[2] | -276.0 | 2.7 |
| Acetonitrile | Aprotic | 37.5 | -260.2[2] | -263.0 | 2.8 |
Note: Thermodynamic values can vary slightly depending on the experimental or computational method used. The values presented here are representative consensus values from the literature. Enthalpy and entropy values are often derived from the temperature dependence of the Gibbs free energy and can have larger uncertainties.
Interestingly, while water is a benchmark for proton solvation, DMSO, an aprotic solvent, exhibits a highly negative Gibbs free energy of solvation for the proton, indicating strong stabilization.[2][3] This is attributed to the high polarity and basicity of the sulfoxide group in DMSO, which can effectively stabilize the positive charge of the this compound.[3] Acetonitrile, being less polar and basic, is a weaker solvator for the proton compared to the other solvents listed.[2]
Structural Aspects of this compound Solvation
The arrangement of solvent molecules around a this compound, known as the solvation structure, is key to understanding its behavior. In protic solvents, the this compound is typically incorporated into a hydrogen-bonded network. In aprotic solvents, the solvation is primarily governed by ion-dipole interactions. The coordination number (CN), which is the number of solvent molecules in the first solvation shell of the ion, provides a quantitative measure of this structure.
| Solvent | Primary Solvated Species | Coordination Number (CN) | Key Interactions |
| Water | H₃O⁺ (Hydronium) | 4 | Strong hydrogen bonding from H₃O⁺ to 3-4 water molecules. |
| Methanol | CH₃OH₂⁺ (Methyloxonium) | 3-4 | Hydrogen bonding from CH₃OH₂⁺ to methanol molecules.[4] |
| Dimethyl Sulfoxide (DMSO) | Protonated DMSO | ~2-3 | Strong ion-dipole interaction between H⁺ and the oxygen of the sulfoxide group. |
| Acetonitrile | Protonated Acetonitrile | ~2 | Ion-dipole interaction between H⁺ and the nitrogen of the nitrile group.[5] |
In water, the hydronium ion (H₃O⁺) acts as a hydrogen bond donor to typically three or four surrounding water molecules, forming structures like the Eigen cation (H₉O₄⁺).[6] A similar scenario is observed in methanol, where the methyloxonium ion (CH₃OH₂⁺) is integrated into the solvent's hydrogen-bonding network.[4]
In aprotic solvents, the interaction is more localized. In DMSO, the proton strongly interacts with the lone pairs on the oxygen atom of the sulfoxide group. In acetonitrile, the proton interacts with the nitrogen atom of the nitrile group.[5] The solvation shell in aprotic solvents is generally less structured and more dynamic compared to protic solvents.
Proton Transport Mechanisms
The mobility of hydrons in solution is a critical factor in many chemical processes, most notably in acid-base chemistry and electrochemistry. The mechanism of proton transport is highly dependent on the solvent's ability to form and break hydrogen bonds.
References
- 1. Proton solvation in protic and aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantifying the Stability of the Hydronium Ion in Organic Solvents With Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Hydron Mobility Across Diverse Media
Hydron (proton, H⁺) mobility is a fundamental process critical to numerous scientific and technological fields, from cellular bioenergetics and drug-membrane interactions to the performance of proton exchange membrane fuel cells (PEMFCs). Unlike other ions that diffuse bodily through a medium, hydrons in hydrogen-bonded systems can exhibit exceptionally high mobility through a unique "hopping" mechanism. This guide provides an objective comparison of this compound mobility in various media, supported by experimental data, detailed methodologies, and process visualizations to aid researchers, scientists, and drug development professionals.
Core Mechanisms of this compound Transport
This compound transport is primarily governed by two distinct mechanisms: the Grotthuss mechanism and the Vehicular mechanism.[1][2] Often, these mechanisms coexist and contribute cooperatively to the overall this compound conductivity, particularly in complex systems like polymer membranes.[2]
-
Grotthuss Mechanism ("Proton Hopping"): This model describes the remarkably rapid diffusion of an excess proton through a hydrogen-bond network.[3] Instead of a single proton traveling a long distance, the charge is effectively relayed through the network via the formation and cleavage of covalent bonds between adjacent molecules, such as water.[1][3] This process involves the interconversion of solvated proton structures, namely the Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺) cations.[1][3] This mechanism is responsible for the anomalously high mobility of protons in water compared to other cations.[4]
-
Vehicular Mechanism: In this process, the this compound is stably associated with a "vehicle" molecule (such as H₃O⁺ in aqueous media) and diffuses through the medium as a single entity.[1][2] The mobility is therefore dependent on the diffusion rate of this entire vehicle, making it a generally slower transport mechanism than Grotthuss hopping.
References
The Hydron's Decisive Role: A Comparative Guide to Novel Catalytic Cycles
In the intricate dance of chemical transformations, the humble hydron, or proton (H+), often plays a leading, albeit sometimes overlooked, role. Its influence extends to steering reaction pathways, dictating product selectivity, and enhancing catalytic efficiency. This guide provides a comparative analysis of two distinct and novel catalytic cycles where the this compound is not merely a spectator but a key regulator of the reaction outcome. We will delve into the electroreduction of carbon dioxide and the electrosynthesis of amino acids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to illuminate the this compound's critical function.
Comparison 1: this compound Concentration as a Switch for Selectivity in CO2 Electroreduction
The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals is a cornerstone of sustainable chemistry. The product distribution of this reaction is highly dependent on the catalyst and the reaction environment. Here, we compare the performance of a silver (Ag) catalyst in neutral versus highly alkaline electrolytes, demonstrating how the availability of hydronium ions (H3O+), the hydrated form of the this compound, can dictate the reaction pathway, switching the primary product from carbon monoxide (CO) to formate (HCOO-).[1][2][3][4]
Data Presentation
| Electrolyte Condition | Predominant this compound Species | Key Product | Faradaic Efficiency (FE) | CO:Formate Ratio | Reference |
| Neutral (pH 7) | H3O+ | Carbon Monoxide (CO) | ~96% for CO | 48 | [2] |
| Highly Alkaline (>1 M KOH, pH > 14) | H2O (as proton source) | Formate (HCOO-) | >50% for Formate | 0.69 | [2] |
Experimental Protocols
Catalyst and Electrode Preparation: A silver catalyst is deposited onto a gas diffusion electrode (GDE). This is typically achieved by techniques such as sputtering or electrodeposition of silver onto a carbon-based GDE support. The GDE facilitates the three-phase boundary (gas-liquid-solid) necessary for efficient CO2RR.
Electrochemical Cell Setup: A flow cell configuration is employed for the electrolysis.[5][6][7][8] This setup allows for continuous delivery of CO2 gas to the cathode and circulation of the liquid electrolyte. The cell consists of a cathode compartment (containing the Ag-GDE), an anode compartment, and an ion-exchange membrane separating the two. A reference electrode (e.g., Ag/AgCl) is placed in the cathode compartment to accurately control the applied potential.
Electrolysis Conditions:
-
Neutral Conditions: A 0.5 M potassium bicarbonate (KHCO3) solution, saturated with CO2, is used as the electrolyte. The electrolysis is carried out at a constant potential, typically between -0.6 V and -1.0 V vs. RHE.
-
Alkaline Conditions: A highly concentrated potassium hydroxide (KOH) solution (e.g., 1 M to 11 M) is used as the electrolyte. The high concentration of hydroxide ions drastically reduces the concentration of hydronium ions.[1][2][4][9] The electrolysis is performed under similar potential ranges.
Product Analysis:
-
Gaseous Products (CO, H2): The gas effluent from the cathode compartment is analyzed in real-time using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) with a methanizer.
-
Liquid Products (Formate): The liquid electrolyte is periodically sampled and analyzed for formate concentration using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11][12]
Signaling Pathways and Logical Relationships
The selectivity switch can be attributed to the differing roles of hydronium in the initial proton-coupled electron transfer (PCET) steps for the formation of CO and formate.
Caption: this compound-mediated selectivity in CO2 electroreduction on a silver catalyst.
In neutral media, the readily available hydronium ions facilitate the formation of the *COOH intermediate, which is a precursor to CO.[1][2] In contrast, under alkaline conditions where hydronium concentration is negligible, the reaction proceeds through a pathway involving direct reaction with water, favoring the formation of the *HCOO intermediate, the precursor to formate.[1][2]
Comparison 2: Proton Regulation for Enhanced C-N Coupling in Amino Acid Electrosynthesis
The electrosynthesis of amino acids from simple, abundant precursors represents a sustainable alternative to traditional synthetic methods. A recent breakthrough has demonstrated the synthesis of glycine from the co-reduction of oxalic acid and nitrate on a dendritic bismuth (Bi) catalyst.[13][14] This process is highly sensitive to the proton concentration in the electrolyte, which governs the selectivity and production rate of glycine.
Data Presentation
| Electrolyte pH | Key Effect of Protons | Glycine Faradaic Efficiency (FEGly) | Glycine Partial Current Density (jGly) | Reference |
| Highly Acidic (e.g., pH < 1) | Sub-optimal | Lower | Lower | [13][14] |
| Optimal (e.g., pH ~ 1-2) | Enhanced intermediate desorption and PCET | 78.9% | 108.2 mA cm-2 | [13][14] |
| Less Acidic (e.g., pH > 3) | Sub-optimal | Lower | Lower | [13][14] |
Experimental Protocols
Catalyst Synthesis: Dendritic bismuth (Bi) is synthesized via an electrochemical deposition method.[15][16][17] Typically, a constant potential is applied to a working electrode (e.g., carbon paper) in an electrolyte solution containing a bismuth salt (e.g., Bi(NO3)3). The dendritic morphology provides a high surface area for catalysis.
Electrochemical Synthesis of Glycine:
-
Electrochemical Cell: An H-type cell with two compartments separated by a proton exchange membrane is used to prevent the oxidation of products at the anode. The dendritic Bi electrode serves as the cathode, a platinum foil as the anode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Electrolyte: The catholyte consists of an aqueous solution of oxalic acid and sodium nitrate. The proton concentration is adjusted by adding a strong acid, such as sulfuric acid, to achieve the desired pH.
-
Electrolysis: A constant potential is applied to the cathode, and the reaction is allowed to proceed for a set duration or until a specific amount of charge has passed.
Product Quantification: The concentration of glycine and other potential products in the catholyte is determined using 1H Nuclear Magnetic Resonance (NMR) spectroscopy and/or High-Performance Liquid Chromatography (HPLC).[18][19][20][21] Isotopic labeling studies (e.g., using 15N-labeled nitrate) can be employed to confirm the reaction pathway.
Signaling Pathways and Logical Relationships
The optimal proton concentration plays a dual role in enhancing glycine synthesis. Firstly, it facilitates the protonation and subsequent desorption of a key intermediate, hydroxylamine (*NH2OH), preventing its further reduction to ammonia. Secondly, it promotes the proton-coupled electron transfer (PCET) hydrogenation of the glyoxylic acid oxime intermediate to glycine.[13][14]
Caption: Role of protons in enhancing glycine electrosynthesis.
As illustrated, a suitable concentration of protons is crucial for two key steps. It promotes the desorption of the *NH2OH intermediate as protonated NH3OH+, making it available for the C-N coupling reaction with glyoxylic acid.[13][14] An optimal proton concentration also favors the final proton-coupled electron transfer hydrogenation step, converting the oxime intermediate into glycine.[13][14]
Conclusion
The two case studies presented here underscore the profound influence of the this compound in directing the course of novel catalytic cycles. In CO2 electroreduction on silver, this compound availability acts as a definitive switch, toggling the primary product between CO and formate. In the electrosynthesis of glycine, a finely tuned proton concentration is not merely beneficial but essential for maximizing yield by controlling intermediate stability and promoting key reaction steps. These examples highlight that for researchers, scientists, and drug development professionals, understanding and controlling the role of the this compound is a powerful tool for designing more efficient and selective catalytic systems. The provided experimental frameworks serve as a starting point for further investigation and optimization of these and other this compound-mediated catalytic transformations.
References
- 1. light.northwestern.edu [light.northwestern.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydronium-Induced Switching between CO2 Electroreduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. Buy CO2RR/ORR gas diffusion flow cell 20*20mm 4c㎡,Cheap CO2RR/ORR gas diffusion flow cell 20*20mm 4c㎡ at Dekresearch [dekresearch.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Quantitative Analysis of Formate Production from Plasma-Assisted Electrochemical Reduction of CO2 on Pd-Based Catalysts | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proton-Regulated C-N Coupling for Efficient Amino Acid Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bismuth nanodendrites as a high performance electrocatalyst for selective conversion of CO2 to formate - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Recent progress of Bi-based electrocatalysts for electrocatalytic CO 2 reduction - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01900K [pubs.rsc.org]
- 17. oaepublish.com [oaepublish.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical biosensor for glycine detection in biological fluids [kth.diva-portal.org]
- 21. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A General Protocol for Laboratory Waste
Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While you have inquired about the disposal of "Hydron," this term does not correspond to a specific, universally recognized chemical substance. It may refer to a product brand name from a company like this compound Corporation, which specializes in industrial cleaning services, or it could be a shorthand or misspelling of another chemical, such as hydrogen or a hydro- a prefix in a chemical name.[1][2]
Given the critical importance of accurate chemical identification for safe handling and disposal, providing a specific disposal protocol for an ambiguously named substance would be irresponsible and potentially dangerous. Instead, this guide provides a comprehensive, step-by-step workflow that you can apply to determine the correct disposal procedure for any laboratory chemical, including the substance you are working with.
The Critical First Step: Chemical Identification and Safety Data Sheet (SDS) Review
The single most important document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS). The manufacturer or supplier of the chemical is required to provide this document.
Workflow for Safe Chemical Disposal
The following diagram outlines the essential steps for proper laboratory chemical waste disposal, starting with the crucial identification phase.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Detailed Procedural Guidance
1. Accurate Identification:
-
Chemical Name and CAS Number: Identify the full chemical name and its Chemical Abstracts Service (CAS) number from the original container label. This is the most reliable way to identify a substance.
-
Manufacturer Information: Note the manufacturer and product number, also found on the label.
2. Safety Data Sheet (SDS) Analysis:
-
Locate the SDS: If you do not have a physical copy, search for it online using the chemical name, CAS number, and manufacturer. Your institution's Environmental Health and Safety (EHS) office may also have a repository of SDSs.
-
Review Key Sections:
-
Section 2: Hazard Identification: This section will describe the physical and health hazards (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: This provides guidance on safe handling practices and storage requirements, including incompatibilities.
-
Section 8: Exposure Controls/Personal Protection: This specifies the necessary Personal Protective Equipment (PPE), such as gloves, safety goggles, and lab coats.[3][4]
-
Section 13: Disposal Considerations: This is the most critical section for waste disposal. It will provide specific instructions and indicate if the material is considered hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[5]
-
3. Waste Segregation and Container Selection:
Proper segregation of incompatible chemicals is crucial to prevent dangerous reactions.[6] The following table summarizes general guidelines for waste segregation.
| Waste Category | Incompatible With | Recommended Container |
| Halogenated Solvents | Non-halogenated solvents, acids, bases, oxidizers | Glass or polyethylene |
| Non-Halogenated Solvents | Halogenated solvents, acids, bases, oxidizers | Glass or polyethylene |
| Aqueous Acidic Waste | Bases, oxidizers, flammable solvents | Polyethylene (avoid glass for hydrofluoric acid)[7] |
| Aqueous Basic Waste | Acids, oxidizers, flammable solvents | Polyethylene |
| Oxidizers | Flammable/combustible materials, organic materials, reducing agents | Glass |
| Heavy Metal Waste | (Varies) Should be collected separately | Polyethylene or glass |
4. Labeling and Accumulation:
-
Labeling: All waste containers must be clearly labeled.[7][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents (no formulas or abbreviations)[8]
-
The approximate percentages of each constituent.
-
The primary hazard(s) (e.g., flammable, corrosive, toxic).
-
The date accumulation started.
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8] Containers must be kept closed at all times except when adding waste.[6]
5. Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Never dispose of hazardous chemicals down the sink or in the regular trash. [7]
To provide you with specific disposal instructions for "this compound," please provide more detailed information, such as:
-
The CAS number from the container's label.
-
The full product name and manufacturer .
-
The context in which this substance is used in your laboratory.
By following this general protocol and working closely with your institution's safety office, you can ensure the safe and compliant disposal of all chemical waste.
References
- 1. How Tank Decontamination Safeguard our Environments and Promoting Safety - this compound Corporation [hydroncorp.com.ph]
- 2. FAQ this compound – this compound [this compound.group]
- 3. drexel.edu [drexel.edu]
- 4. uab.edu [uab.edu]
- 5. epa.gov [epa.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
Navigating the Safe Handling of "Hydron": A Guide for Laboratory Professionals
In the dynamic environment of research and drug development, the term "Hydron" can refer to two distinct entities: the fundamental chemical species, the this compound (H+), or a brand name for various chemical products. Understanding this distinction is the critical first step in ensuring laboratory safety. This guide provides essential safety and logistical information for handling both, empowering researchers to maintain a secure and efficient workflow.
Section 1: Understanding "this compound"
The name "this compound" is used in chemistry to describe the cationic form of atomic hydrogen (H+)[1][2]. In this context, it is a general term that includes protons (¹H+), deuterons (²H+), and tritons (³H+)[1]. The concentration of hydrons in a solution determines its pH, a fundamental measure of its acidity or alkalinity[3][4]. Therefore, handling "hydrons" in a laboratory setting typically involves working with acidic or basic solutions.
Conversely, "this compound" is also a trade name for a range of chemical products, including industrial and commercial cleaning agents and water treatment solutions[5][6]. The specific hazards and handling procedures for these products are unique to their formulation and must be detailed in their corresponding Safety Data Sheet (SDS).
To ensure proper safety measures are taken, it is imperative to first identify which "this compound" is being used in your laboratory.
Section 2: Personal Protective Equipment (PPE)
Regardless of the specific "this compound" being handled, a baseline of personal protective equipment is always necessary in a laboratory setting. The following table summarizes the recommended PPE.
| PPE Category | General Laboratory Use | Handling Concentrated Acids/Bases (this compound as H+) | Handling Commercial "this compound" Products |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield | Chemical splash goggles or a face shield[7] |
| Hand Protection | Nitrile or neoprene gloves[8][9] | Chemical-resistant gloves (e.g., neoprene, nitrile)[8] | Chemical-resistant gloves specified in the product's SDS[7] |
| Body Protection | Laboratory coat | Chemical-resistant apron or suit over a lab coat | Chemical-resistant overalls or suit[8] |
| Respiratory Protection | Generally not required for dilute solutions | Use in a well-ventilated area or fume hood. Respirator may be needed for volatile acids. | As specified in the product's SDS, especially if aerosols are generated[7] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots[8] | Chemical-resistant boots[8] |
Section 3: Operational Plans for Safe Handling
Proper operational procedures are crucial to minimize risks when working with any chemical. The following logical workflow outlines the key steps for safely handling "this compound" in the laboratory.
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment, considering the concentration of the acid or base, the volume to be used, and the specific reaction conditions.
-
Preparation:
-
Always add acid to water, never the other way around, to dissipate the heat generated.
-
Prepare solutions in a chemical fume hood.
-
Ensure all glassware is clean and free of contaminants.
-
-
During the Experiment:
-
Continuously monitor the reaction for any signs of an uncontrolled reaction, such as excessive heat generation or gas evolution.
-
Use appropriate tools (e.g., tongs, heat-resistant gloves) when handling heated solutions.
-
-
Post-Experiment:
-
Allow all equipment to cool to room temperature before cleaning.
-
Neutralize any residual acidic or basic solutions before disposal.
-
Section 4: Disposal Plans
Proper chemical waste disposal is essential to protect personnel and the environment.
-
Neutralization: Carefully neutralize acidic and basic waste solutions. For acidic waste, slowly add a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8. For basic waste, slowly add a weak acid (e.g., citric acid) to achieve the same pH range. This process should be done in a fume hood and in a container that can accommodate any gas evolution.
-
Collection: Collect the neutralized waste in a designated, clearly labeled waste container.
-
Disposal: Dispose of the waste according to your institution's hazardous waste disposal procedures. Never pour untreated chemical waste down the drain[10].
The disposal of commercial "this compound" products must strictly follow the guidelines provided in the product's Safety Data Sheet (SDS) and local regulations[10][11]. The SDS will provide specific instructions on whether the product can be neutralized and disposed of or if it requires specialized hazardous waste disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydronium - Wikipedia [en.wikipedia.org]
- 5. Home - this compound Corporation [hydroncorp.com.ph]
- 6. chemical cleaning - this compound Corporation [hydroncorp.com.ph]
- 7. hwt.com.pk [hwt.com.pk]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prudentialuniforms.com [prudentialuniforms.com]
- 11. This compound.com.au [this compound.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
